5,6-Dihydro Uracil-13C,15N2
Description
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Structure
3D Structure
Properties
IUPAC Name |
(213C,1,3-15N2)1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[15NH][13C](=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,6-Dihydro Uracil-¹³C,¹⁵N₂: A Technical Guide to its Application in Dihydropyrimidine Dehydrogenase (DPD) Activity Assessment
Abstract
This technical guide provides a comprehensive overview of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard critical for the accurate quantification of dihydropyrimidine dehydrogenase (DPD) activity. DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, resulting in severe, life-threatening toxicity in patients receiving standard doses of 5-FU. This guide details the scientific rationale for DPD activity assessment, the role of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in providing analytical accuracy, and a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This document is intended for researchers, clinicians, and professionals in drug development who are involved in personalized medicine and the safe administration of fluoropyrimidine-based chemotherapies.
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] However, the therapeutic window for these drugs is narrow, and a significant portion of patients (10-40%) experience severe to life-threatening toxicities.[2] The primary driver of this variability in drug response is the activity of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-FU.[3]
DPD deficiency is a pharmacogenetic disorder caused by mutations in the DPYD gene.[4] Individuals with partial or complete DPD deficiency are unable to metabolize 5-FU effectively, leading to its accumulation and the manifestation of severe adverse effects, such as myelosuppression, mucositis, and neurotoxicity.[5] Pre-therapeutic screening for DPD deficiency is now recommended by major regulatory bodies, including the European Medicines Agency (EMA), to mitigate the risk of severe toxicities.[1]
Phenotypic assessment of DPD activity, through the measurement of endogenous uracil (U) and its metabolite 5,6-dihydrouracil (UH₂), offers a direct measure of enzyme function.[3] The ratio of UH₂ to U in plasma or peripheral blood mononuclear cells (PBMCs) is a reliable indicator of DPD activity.[5] To ensure the accuracy and reliability of these measurements, especially at low endogenous concentrations, the use of a stable isotope-labeled internal standard is paramount. 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves this critical role, enabling precise quantification through isotope dilution mass spectrometry.
Scientific Background: The Pyrimidine Catabolic Pathway and Isotopic Tracing
The catabolism of pyrimidines is a three-step enzymatic pathway that breaks down uracil and thymine into smaller, excretable molecules.[6] The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by DPD.[3]
The Enzymatic Cascade
-
Dihydropyrimidine Dehydrogenase (DPD): This NADPH-dependent enzyme reduces the double bond in the pyrimidine ring of uracil and thymine.
-
Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring of 5,6-dihydrouracil to N-carbamoyl-β-alanine.
-
β-Ureidopropionase (BUP): This enzyme cleaves N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[4]
The metabolic fate of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ mirrors that of its endogenous counterpart. The incorporation of stable isotopes (¹³C and ¹⁵N) does not alter the biochemical properties of the molecule, allowing it to serve as an ideal internal standard.[7] In an LC-MS/MS analysis, the mass difference between the labeled standard and the endogenous analyte allows for their distinct detection and quantification, correcting for any variability in sample preparation and instrument response.
Visualizing the Pyrimidine Catabolic Pathway
Caption: The pyrimidine catabolic pathway.
Experimental Protocol: Quantification of Uracil and 5,6-Dihydrouracil in Human Plasma using LC-MS/MS
This protocol provides a validated method for the simultaneous quantification of uracil and 5,6-dihydrouracil in human plasma, employing 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | LGC Standards | TRC-D442102 |
| Uracil | Sigma-Aldrich | U0750 |
| 5,6-Dihydrouracil | Sigma-Aldrich | D0850 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Human Plasma (K₂EDTA) | BioIVT | HMPLEDTA2 |
Sample Preparation
Proper sample handling is crucial for accurate results, as DPD activity can continue ex vivo.[8]
-
Blood Collection: Collect whole blood in K₂EDTA tubes.
-
Immediate Cooling: Place the tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.
-
Storage: Store plasma samples at -80°C until analysis.
Protein Precipitation and Extraction
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of an internal standard working solution containing 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
-
Add 300 µL of chilled acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-3 min: 2-50% B; 3-3.1 min: 50-95% B; 3.1-4 min: 95% B; 4.1-5 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Uracil | 113.0 | 70.0 | 15 |
| 5,6-Dihydrouracil | 115.0 | 72.0 | 12 |
| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (IS) | 118.0 | 74.0 | 12 |
Note: The specific MRM transition for 5,6-Dihydro Uracil-¹³C,¹⁵N₂ may vary slightly depending on the exact labeling pattern. The values provided are illustrative.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow.
Data Analysis and Interpretation
Data is processed using the instrument's software (e.g., MassLynx). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of uracil and 5,6-dihydrouracil in the unknown samples are then calculated from this curve.
The primary endpoint for DPD phenotype assessment is the UH₂/U ratio. The interpretation of this ratio is based on established clinical cutoffs.[1]
| DPD Status | Plasma Uracil Concentration | UH₂/U Ratio | Recommended Action |
| Normal Activity | < 16 ng/mL | > 10 | Standard 5-FU dose |
| Partial Deficiency | 16 - 150 ng/mL | 2 - 10 | 5-FU dose reduction (25-50%) |
| Complete Deficiency | > 150 ng/mL | < 2 | Avoid 5-FU; consider alternative therapy |
These values are indicative and may vary based on institutional guidelines and the specific patient population.
Clinical Applications and Future Perspectives
The use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a validated LC-MS/MS assay provides a robust and reliable method for pre-therapeutic DPD deficiency screening. This approach allows for the personalization of fluoropyrimidine therapy, significantly reducing the risk of severe toxicity and improving patient safety.
Future research may focus on refining the clinical cutoffs for the UH₂/U ratio, exploring its utility in different patient populations, and integrating phenotypic testing with genotypic information for a more comprehensive assessment of DPD status. The development of high-throughput, automated platforms will further facilitate the widespread implementation of this crucial diagnostic test in clinical practice.
References
-
Amstutz, U., Henricks, L. M., Offer, S. M., et al. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. Clinical Pharmacology & Therapeutics, 103(2), 210-216. [Link]
-
Diasio, R. B. (2022). The Importance of DPD in 5-FU Treatment: DPD Deficiency Background, Pharmacology, and Testing. American Association for Cancer Research. [Link]
-
European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. [Link]
-
Froehlich, T. K., Amstutz, U., Aebi, S., et al. (2020). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy. Swiss Medical Weekly, 150, w20375. [Link]
-
Ito, S., Kawamura, T., Inada, M., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 61(3), 299-307. [Link]
-
Jacobs, B. A., Rosing, H., de Vries, N., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 269-275. [Link]
-
Queen Mary Hospital Chemical Pathology Laboratory. (n.d.). Specimen Collection and Handling Procedure for Plasma Uracil (DPD Phenotyping). [Link]
-
Robin, T., Saint-Marcoux, F., Toinon, D., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1142, 122038. [Link]
-
Uhlenbruck, B. J., & McNally, A. (2015). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society, 137(40), 12992-12995. [Link]
- van Kuilenburg, A. B. P. (2011). DPD deficiency, a reason for 5-fluorouracil toxicity.
-
van Staveren, M. C., Theeuwes-Oonk, B., Guchelaar, H. J., et al. (2011). Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. Cancer Chemotherapy and Pharmacology, 68(6), 1611-1617. [Link]
Sources
- 1. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. fiveable.me [fiveable.me]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. aacr.org [aacr.org]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. otsuka.co.jp [otsuka.co.jp]
- 8. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
Introduction: The Significance of an Isotopically Labeled Metabolite
An In-Depth Technical Guide to 5,6-Dihydro Uracil-¹³C,¹⁵N₂: Properties and Applications
5,6-Dihydrouracil is the direct, saturated metabolite of uracil, a fundamental component of ribonucleic acid (RNA).[1][2][3] The metabolic conversion of uracil to 5,6-dihydrouracil is the rate-limiting first step in the pyrimidine degradation pathway, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][4] Understanding this pathway is of paramount importance in clinical pharmacology, particularly in oncology, as the DPD enzyme is also responsible for the catabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[2][5]
5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a stable isotope-labeled (SIL) analogue of the endogenous metabolite. In this molecule, one carbon atom and both nitrogen atoms of the pyrimidine ring are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[6][7][8] This precise mass modification renders the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry. This property makes it an indispensable tool for researchers, serving primarily as a high-fidelity internal standard for accurate quantification of endogenous 5,6-dihydrouracil in complex biological matrices and as a tracer for metabolic flux analysis.[9][10][11] This guide provides a comprehensive overview of the core chemical properties, applications, and experimental considerations for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Core Chemical and Physical Properties
The fundamental characteristics of a molecule dictate its behavior in experimental settings. The isotopic labeling of 5,6-dihydrouracil introduces a predictable mass shift without significantly altering its chemical reactivity or physical behavior under typical analytical conditions.
Structural and Molecular Data
The core structure consists of a saturated pyrimidine ring with the isotopic labels incorporated within the heterocyclic framework.
Sources
- 1. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. 5,6-Dihydro Uracil-13C,15N2 | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Structural Elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂
This guide provides an in-depth exploration of the methodologies and analytical strategies for the structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a critical isotopically labeled metabolite with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the advanced techniques used to characterize this molecule.
Introduction: The Significance of 5,6-Dihydro Uracil and Its Labeled Analog
5,6-Dihydro Uracil (DHU) is a metabolite of uracil, a fundamental component of ribonucleic acid (RNA).[1][2][3] The enzymatic reduction of uracil to DHU is the first and rate-limiting step in the pyrimidine degradation pathway, catalyzed by dihydropyrimidine dehydrogenase (DPD).[1][4] The activity of DPD is a crucial determinant in the metabolism of fluoropyrimidine-based chemotherapeutic drugs, such as 5-fluorouracil (5-FU).[4][5] Consequently, monitoring DHU levels can provide valuable insights into a patient's DPD activity and help predict their response to and potential toxicity from 5-FU treatment.[1][5]
The introduction of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the 5,6-Dihydro Uracil structure creates an invaluable tool for a range of biomedical and pharmaceutical applications.[6][7][8][9] 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous DHU levels in biological matrices.[6][10][11] Furthermore, its use as a tracer in metabolic studies allows for the detailed investigation of pyrimidine metabolism and its perturbation in disease states.[6][7]
This guide will detail the core analytical techniques and workflows for the unambiguous structural confirmation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, highlighting the specific signatures arising from the isotopic labels.
Molecular Structure and Key Physicochemical Properties
5,6-Dihydro Uracil is a pyrimidine derivative characterized by the saturation of the C5-C6 double bond found in uracil.[3] This structural change results in a non-planar, puckered ring conformation.[12][13][14] The introduction of ¹³C and ¹⁵N isotopes does not alter the fundamental chemical structure or reactivity of the molecule but provides a distinct mass and nuclear spin signature for analytical detection.
| Property | Value | Source |
| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | N/A |
| Molecular Weight | ~118.08 g/mol | N/A |
| IUPAC Name | 1,3-diazinane-2,4-dione-¹³C₄,¹⁵N₂ | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | [2] |
The Analytical Triad for Structural Elucidation
A multi-pronged analytical approach is essential for the comprehensive structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography.
Caption: Integrated workflow for the structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution.[15][16][17][18] For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a suite of NMR experiments is employed to confirm the atomic connectivity and the positions of the isotopic labels.
Key NMR Experiments and Expected Observations:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 5,6-Dihydro Uracil, we expect to see signals corresponding to the protons at the C5 and C6 positions, as well as the N1 and N3 positions. The coupling between the C5 and C6 protons will be evident.
-
¹³C NMR: The presence of ¹³C at all four carbon positions will result in a ¹³C spectrum where all carbon signals are readily observable without the need for high-concentration samples or long acquisition times that are sometimes necessary for natural abundance ¹³C NMR. The chemical shifts will be indicative of the electronic environment of each carbon.
-
¹⁵N NMR: Similar to ¹³C NMR, the incorporation of ¹⁵N allows for direct observation of the nitrogen atoms in the ring. ¹⁵N NMR will confirm the presence of the labels at the N1 and N3 positions.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Will show correlations between the geminal and vicinal protons at C5 and C6.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the protons directly attached to the ¹³C atoms (C5-H and C6-H). This is a definitive way to assign the proton and carbon signals for these positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range couplings between protons and carbons, helping to piece together the entire molecular framework. For instance, correlations from the C5 and C6 protons to the carbonyl carbons (C2 and C4) would be expected.
-
Expected ¹H and ¹³C Chemical Shifts (in DMSO-d₆):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~153.9 |
| C4 | - | ~171.0 |
| C5 | ~2.4-2.5 | ~30.3 |
| C6 | ~3.2-3.3 | ~35.3 |
| N1-H | ~7.5 | - |
| N3-H | ~9.9 | - |
| Note: These are approximate chemical shifts based on data for the unlabeled compound and may vary slightly. The key diagnostic feature will be the presence of signals for all carbons and the coupling patterns observed in 2D spectra.[2][19] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
-
If feasible, acquire a ¹⁵N NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign all proton, carbon, and nitrogen signals based on chemical shifts, coupling constants, and 2D correlations.
-
Caption: Key 2D NMR correlations for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[20][21][22][23][24] For 5,6-Dihydro Uracil-¹³C,¹⁵N₂, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides insights into the structural integrity.
Expected Mass Spectrometric Data:
-
Molecular Ion: The molecular weight of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is approximately 118.08 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 119.09. HRMS will provide a highly accurate mass measurement, confirming the elemental formula ¹³C₄H₇¹⁵N₂O₂⁺.
-
Fragmentation Pattern: The fragmentation of dihydrouracil in MS/MS is well-characterized.[25][26][27] The isotopically labeled analog is expected to show similar fragmentation pathways, but with the corresponding mass shifts due to the ¹³C and ¹⁵N labels. Common fragment ions arise from the loss of small neutral molecules.
Key Fragmentation Pathways:
| Precursor Ion [M+H]⁺ | Fragment Ion | Neutral Loss | Expected m/z of Fragment |
| ~119.09 | [M+H - H₂¹³C¹³CO]⁺ | H₂¹³C¹³CO | ~75.07 |
| ~119.09 | [M+H - ¹⁵NH₂¹³CO¹⁵NH₂]⁺ | ¹⁵NH₂¹³CO¹⁵NH₂ | ~57.06 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL in the initial mobile phase.
-
-
LC-MS/MS Method:
-
Liquid Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) under a gradient elution.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan experiment to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) of the precursor ion at m/z ~119.09 to obtain the fragmentation spectrum.
-
-
-
Data Analysis:
-
Confirm the accurate mass of the precursor ion matches the theoretical mass for ¹³C₄H₇¹⁵N₂O₂⁺.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and confirm that their masses are consistent with the labeled structure.
-
X-ray Crystallography: The Definitive Solid-State Structure
While NMR and MS provide comprehensive structural information, single-crystal X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[4][13][28][29][30] This technique can confirm the ring pucker, bond lengths, and bond angles with high precision.
The crystal structure of unlabeled 5,6-Dihydro Uracil has been reported, revealing a non-planar conformation.[13][28] A similar conformation would be expected for the isotopically labeled analog.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental diffraction data.
-
-
Structure Validation:
-
Analyze the final structure for geometric parameters (bond lengths, angles) and compare them to expected values.
-
Deposit the final structure in a crystallographic database (e.g., the Cambridge Structural Database).
-
Potential Challenges and Considerations
-
Tautomerism: Uracil and its derivatives can exist in different tautomeric forms.[31][32][33] While the diketo form of 5,6-Dihydro Uracil is predominant, it is important to consider the potential for other tautomers and how they might manifest in the analytical data.
-
Stereoisomerism: The C5 and C6 atoms in the dihydrouracil ring are sp³-hybridized. If a substituent were present at either of these positions, it would create a chiral center. For unsubstituted 5,6-Dihydro Uracil, there are no chiral centers.[34]
-
Synthesis and Purification: The synthesis of isotopically labeled compounds requires specialized starting materials and synthetic routes. Ensuring the final product is of high purity and free from unlabeled or partially labeled impurities is critical for its use as a standard or tracer.
Conclusion
The structural elucidation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a critical step in its validation for use in high-impact research and clinical applications. A combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a self-validating system for the unambiguous confirmation of its structure. The insights gained from these analyses not only verify the identity and purity of this important molecule but also provide a deeper understanding of its physicochemical properties. This technical guide provides a robust framework for researchers and scientists to confidently approach the structural characterization of this and other isotopically labeled molecules in drug development and beyond.
References
-
Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine matrix. ResearchGate. Available at: [Link].
-
Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry. Oxford Academic. Available at: [Link].
-
Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study. Physical Chemistry Chemical Physics. RSC Publishing. Available at: [Link].
-
The Crystal Structure of Dihydrouracil: an Unusual Base of Transfer Ribonucleic Acid. Chemical Communications. RSC Publishing. Available at: [Link].
-
The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid. Chemical Communications (London). RSC Publishing. Available at: [Link].
-
Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine... ResearchGate. Available at: [Link].
-
Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). ResearchGate. Available at: [Link].
-
Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study. ResearchGate. Available at: [Link].
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. Available at: [Link].
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. Available at: [Link].
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link].
-
Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. PubMed. Available at: [Link].
-
A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. Available at: [Link].
-
Dihydrouracil. PubChem. NIH. Available at: [Link].
-
Applications of stable isotopes in clinical pharmacology. PubMed Central. NIH. Available at: [Link].
-
Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. GMI. Available at: [Link].
-
Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. Available at: [Link].
-
Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. Available at: [Link].
-
5,6-dihydrouracil. DNAmod. Available at: [Link].
-
(R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. PubMed. Available at: [Link].
-
Mass Spectrometry in Drug Development Applications. Netpharmalab. Available at: [Link].
-
Mass spectra associated to fragmentation of uracil (top view), cytosine... ResearchGate. Available at: [Link].
-
NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. PubMed. Available at: [Link].
-
NMR Structure Determination for Oligonucleotides. PubMed. NIH. Available at: [Link].
-
Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. Available at: [Link].
-
Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. PubMed. Available at: [Link].
-
Water-Tuned Tautomer-Selective Tandem Synthesis of the 5,6-Dihydropyrimidin-4(3H)-ones, Driven under the Umbrella of Sustainable Chemistry. ACS Publications. Available at: [Link].
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PubMed Central. Available at: [Link].
-
Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. OSTI.GOV. Available at: [Link].
-
NMR Spectroscopy in Protein and Nucleic Acid Research. Bruker. Available at: [Link].
-
5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA? Biology Stack Exchange. Available at: [Link].
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Encyclopedia of Life Sciences. Available at: [Link].
-
Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. Available at: [Link].
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
Intramolecular Interactions in Derivatives of Uracil Tautomers. RNfinity. Available at: [Link].
-
Stereochemistry of the dihydrouracil dehydrogenase reaction in metabolism of uracil to β-alanine. Journal of the Chemical Society, Chemical Communications. RSC Publishing. Available at: [Link].
-
Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Available at: [Link].
-
5,6-DIHYDROURACIL. Eurisotop. Available at: [Link].
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 4. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 18. people.bu.edu [people.bu.edu]
- 19. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. gmi-inc.com [gmi-inc.com]
- 23. skpharmteco.com [skpharmteco.com]
- 24. netpharmalab.es [netpharmalab.es]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 29. Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum (Journal Article) | OSTI.GOV [osti.gov]
- 31. chemijournal.com [chemijournal.com]
- 32. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. rnfinity.com [rnfinity.com]
- 34. m.youtube.com [m.youtube.com]
The Biological Role of Dihydrouracil: A Technical Guide to a Critical Uracil Metabolite
Foreword
In the intricate landscape of cellular metabolism, the pathways governing nucleotide synthesis and degradation are of paramount importance for maintaining genomic integrity, supporting cellular proliferation, and ensuring overall homeostasis. While much attention is often focused on the anabolic pathways that build the essential components of DNA and RNA, the catabolic routes that break them down are equally critical, not only for recycling valuable molecular building blocks but also for preventing the accumulation of potentially toxic intermediates. This guide delves into the core of pyrimidine catabolism, focusing on a key, yet often overlooked, metabolite: dihydrouracil. As the first stable product in the degradation of uracil, dihydrouracil stands at a crucial metabolic crossroads. Its formation and subsequent breakdown are tightly regulated by a series of enzymes, the deficiency of which can have profound clinical consequences, ranging from severe adverse drug reactions to debilitating neurological disorders. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the biological role of dihydrouracil, its enzymatic regulation, its clinical significance as a biomarker, and the analytical methodologies required for its accurate quantification. By synthesizing current scientific knowledge with practical, field-proven insights, this guide seeks to illuminate the multifaceted importance of dihydrouracil and inspire further investigation into its role in health and disease.
The Central Role of Dihydrouracil in Pyrimidine Catabolism
Dihydrouracil is an intermediate metabolite in the reductive pathway of uracil degradation. This catabolic process is a three-step enzymatic cascade that ultimately converts uracil into β-alanine, carbon dioxide, and ammonia.[1][2] This pathway is not merely a disposal route but is integral to maintaining the cellular pool of pyrimidines and producing downstream metabolites with their own physiological functions.[3]
The enzymatic reactions governing the fate of dihydrouracil are as follows:
-
Formation of Dihydrouracil: The initial and rate-limiting step in uracil catabolism is the reduction of uracil to 5,6-dihydrouracil.[4] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , which utilizes NADPH as a cofactor.[4] DPD is a critical enzyme, not only for endogenous pyrimidine homeostasis but also for the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[5]
-
Hydrolysis of Dihydrouracil: Dihydrouracil is subsequently hydrolyzed by dihydropyrimidinase (DHP) , which opens the pyrimidine ring to form N-carbamyl-β-alanine.[1] This enzyme is crucial for preventing the accumulation of dihydrouracil.[6][7]
-
Formation of β-Alanine: The final step in this pathway is the conversion of N-carbamyl-β-alanine to β-alanine, CO2, and NH3 by the enzyme β-ureidopropionase .[2][8] β-alanine is a precursor for the synthesis of carnosine and anserine and also functions as a neurotransmitter.[2][3]
Dihydrouracil as a Critical Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Deficiency
The most well-established and clinically significant role of dihydrouracil is as a biomarker for DPD deficiency.[2][9] DPD is responsible for the breakdown of over 80% of administered 5-fluorouracil (5-FU), a cornerstone of treatment for many solid tumors.[6] Individuals with partial or complete DPD deficiency are unable to metabolize 5-FU effectively, leading to a dramatic increase in its systemic exposure and a high risk of severe, and sometimes fatal, toxicity.[5][10]
Identifying patients with DPD deficiency before the initiation of fluoropyrimidine-based chemotherapy is therefore a critical patient safety measure.[10] This can be achieved through genotyping for known variants in the DPYD gene, which encodes DPD, or through phenotyping, which assesses the enzymatic activity of DPD.[11] The measurement of endogenous uracil and dihydrouracil levels in plasma or saliva provides a powerful phenotypic assessment of DPD activity.[12] In individuals with DPD deficiency, the conversion of uracil to dihydrouracil is impaired, resulting in elevated plasma uracil concentrations and a decreased dihydrouracil to uracil (UH2/U) ratio.[12]
Clinical Thresholds for DPD Deficiency
The following table summarizes the plasma uracil concentrations that are widely accepted as indicative of partial and complete DPD deficiency. It is important to note that these values can be influenced by factors such as food intake and circadian rhythms, and therefore, standardized sample collection procedures are crucial for accurate assessment.[3][13]
| DPD Deficiency Status | Plasma Uracil Concentration | Clinical Implication |
| Normal | < 16 ng/mL | Standard fluoropyrimidine dosing. |
| Partial Deficiency | ≥ 16 ng/mL | Increased risk of severe toxicity. Dose reduction of fluoropyrimidines is recommended.[10][14] |
| Complete Deficiency | ≥ 150 ng/mL | High risk of life-threatening toxicity. Fluoropyrimidine therapy is contraindicated.[10][14] |
Analytical Methodologies for the Quantification of Dihydrouracil
The accurate and precise quantification of dihydrouracil and uracil in biological matrices is essential for the clinical assessment of DPD activity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[1][15]
Experimental Protocol: Quantification of Dihydrouracil and Uracil in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of dihydrouracil and uracil in human plasma. It is essential that this method be fully validated according to regulatory guidelines (e.g., EMA, FDA) in the laboratory where it is to be performed.
3.1.1. Materials and Reagents
-
Dihydrouracil and Uracil analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-uracil, ¹³C,¹⁵N₂-dihydrouracil)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
3.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, quality control, or calibration standard in a microcentrifuge tube, add the internal standard solution.
-
Add 900 µL of chilled acetonitrile to precipitate the plasma proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex PS C18) is often suitable.[11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate uracil, dihydrouracil, and any potential interferences.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
3.1.4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.
-
The concentration of dihydrouracil and uracil in the unknown samples is determined from the calibration curve.
Pathophysiological Role of Dihydrouracil Accumulation: Dihydropyrimidinase Deficiency
While DPD deficiency has garnered significant attention due to its implications for cancer therapy, a deficiency in the second enzyme of the uracil catabolism pathway, dihydropyrimidinase (DHP), also leads to a distinct inborn error of metabolism known as dihydropyrimidinuria.[7][16] This autosomal recessive disorder is characterized by the accumulation and increased excretion of dihydrouracil and dihydrothymine.[8]
The clinical presentation of dihydropyrimidinase deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal manifestations.[7][8]
Neurological symptoms may include:
-
Intellectual disability[16]
-
Seizures[16]
-
Hypotonia (weak muscle tone)[16]
-
Microcephaly (abnormally small head size)[2]
-
Autistic behaviors[16]
Gastrointestinal issues can manifest as:
-
Gastroesophageal reflux[16]
-
Recurrent vomiting[16]
-
Villous atrophy leading to malabsorption and failure to thrive[16]
The precise molecular mechanisms by which the accumulation of dihydrouracil leads to neurotoxicity are not yet fully elucidated and remain an active area of research. It is hypothesized that the reduced production of downstream metabolites like β-alanine, which has neuromodulatory functions, may contribute to the neurological deficits. Additionally, high concentrations of dihydropyrimidines have been shown to cause DNA-protein crosslinks and induce DNA replication and transcriptional stress, which could contribute to cellular dysfunction.
The Direct Biological Role of Dihydrouracil: An Area of Emerging Research
Beyond its well-established role as a metabolic intermediate and a crucial biomarker, the question of whether dihydrouracil itself possesses direct biological or signaling functions remains largely unanswered. Current scientific literature primarily focuses on the consequences of its accumulation in pathological states. However, the observation that dihydropyrimidines can induce cellular stress suggests that this metabolite may have a more active role than previously appreciated. Further research is warranted to explore potential interactions of dihydrouracil with cellular signaling pathways, its impact on gene expression, and its possible role in modulating cellular responses to stress.
Conclusion and Future Directions
Dihydrouracil, a seemingly simple intermediate in the breakdown of uracil, holds a position of significant biological and clinical importance. Its concentration in bodily fluids serves as a critical indicator of DPD activity, directly informing the safe and effective use of fluoropyrimidine-based chemotherapies. Furthermore, the pathological accumulation of dihydrouracil in dihydropyrimidinase deficiency highlights its potential role in neurological development and function.
For researchers and drug development professionals, a thorough understanding of dihydrouracil metabolism is essential. The continued refinement of analytical methods for its quantification will improve the accuracy of DPD deficiency screening and enhance patient safety. Moreover, future investigations into the direct biological effects of dihydrouracil and the molecular basis of its neurotoxicity may unveil novel therapeutic targets for a range of metabolic and neurological disorders. The study of this humble metabolite is a compelling example of how fundamental biochemical pathways can have profound implications for human health and disease.
References
-
Borel, F., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. [Link]
-
Ciccolini, J., et al. (2005). The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil. Journal of Clinical Oncology, 23(3), 631-632. [Link]
-
Henricks, L. M., et al. (2018). Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Journal of Clinical Pharmacology, 84(12), 2761–2769. [Link]
-
Shimadzu Corporation. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu Corporation. [Link]
-
Meulendijks, D., et al. (2016). Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity. British Journal of Cancer, 114(5), 515–524. [Link]
-
Henricks, L. M., et al. (2018). Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Pharmacological Society. [Link]
-
Cancer Research UK. (2022). DPD deficiency. Cancer Research UK. [Link]
-
Antunes, M. V., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(5), 637–645. [Link]
-
García-González, X., et al. (2024). Determination of plasma uracil as a screening for dihydropyrimidine dehydrogenase deficiency: clinical application in oncological treatments. European Journal of Hospital Pharmacy, 31(e1), e38-e42. [Link]
-
de With, M., et al. (2020). Assay performance and stability of uracil and dihydrouracil in clinical practice. Scholarly Publications Leiden University. [Link]
-
Gadaleta, E., et al. (2022). Fast, Direct Dihydrouracil Quantitation in Human Saliva: Method Development, Validation, and Application. Molecules, 27(11), 3458. [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydropyrimidinase deficiency. NCBI. [Link]
-
Maillard, A., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 564-571. [Link]
-
Henricks, L. M., et al. (2018). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. ResearchGate. [Link]
-
Maillard, A., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. Unicancer. [Link]
-
Basbous, A., et al. (2020). Identification of fungal dihydrouracil-oxidase genes by expression in Saccharomyces cerevisiae. Fungal Biology and Biotechnology, 7, 1. [Link]
-
Gamelin, E., et al. (2005). The Value of Dihydrouracil/Uracil Plasma Ratios in Predicting 5-Fluorouracil-Related Toxicity in Colorectal Cancer Patients. Clinical Cancer Research, 11(15), 5606-5611. [Link]
-
MedlinePlus. (2014). Dihydropyrimidinase deficiency. MedlinePlus. [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]
-
Human Metabolome Database. (2005). Dihydrouracil. HMDB. [Link]
-
Al-Shehri, T., et al. (2022). The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature. Cold Spring Harbor Molecular Case Studies, 8(5), a006233. [Link]
-
Henricks, L. M., et al. (2019). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate. [Link]
-
MedlinePlus. (2014). Dihydropyrimidinase deficiency. MedlinePlus. [Link]
-
Wang, W., et al. (2021). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(15), 11618–11634. [Link]
-
Putman, C. W., et al. (1997). Dihydropyrimidinase deficiency, a progressive neurological disorder? Neuropediatrics, 28(2), 106-110. [Link]
Sources
- 1. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. bps.ac.uk [bps.ac.uk]
- 4. recherche.unicancer.fr [recherche.unicancer.fr]
- 5. Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydropyrimidinase deficiency (Concept Id: C0342803) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydropyrimidinase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 15. medlineplus.gov [medlineplus.gov]
- 16. Identification of fungal dihydrouracil-oxidase genes by expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Dihydro Uracil-¹³C,¹⁵N₂: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isotopically labeled nucleobase analog, 5,6-Dihydro Uracil-¹³C,¹⁵N₂. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can confidently integrate this critical internal standard into their analytical workflows. We will delve into its synthesis, detailed analytical characterization, and its primary application in the quantitative bioanalysis of uracil and its metabolites, particularly in the context of pharmacogenetics.
Introduction: The Significance of Isotopically Labeled Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1][2] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). The ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization.[1][2] This co-behavior allows it to accurately compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma or urine.[1][2]
5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as an exemplary SIL-IS for the quantification of endogenous 5,6-dihydrouracil. Its importance is underscored in clinical research, especially in the field of oncology. The ratio of 5,6-dihydrouracil to uracil in plasma is a critical biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][4] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving 5-FU.[3][4] Therefore, accurate measurement of the dihydrouracil/uracil ratio is paramount for personalized medicine, enabling dose adjustments to mitigate adverse drug reactions.
This guide will focus on two common isotopomers:
| Compound Name | CAS Number | Molecular Formula | Isotopic Labeling |
| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | 181516-96-1 | C₃¹³CH₆¹⁵N₂O₂ | One ¹³C and two ¹⁵N atoms |
| 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%) | 360769-22-8 | ¹³C₄H₆¹⁵N₂O₂ | Four ¹³C and two ¹⁵N atoms |
Synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂
The synthesis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ typically starts with the corresponding isotopically labeled uracil precursor, Uracil-¹³C,¹⁵N₂. The key transformation is the reduction of the C5-C6 double bond of the pyrimidine ring. A common and effective method for this reduction is catalytic hydrogenation.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available labeled precursors.
Caption: Proposed synthetic route for 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Experimental Protocol: Catalytic Hydrogenation of Uracil-¹³C,¹⁵N₂
This protocol is adapted from established methods for the hydrogenation of uracil derivatives.[5]
Materials:
-
Uracil-¹³C,¹⁵N₂ (or Uracil-¹³C₄,¹⁵N₂)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous Methanol
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Uracil-¹³C,¹⁵N₂ in anhydrous methanol. The concentration will depend on the scale of the reaction, but a starting point of 10-20 mg/mL is reasonable.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the uracil substrate). The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by LC-MS, observing the disappearance of the starting material and the appearance of the product. The reaction time can vary but is typically in the range of 24-48 hours.[5]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization, typically from water or an alcohol-water mixture, to yield the pure 5,6-Dihydro Uracil-¹³C,¹⁵N₂.[5]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the hydrogenation of alkenes, including the C=C bond in the uracil ring. It provides a solid surface for the reaction to occur.
-
Methanol: It is a good solvent for uracil and does not interfere with the hydrogenation reaction.
-
Hydrogen Gas: This is the reducing agent that adds across the double bond.
-
Celite® Filtration: This is a crucial step to completely remove the fine palladium catalyst from the product solution.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.
Expected Data:
| Parameter | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | 5,6-Dihydrouracil (¹³C₄, ¹⁵N₂) |
| Molecular Formula | C₃¹³CH₆¹⁵N₂O₂ | ¹³C₄H₆¹⁵N₂O₂ |
| Monoisotopic Mass | 117.0404 | 120.0478 |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ESI, positive or negative mode |
| Expected [M+H]⁺ | 118.0477 | 121.0551 |
| Expected [M-H]⁻ | 116.0331 | 119.0405 |
Note: The exact mass will vary slightly based on the specific isotopic composition of the starting materials.
In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns can be observed. For example, in positive ion mode, a common loss is that of urea (NH₂CONH₂), leading to a significant product ion.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The presence of ¹³C and ¹⁵N isotopes will introduce specific couplings that are invaluable for confirming the structure and isotopic labeling pattern.
¹H NMR:
-
The spectrum is expected to be relatively simple, showing two methylene groups (at C5 and C6) and two N-H protons.
-
The protons on C5 and C6 will likely appear as complex multiplets due to coupling with each other and with the adjacent N-H proton.
-
The N-H protons will appear as broad singlets or multiplets, depending on the solvent and temperature, and will show coupling to the adjacent ¹⁵N nuclei.
¹³C NMR:
-
Four distinct carbon signals are expected. The labeled carbon (C2 in the case of CAS 181516-96-1) will show a strong signal.
-
The chemical shifts will be similar to unlabeled 5,6-dihydrouracil, but the labeled carbon will exhibit coupling to the adjacent ¹⁵N nuclei (¹J_CN_).
¹⁵N NMR:
-
Two nitrogen signals are expected.
-
These signals will show coupling to adjacent protons (¹J_NH_) and the labeled carbon (¹J_NC_).
Application: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS
The primary application of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is as an internal standard for the accurate quantification of endogenous uracil and dihydrouracil in biological matrices. This is crucial for DPD phenotyping.
Experimental Workflow
Caption: A typical workflow for the quantification of uracil and dihydrouracil.
Detailed Protocol for UPLC-MS/MS Analysis
This protocol is based on a validated method for the analysis of uracil and dihydrouracil in human plasma.
Sample Preparation:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add a known volume of human plasma (e.g., 100 µL).
-
Internal Standard Spiking: Add a small volume of a working solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., 10 µL of a 1 µg/mL solution in 50% methanol).
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of methanol:acetonitrile, 50:50 v/v) to precipitate the plasma proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a UPLC vial for analysis.
UPLC-MS/MS Conditions:
| Parameter | Typical Setting | Rationale |
| UPLC Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3) | Provides good retention and separation of polar analytes like uracil and dihydrouracil. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | The organic component for gradient elution. |
| Gradient | A suitable gradient from low to high organic content | To elute the analytes with good peak shape and resolution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems to achieve high efficiency. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile compounds. |
| Polarity | Positive or negative ion mode (often optimized for each analyte) | To achieve the best sensitivity for each compound. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Uracil | 113.0 | 70.0 |
| 5,6-Dihydrouracil | 115.0 | 72.0 |
| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (IS) | 118.0 | 74.0 |
Note: These are example transitions and should be optimized for the specific instrument used.
Data Analysis and Validation:
The concentration of the endogenous analytes is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in a surrogate matrix (e.g., stripped plasma) with known concentrations of the analytes. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should assess parameters such as linearity, accuracy, precision, selectivity, and stability.[7]
Conclusion: A Vital Tool for Advancing Personalized Medicine
5,6-Dihydro Uracil-¹³C,¹⁵N₂ is more than just a chemical reagent; it is a critical enabling tool for researchers and clinicians working to improve the safety and efficacy of cancer chemotherapy. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for DPD phenotyping, directly impacting patient care. This guide has provided a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles. By understanding the "why" behind the "how," researchers can more effectively implement this valuable tool in their studies, contributing to the advancement of personalized medicine.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Jacobs, B. A. W., Rosing, H., van den Heuvel, J. J. M., de Vries, N., Meijer, J., Schellens, J. H. M., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 75–82. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Coudore, F., Roche, D., Lefeuvre, S., & Beaune, P. H. (2012). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). ResearchGate. [Link]
-
Phenomenex, Inc. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 43(11), 2249–2252. [Link]
-
ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from [Link]
-
NHS England. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]
-
Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257–266. [Link]
- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
- van Kuilenburg, A. B. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European journal of cancer, 40(7), 939–950.
- Johnson, M. R., et al. (2003). A novel method for the measurement of dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells. Cancer research, 63(17), 5393–5397.
- Heggie, G. D., et al. (1987). Clinical pharmacology of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer research, 47(8), 2203–2206.
- Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215–237.
- Saif, M. W., et al. (2007). Dihydropyrimidine dehydrogenase deficiency (DPD) in patients with gastrointestinal (GI) malignancies.
- Mattison, L. K., et al. (2004). Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test. Clinical Cancer Research, 10(8), 2652–2658.
-
de Graaf, O., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Clinica Chimica Acta, 537, 8-15. [Link]
-
Meinsma, R., et al. (2021). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Cancers, 13(16), 4165. [Link]
-
Remaud-Le Saëc, P., et al. (2018). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 23(10), 2469. [Link]
-
DNAmod. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]
-
ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]
-
NHS. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Retrieved from [Link]
- Kundu, N. G., & Das, B. (1995). A convenient synthesis of 5,6-dihydro-5-fluorouracil. Tetrahedron Letters, 36(15), 2641-2642.
Sources
- 1. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. 5,6-DIHYDROURACIL | Eurisotop [eurisotop.com]
- 4. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
certificate of analysis for 5,6-Dihydro Uracil-13C,15N2
An In-Depth Technical Guide to the Certificate of Analysis for 5,6-Dihydro Uracil-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In fields such as therapeutic drug monitoring, metabolomics, and clinical diagnostics, the accuracy of measurements can directly impact patient safety and the outcomes of pivotal research. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry is the gold standard for achieving this accuracy.[1][2] This guide provides a detailed examination of the Certificate of Analysis (CoA) for a critical SIL-IS, 5,6-Dihydro Uracil-¹³C,¹⁵N₂, offering insights into the rigorous analytical characterization that underpins its certification.
5,6-Dihydrouracil is the initial and rate-limiting metabolite in the catabolism of the endogenous pyrimidine uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).[3] The ratio of 5,6-dihydrouracil to uracil in plasma or urine is a key biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for this conversion.[4] Patients with DPD deficiency are at high risk of severe toxicity from 5-FU treatment.[3] Therefore, accurate measurement of these metabolites is essential for personalized medicine. 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as the ideal internal standard for this analysis, as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[5][6]
A Certificate of Analysis is more than a specification sheet; it is a testament to the identity, purity, and quality of a reference material. This guide deconstructs a representative CoA for 5,6-Dihydro Uracil-¹³C,¹⁵N₂, elucidating the causality behind the experimental choices and demonstrating how each analytical test contributes to a self-validating system of quality control.
The Anatomy of a Certificate of Analysis
A robust CoA is built upon a foundation of orthogonal analytical techniques that independently verify the critical attributes of the material. The relationship between the certified data and the underlying experimental work is crucial for establishing trust and ensuring compliance with regulatory expectations, such as those outlined by the FDA and ICH.[7][8]
Caption: Logical structure of a Certificate of Analysis.
Part 1: Identity and Structural Confirmation
The first and most critical step is to unequivocally confirm that the material is, in fact, 5,6-Dihydro Uracil-¹³C,¹⁵N₂. This is achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two key pieces of information: the exact mass of the molecule, which confirms its elemental composition, and its fragmentation pattern (MS/MS), which acts as a structural fingerprint. For a stable isotope-labeled standard, high-resolution mass spectrometry (HRMS) is essential to resolve the labeled compound from any unlabeled counterpart and confirm the mass shift corresponding to the incorporated isotopes.
Experimental Protocol: LC-HRMS/MS
-
Sample Preparation: The standard is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 µg/mL.
-
Chromatography: The sample is injected onto a C18 reversed-phase HPLC column (e.g., Atlantis dC18) and eluted with a gradient of water and methanol containing 0.1% formic acid.[3][9] This step separates the main compound from any potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. Full scan HRMS data is acquired over a range of m/z 50-200.
-
Tandem MS (MS/MS): The precursor ion corresponding to the protonated molecule [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID). The resulting product ions are analyzed.
Data Presentation: Identity Confirmation
| Parameter | Theoretical Value | Measured Value | Deviation (ppm) | Conclusion |
| Molecular Formula | C₃¹³CH₆¹⁵N₂O₂ | - | - | - |
| Monoisotopic Mass | 117.0545 | - | - | - |
| [M+H]⁺ Ion | 118.0618 | 118.0615 | -2.5 | Confirmed |
Trustworthiness: The measured mass of the protonated molecule is within 5 ppm of the theoretical mass, providing high confidence in the elemental composition, including the presence of one ¹³C and two ¹⁵N atoms. The fragmentation pattern provides orthogonal confirmation of the structure. The loss of urea ([¹³C,¹⁵N₂]H₄N₂O, m/z 63) from the protonated molecule is a characteristic fragmentation for dihydrouracil, confirming the location of the labels within the urea moiety of the pyrimidine ring.[10]
Caption: Proposed MS/MS fragmentation of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms mass and fragmentation, NMR provides definitive proof of the molecular structure by probing the chemical environment of each proton and carbon atom. For an isotopically labeled compound, ¹³C NMR directly confirms the position of the ¹³C label.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the standard is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity and integration of signals in the ¹H spectrum and the chemical shifts in the ¹³C spectrum are analyzed to confirm the 5,6-dihydrouracil structure.
Data Presentation: Structural Confirmation by NMR
| Position | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
| N1-H, N3-H | ~10.2 (s, 1H), ~7.9 (s, 1H) | - |
| C2 | - | ~154 (¹J_C,N enhanced) |
| C4 | - | ~170 |
| C5-H₂ | ~2.7 (t, 2H) | ~38 |
| C6-H₂ | ~3.4 (t, 2H) | ~45 |
Note: Expected chemical shifts are based on data for unlabeled 5,6-dihydrouracil and known effects of isotopic labeling. The C2 signal in the ¹³C spectrum will show coupling to the attached ¹⁵N atoms, providing definitive evidence of the label locations.[11][12]
Part 2: Purity and Composition Analysis
A certified standard must be assessed for both chemical and isotopic purity. These are distinct parameters that are critical for its intended use as an internal standard.
Chemical Purity by HPLC-UV
Expertise & Experience: High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for assessing the purity of small molecules.[13] The key is to develop a method that can separate the main compound from any potential process-related impurities or degradation products. Uracil is a common potential impurity. A C18 column provides good retention for 5,6-dihydrouracil, which is more polar than many typical organic molecules but can be effectively retained and separated from related compounds under reversed-phase conditions.[14][15]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH 7.0).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (since the C5-C6 double bond is saturated, λmax is lower than for uracil).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Data Presentation: Chromatographic Purity
| Parameter | Specification | Result |
| Purity (Area %) | ≥ 98.0% | 99.8% |
| Retention Time | Report | 4.5 min |
| Impurities | Report any > 0.1% | No single impurity > 0.1% |
Isotopic Purity by Mass Spectrometry
Expertise & Experience: Isotopic purity, or isotopic enrichment, defines the percentage of molecules that contain the desired stable isotopes. This is a critical parameter for an internal standard, as the presence of unlabeled material (M+0) can interfere with the measurement of the endogenous analyte at very low concentrations. This is determined by high-resolution mass spectrometry, analyzing the ion cluster for the molecular ion and comparing the relative intensities of the desired labeled mass (M+3 for a ¹³C,¹⁵N₂ label) versus the unlabeled (M+0), partially labeled (M+1, M+2), and naturally occurring isotope peaks.
Data Presentation: Isotopic Enrichment
| Species | Description | Abundance (%) |
| M+0 | Unlabeled 5,6-Dihydrouracil | < 0.1% |
| M+1 / M+2 | Partially Labeled Species | < 0.5% |
| M+3 | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | > 99% |
Trustworthiness: An isotopic purity of >99% ensures that the contribution of the internal standard to the analyte signal is negligible, guaranteeing accurate quantification even at the lower limit of quantification (LLOQ) of the assay.[1]
Part 3: The Self-Validating System and Authoritative Grounding
The set of analyses described above constitutes a self-validating system. The identity is confirmed by two orthogonal high-specificity techniques (HRMS and NMR). The purity is challenged from two perspectives: chemical (HPLC) and isotopic (MS). This comprehensive characterization is performed within a framework of established scientific principles and regulatory guidance.
The entire process of certifying a reference material follows the spirit of analytical procedure validation guidelines from bodies like the FDA and ICH.[16][17][18] These guidelines emphasize demonstrating that an analytical procedure is fit for its intended purpose through evaluation of characteristics like specificity, linearity, accuracy, and precision. While a full validation is performed for the clinical assay using the standard, the certification of the standard itself relies on these same principles of analytical rigor.
Caption: Workflow for the characterization of a certified reference material.
Conclusion
The Certificate of Analysis for 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a critical document that provides researchers and clinicians with the necessary confidence to rely on their quantitative results. By employing a suite of orthogonal, high-specificity analytical techniques, the identity, purity, and isotopic enrichment of the standard are rigorously established. Understanding the depth of the science behind each entry on the CoA empowers the end-user to appreciate the value of a high-quality internal standard and its foundational role in producing reliable, reproducible, and defensible data in drug development and clinical diagnostics.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
-
Wang, M. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Labroots.
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
-
ResearchGate. (2022). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B).
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation.
-
Røe, O. D., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 61, 101-108.
-
Ciccolini, J., et al. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. Journal of Chromatography B, 834(1-2), 146-151.
-
Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B, 839(1-2), 45-53.
-
ResearchGate. (n.d.). HPLC analysis of [3H]uracil and [3H]uridine metabolism in the perfused heart.
-
van Kuilenburg, A. B. P., et al. (2002). Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 48(11), 2085-2088.
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube.
-
American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry.
-
ChemicalBook. (n.d.). 5,6-DIHYDROURACIL(504-07-4) 1H NMR spectrum.
-
Phenomenex. (2013). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
-
Santa Cruz Biotechnology. (n.d.). 5,6-Dihydro Uracil-13C15N2.
-
pharma ingredients. (2024). Uracil HPLC Analysis: Trusted Techniques for Industrial Labs.
-
SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH.
-
Cambridge Isotope Laboratories, Inc. (n.d.). 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076).
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
-
My Goldschmidt. (n.d.). Method Development of Uracil Kinetic Degradation to Measure Position-Specific Stable Carbon Isotope Values.
-
Eurisotop. (n.d.). 5,6-DIHYDROURACIL (13C4, 99% 15N, 98%+).
-
BenchChem. (2025). A Researcher's Guide to Validating Uracil-15N2 Labeling Efficiency by Mass Spectrometry.
-
Al-Hujran, T. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2947.
-
Pharmaffiliates. (n.d.). 5,6-Dihydro Uracil-13C,15N2.
-
MedChemExpress. (n.d.). 5,6-Dihydrouracil- 13 C 4 , 15 N 2.
-
DNAmod. (n.d.). 5,6-dihydrouracil.
-
HETEROCYCLES. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS.
-
Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.
-
BenchChem. (2025). Technical Support Center: Uracil-¹⁵N₂ Metabolic Labeling Experiments.
-
Human Metabolome Database. (n.d.). Showing metabocard for Dihydrouracil (HMDB0000076).
-
pharma ingredients. (2024). Uracil HPLC Analysis: Trusted Techniques for Industrial Labs.
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
Sources
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. nebiolab.com [nebiolab.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5,6-DIHYDROURACIL(504-07-4) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hbgxchemical.com [hbgxchemical.com]
- 15. hbgxchemical.com [hbgxchemical.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. propharmagroup.com [propharmagroup.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Sourcing and Application of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ for Quantitative Bioanalysis
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial suppliers of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and its application as an internal standard in quantitative mass spectrometry-based assays. The focus is on ensuring scientific integrity through proper sourcing, validation, and implementation of this critical reagent in a research or clinical setting.
The Critical Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis
In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise quantification of endogenous metabolites and xenobiotics in complex biological matrices is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can all contribute to analytical variability.[1][2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these issues.[1][2] An ideal SIL internal standard, such as 5,6-Dihydro Uracil-¹³C,¹⁵N₂, co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction and ionization, thereby compensating for variations and ensuring the reliability of the quantitative data.[1][3]
5,6-Dihydrouracil, a metabolite of uracil, is a crucial biomarker for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[4][5][6] DPD deficiency can lead to severe toxicity in patients receiving these drugs.[6] Consequently, the accurate quantification of uracil and dihydrouracil in plasma is essential for personalized medicine, and 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as an indispensable tool in the development and validation of such diagnostic assays.[4][5][6]
Commercial Suppliers of 5,6-Dihydro Uracil-¹³C,¹⁵N₂
A critical first step in any quantitative assay is the selection of a high-quality, well-characterized internal standard. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. The following table summarizes the key commercial suppliers for 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and its analogs.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity |
| Santa Cruz Biotechnology, Inc. | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | sc-224422 | 181516-96-1 | C₃¹³CH₆¹⁵N₂O₂ | Not specified; CoA required |
| Cambridge Isotope Laboratories, Inc. | 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%) | CNLM-4510 | 360769-22-8 | C₄H₆N₂O₂ | ¹³C, 99%; ¹⁵N₂, 98%[7] |
| LGC Standards (incorporating Toronto Research Chemicals) | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ | TRC-U801003 | 181516-96-1 | C₃¹³CH₆¹⁵N₂O₂ | Not specified; CoA required |
Note: Isotopic and chemical purity are critical parameters. While some suppliers provide this information on their websites, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) for each purchased standard.[8][9] The CoA provides definitive data on the identity, purity, and isotopic enrichment of the compound, which is essential for regulatory compliance and ensuring the trustworthiness of the analytical method.
Experimental Workflow: Quantification of Uracil and Dihydrouracil in Human Plasma
The following protocol is a synthesis of validated methods published in peer-reviewed literature for the quantification of uracil and dihydrouracil in human plasma using an isotopically labeled internal standard like 5,6-Dihydro Uracil-¹³C,¹⁵N₂.[5][6][10]
Materials and Reagents
-
5,6-Dihydro Uracil-¹³C,¹⁵N₂ (from a reputable supplier)
-
Uracil and 5,6-Dihydrouracil analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
Workflow Diagram
Caption: A typical workflow for the quantification of uracil and dihydrouracil in plasma using a stable isotope-labeled internal standard.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (Internal Standard, IS) at a concentration of 1 mg/mL in dimethyl sulfoxide (DMSO).
-
Prepare stock solutions of uracil and 5,6-dihydrouracil at 1 mg/mL in DMSO.
-
From these stock solutions, prepare working solutions by dilution in a suitable solvent (e.g., 0.1% formic acid in water) to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add a specified volume of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 column (e.g., 1.8 µm, 2.1 x 100 mm), is recommended.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The total run time is typically around 5 minutes.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used. Uracil is often detected in negative ion mode, while dihydrouracil is detected in positive ion mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for the analytes and the internal standard need to be optimized on the specific mass spectrometer being used.
-
-
Data Analysis
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentrations of the unknown samples are then determined from this calibration curve.
Signaling Pathway Context: DPD and Fluoropyrimidine Metabolism
The accurate measurement of uracil and dihydrouracil is clinically relevant in the context of fluoropyrimidine chemotherapy. The following diagram illustrates the metabolic pathway.
Caption: The metabolic pathway of 5-Fluorouracil and Uracil by Dihydropyrimidine Dehydrogenase (DPD).
Conclusion
5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a vital tool for researchers and clinicians working in the field of drug development and personalized medicine, particularly for fluoropyrimidine-based chemotherapies. The selection of a high-quality, well-characterized internal standard from a reputable commercial supplier is paramount to the development of a robust and reliable quantitative assay. By following a validated experimental protocol and understanding the underlying biochemical pathways, researchers can ensure the scientific integrity of their results and contribute to the advancement of safer and more effective therapeutic strategies.
References
- Jacobs, B. A. W., Rosing, H., de Vries, N., Meulendijks, D., Henricks, L. M., Schellens, J. H. M., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 129–135.
- Büchel, B., Sistonen, J., & Largiadèr, C. R. (2012). Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Henricks, L. M., Kienhuis, E., van der Stoep, M., Lunenburg, C. A. C., de Man, F. M., van der Veldt, A. A. M., ... & Schellens, J. H. M. (2018). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Journal of Clinical Pharmacology, 84(12), 2761-2769.
-
RIKILT. (n.d.). LC-MSMS - Points of attention when using isotope labelled standards. Retrieved from [Link]
-
R-Biopharm. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. scispace.com [scispace.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. isotope.com [isotope.com]
- 8. phoenix-sci.com [phoenix-sci.com]
- 9. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 10. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Uracil Catabolism Pathway: Intermediates, Enzymology, and Analytical Methodologies
Introduction: The Central Role of Pyrimidine Degradation
The catabolism of pyrimidines, particularly uracil, is a fundamental metabolic process conserved across bacteria, archaea, and eukaryotes.[1][2] Far from being a simple waste-disposal system, this pathway is critical for maintaining cellular nucleotide homeostasis, recycling nitrogen for general metabolism, and regulating the efficacy and toxicity of a major class of chemotherapeutic agents.[3][4] In drug development and clinical research, understanding the intricacies of this pathway, its enzymatic control points, and its metabolic intermediates is paramount. Deficiencies in the enzymes of this pathway can lead to severe neurological disorders and life-threatening toxicity from fluoropyrimidine-based drugs like 5-fluorouracil (5-FU).[5][6][7]
This guide provides an in-depth exploration of the core reductive pathway of uracil catabolism. We will dissect each enzymatic step, characterize the key metabolic intermediates, discuss the profound clinical implications of pathway dysregulation, and provide validated experimental protocols for the precise quantification of these molecules.
The Reductive Pathway: A Three-Step Cascade
In mammals, the degradation of uracil proceeds via a canonical three-step reductive pathway, primarily occurring in the liver.[3][8][9] This cascade converts the pyrimidine ring into simple, reusable molecules: β-alanine, ammonia, and carbon dioxide.[4]
The three core enzymatic reactions are catalyzed sequentially by:
-
Dihydropyrimidine Dehydrogenase (DPD)
-
Dihydropyrimidinase (DHP)
-
β-Ureidopropionase (BUP-1)
This process ensures the complete breakdown of the uracil ring structure, releasing its constituent nitrogen and carbon atoms.[10]
Caption: A typical experimental workflow for quantifying uracil intermediates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of uracil and its metabolites due to its exceptional sensitivity and specificity. [11][12] Trustworthiness: The self-validating nature of this protocol comes from the use of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-Uracil), which co-elute with the analyte but are distinguished by mass. This corrects for variations in sample preparation and matrix effects, ensuring analytical accuracy.
Experimental Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma
-
1. Sample Pre-treatment (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard solution containing isotopically labeled uracil and dihydrouracil.
-
Add 900 µL of chilled (~0°C) acetonitrile while vortexing to precipitate proteins. [11] 4. Centrifuge the samples at >6000 rpm for 5 minutes to pellet the precipitated protein. [11] 5. Carefully transfer the supernatant to a clean tube for analysis. For enhanced cleanup, the supernatant can be further processed via Solid Phase Extraction (SPE). [11][13]
-
-
2. Chromatographic Separation (LC):
-
Rationale: Reversed-phase chromatography is typically used. Columns with unique selectivity, such as those with positively charged surface modifications (e.g., Kinetex PS C18), are effective for retaining these very polar compounds. [11] * Column: Kinetex PS C18 or equivalent (e.g., Discovery Amide C16). [11][12] * Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is common. [14] * Flow Rate: Typically in the range of 0.3-0.5 mL/minute.
-
Injection Volume: 5-25 µL. [15]
-
-
3. Detection (Tandem Mass Spectrometry):
-
Rationale: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. A specific precursor ion (the mass of the metabolite) is selected and fragmented, and a specific product ion is monitored.
-
Ionization: Electrospray Ionization (ESI), often in both positive and negative modes, as the analytes can be detected in either. [11] * MRM Transitions (Example):
-
Uracil: Precursor Ion -> Product Ion
-
Dihydrouracil: Precursor Ion -> Product Ion
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
-
-
4. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve. Linearity (r²) should be ≥ 0.99. [15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy provides a powerful, non-destructive method for obtaining a comprehensive overview of metabolites in biofluids. [16]It is particularly useful for screening for inborn errors of metabolism.
Expertise: While LC-MS/MS excels in targeted quantification, NMR's strength lies in its ability to simultaneously detect and identify a wide range of compounds without prior chemical derivatization. [16][17]The use of triple-resonance NMR with isotopically labeled substrates (e.g., ¹³C/¹⁵N-labeled uracil) allows for highly specific tracking of the label as it moves through the catabolic pathway, confirming metabolic conversion and pathway flux in a ratiometric manner. [18]This provides unambiguous evidence of enzyme activity in complex biological lysates or even in vivo. [18]
Conclusion and Future Directions
The uracil catabolism pathway is a cornerstone of nucleotide metabolism with profound implications for human health, disease, and pharmacology. The intermediates—dihydrouracil and N-carbamyl-β-alanine—serve as critical biomarkers for the functional status of this pathway. For researchers and drug developers, a deep understanding of the enzymes DPD, DHP, and BUP-1 is essential for predicting drug toxicity, diagnosing metabolic disorders, and designing novel therapeutic strategies.
Future research will likely focus on further elucidating the regulation of this pathway, identifying additional genetic variants that influence enzyme activity, and developing more rapid and cost-effective point-of-care diagnostics to personalize fluoropyrimidine-based chemotherapy. The continued application of advanced analytical techniques like LC-MS/MS and NMR will be indispensable in these efforts, providing the precision needed to translate metabolic insights into clinical practice.
References
-
National Center for Biotechnology Information. (2019, October 25). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PubMed. [Link]
-
Kim, S., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase deficiency. Retrieved January 15, 2026, from [Link]
-
Metabolic Support UK. (n.d.). Beta-Ureidopropionase Deficiency. Retrieved January 15, 2026, from [Link]
-
MedlinePlus. (2014, August 1). Beta-ureidopropionase deficiency. [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Deficiency of beta-ureidopropionase (Concept Id: C1291512). Retrieved January 15, 2026, from [Link]
-
Zrenner, E., et al. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. Retrieved January 15, 2026, from [Link]
-
Genetic and Rare Diseases Information Center (GARD). (n.d.). Dihydropyrimidine dehydrogenase deficiency. Retrieved January 15, 2026, from [Link]
-
Kim, S., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(43), 15814-15825. [Link]
-
Loh, K. D., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(13), 4443-4452. [Link]
-
Labcorp. (n.d.). Dihydropyrimidine dehydrogenase deficiency. Retrieved January 15, 2026, from [Link]
-
van Kuilenburg, A. B. P., et al. (2018). Dihydropyrimidine Dehydrogenase Deficiency: Homozygosity for an Extremely Rare Variant in DPYD due to Uniparental Isodisomy of Chromosome 1. JIMD Reports, 42, 103-110. [Link]
-
Li, L., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 169-176. [Link]
-
Genetic and Rare Diseases Information Center (GARD). (n.d.). Beta-ureidopropionase deficiency. Retrieved January 15, 2026, from [Link]
-
MedlinePlus. (2015, September 1). Dihydropyrimidine dehydrogenase deficiency. [Link]
-
Sequencing.com. (n.d.). Decoding Deficiency of Beta-Ureidopropionase: The Role of Genetic Testing. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrimidine catabolic pathways. Retrieved January 15, 2026, from [Link]
-
Rondinelli, B., et al. (2017). Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites. Nucleic Acids Research, 45(13), 7834-7848. [Link]
-
Podschun, B., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(12), 2198-2206. [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase (NADP+). Retrieved January 15, 2026, from [Link]
-
Grokipedia. (2026, January 7). Beta-ureidopropionase. [Link]
-
Ueki, R., et al. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Analytical Sciences, 28(3), 269-273. [Link]
-
Phenomenex. (2020, September 24). Fast Quantitation of Uracil in Serum by LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil and uracil. Retrieved January 15, 2026, from [Link]
-
Thomas, M., et al. (2007). Genetic regulation of dihydropyrimidinase and its possible implication in altered uracil catabolism. Pharmacogenomics, 8(7), 727-738. [Link]
-
Fiveable. (n.d.). Dihydropyrimidine dehydrogenase Definition. Retrieved January 15, 2026, from [Link]
-
Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(6). [Link]
-
Thomas, M., et al. (2009). Genetic regulation of beta-ureidopropionase and its possible implication in altered uracil catabolism. Cancer Chemotherapy and Pharmacology, 63(4), 739-746. [Link]
-
MicroSolv Technology Corporation. (n.d.). Uric acid and Metabolites Analyzed by LCMS. Retrieved January 15, 2026, from [Link]
-
Patsnap. (2024, June 21). What are DPD inhibitors and how do they work?. [Link]
-
MedlinePlus. (2014, August 1). UPB1 gene. [Link]
-
MedlinePlus. (2011, November 1). DPYD gene. [Link]
-
Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(6), e02837-19. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of 5-fluorouracil and uracil. Retrieved January 15, 2026, from [Link]
-
Jakaria, M., et al. (2024). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(2), 1040. [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-548. [Link]
-
Wikipedia. (n.d.). Beta-ureidopropionase. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). UPB1. Retrieved January 15, 2026, from [Link]
-
Zhang, H. B. (2022). Structural And Biochemical Investigation Of Key Enzymes In The Uracil Catabolism Pathway. (Master's thesis). [Link]
-
UniProt. (2000, May 1). UPB1 - Beta-ureidopropionase - Homo sapiens (Human). [Link]
-
Sugihara, K., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 60(2), 175-186. [Link]
-
Ueki, R., et al. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Semantic Scholar. [Link]
-
Zrenner, E., et al. (2006). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal, 46(1), 103-115. [Link]
-
ResearchGate. (n.d.). Catabolic pathway of the pyrimidines uracil and thymine. Retrieved January 15, 2026, from [Link]
-
Engelke, U. F. H., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(4), 100913. [Link]
-
L-Abdaimi, M., et al. (1998). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 36(6), 447-452. [Link]
-
Davies, P. M., et al. (1997). Urinary uracil concentrations are a useful guide to genetic disorders associated with neurological deficits and abnormal pyrimidine metabolism. Journal of Inherited Metabolic Disease, 20(3), 328-330. [Link]
Sources
- 1. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. Dihydropyrimidine dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 7. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPB1 - Wikipedia [en.wikipedia.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 14. Uric Acid and Metabolites Allantoin, 6-Aminouracil Analyzed by LCMS - AppNote [mtc-usa.com]
- 15. sciex.com [sciex.com]
- 16. [PDF] 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Dihydrouracil in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, validated method for the precise and accurate quantification of dihydrouracil (DHU) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dihydrouracil, a catabolite of uracil, serves as a critical biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the metabolism of fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[1] DPD deficiency is a pharmacogenetic syndrome that can lead to severe or fatal toxicity in patients receiving these drugs.[1][2][3] The protocol herein utilizes a stable isotope-labeled (SIL) internal standard, 5,6-Dihydrouracil-¹³C,¹⁵N₂, to ensure the highest level of analytical accuracy by correcting for sample matrix effects and procedural variability.[4][5] The described workflow, from sample preparation via protein precipitation to optimized UPLC-MS/MS parameters, is suitable for clinical research and therapeutic drug monitoring, aiding in the identification of patients at risk for fluoropyrimidine toxicity.[6][7]
Introduction: The Clinical Imperative for Dihydrouracil Monitoring
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors.[8] The catabolism and clearance of over 80% of an administered 5-FU dose are dependent on the enzyme dihydropyrimidine dehydrogenase (DPD).[9] A significant portion of the population (3-5%) exhibits partial DPD deficiency due to genetic polymorphisms in the DPYD gene, while complete deficiency is rarer.[9][10] In these individuals, impaired drug clearance leads to a buildup of toxic metabolites, resulting in life-threatening adverse effects, including severe mucositis, diarrhea, neutropenia, and neurotoxicity.[3][11]
Phenotypic testing, which measures the endogenous DPD activity, is a reliable strategy to identify at-risk patients.[12] The ratio of the DPD reaction product, dihydrouracil (DHU), to its substrate, uracil (U), in plasma is a well-established surrogate marker for DPD activity.[13][14] A low DHU/U ratio can indicate compromised DPD function, warranting dose adjustments or alternative therapies.[13]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering unparalleled sensitivity and specificity.[6][15] The principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled (SIL) internal standard, is fundamental to achieving a robust and self-validating system. The SIL standard (e.g., 5,6-Dihydrouracil-¹³C,¹⁵N₂) is chemically identical to the analyte but mass-shifted, causing it to co-elute and experience identical ionization effects and sample losses.[5] This allows for highly precise quantification, mitigating the variability inherent in complex biological matrices like plasma. This guide provides a comprehensive protocol based on this principle.
Biochemical Pathway and Analytical Principle
The quantification of dihydrouracil is a direct measure of the in-vivo function of the pyrimidine catabolic pathway, primarily driven by the DPD enzyme.
Caption: DPD-mediated catabolism and the principle of isotope dilution MS.
The analytical method is based on isotope dilution LC-MS/MS. A known concentration of ¹³C,¹⁵N₂-Dihydrouracil is added to a plasma sample. Following protein precipitation, the analyte and internal standard are separated from matrix components via reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Dihydrouracil (≥98% purity), 5,6-Dihydrouracil-¹³C,¹⁵N₂ (≥98% isotopic purity).[16][17]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (Optima™ LC/MS grade).
-
Biological Matrix: Human plasma (K₂EDTA). For calibration standards, use surrogate matrix such as charcoal-stripped human plasma or a 3% bovine serum albumin solution.[18]
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of dihydrouracil and ¹³C,¹⁵N₂-dihydrouracil into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Internal Standard (IS) Solution (1000 ng/mL):
-
Dilute the ¹³C,¹⁵N₂-dihydrouracil stock solution with 50:50 acetonitrile:water to a final concentration of 1000 ng/mL.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working standard solutions by serially diluting the dihydrouracil stock solution.
-
Spike these working solutions into the surrogate matrix to create calibration standards at concentrations ranging from 10 to 1000 ng/mL.[6]
-
Prepare QC samples independently at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
-
Sample Preparation: Protein Precipitation
Critical Note on Pre-Analytics: The stability of uracil and dihydrouracil is highly dependent on storage conditions. Whole blood samples should be centrifuged to plasma within 1-2 hours if stored at ambient temperature, or within 4-5 hours if stored at 4°C.[6][19] Plasma should be frozen at -70°C or lower if not analyzed immediately.[20]
Sources
- 1. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil toxicity and dihydropyrimidine dehydrogenase enzyme: implications for practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 10. DPYDZ - Overview: Dihydropyrimidine Dehydrogenase, DPYD Full Gene Sequencing, Varies [mayocliniclabs.com]
- 11. Dihydropyrimidine dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 12. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients [pubmed.ncbi.nlm.nih.gov]
- 14. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. isotope.com [isotope.com]
- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 19. recherche.unicancer.fr [recherche.unicancer.fr]
- 20. researchgate.net [researchgate.net]
Application Note: Tracing Pyrimidine Catabolism with 5,6-Dihydro Uracil-¹³C,¹⁵N₂ for High-Precision Metabolic Flux Analysis
Abstract
Metabolic flux analysis (MFA) is a critical tool for quantifying the intricate network of biochemical reactions within living cells.[1] Stable isotope tracers are central to this methodology, providing a dynamic view of pathway activity that steady-state metabolomics cannot capture.[2] This application note provides a comprehensive guide to the use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in metabolic flux studies, focusing on the pyrimidine catabolic pathway. We detail its primary application as a high-fidelity internal standard for tracing the flux from labeled uracil precursors and discuss its potential use as a direct tracer. This guide offers field-proven protocols for cell culture labeling, metabolite extraction, and LC-MS/MS analysis, designed for researchers, scientists, and drug development professionals aiming to precisely quantify pyrimidine degradation in contexts such as oncology and metabolic disorders.
Introduction: The Significance of Pyrimidine Catabolism
The pyrimidine metabolic network, encompassing both de novo synthesis and salvage pathways, is fundamental for cellular proliferation and survival.[3][4][5] It supplies the necessary precursors for DNA and RNA synthesis.[6] While synthesis pathways are often studied, the pyrimidine catabolic pathway, which degrades uracil and thymine, plays a pivotal, often underestimated, role in cellular homeostasis and pharmacology.
The initial and rate-limiting step in this pathway is the reduction of uracil to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[7] DPD is of profound clinical interest because it is the principal enzyme responsible for the degradation of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[8][9] Over 85% of an administered 5-FU dose is catabolized by DPD, meaning the enzyme's activity is a critical determinant of the drug's efficacy and toxicity.[10][8] High DPD activity in tumors is a known mechanism of 5-FU resistance, while low or deficient DPD activity in patients can lead to severe, life-threatening toxicity.[7][10]
Therefore, quantifying the metabolic flux through DPD is essential for:
-
Oncology Research: Understanding mechanisms of drug resistance and identifying potential therapeutic targets.[11]
-
Pharmacology: Developing strategies to modulate DPD activity and improve the therapeutic index of fluoropyrimidine drugs.[8]
-
Clinical Diagnostics: Assessing patient DPD status to personalize chemotherapy and mitigate adverse reactions.
Stable isotope tracing provides a direct, dynamic measurement of this flux. By introducing a labeled precursor (e.g., ¹³C,¹⁵N-Uracil) and measuring the rate of appearance of its labeled product (5,6-Dihydro Uracil), we can precisely quantify pathway activity. In this workflow, 5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as the ideal internal standard, ensuring the analytical accuracy required for robust flux calculations.[12][13]
Biochemical Pathway Context
The catabolism of uracil is a three-step enzymatic process that converts the pyrimidine base into the simple amino acid β-alanine.[14] Understanding this pathway is crucial for designing and interpreting isotope tracing experiments.
Figure 1: The Pyrimidine Catabolic Pathway. This diagram illustrates the sequential enzymatic breakdown of uracil to β-alanine.
The central reaction for this application note is the conversion of Uracil to 5,6-Dihydrouracil by DPD. By using Uracil labeled with heavy isotopes (e.g., Uracil-¹³C₅,¹⁵N₂) as a tracer, the resulting 5,6-Dihydrouracil will carry these labels, allowing it to be distinguished from the endogenous, unlabeled pool by mass spectrometry.
Principle of the Isotope Tracing Assay
The core of the method involves incubating cells with a known concentration of a heavy-isotope-labeled precursor, Uracil-¹³C,¹⁵N₂. The cellular machinery, specifically DPD, will process this tracer alongside its unlabeled counterpart. Over time, a pool of labeled 5,6-Dihydrouracil-¹³C,¹⁵N₂ will accumulate.
To quantify this newly synthesized product with high accuracy, a known amount of synthetic 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is "spiked" into the sample during the extraction phase. This compound acts as an Internal Standard (IS) .
Causality: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard in quantitative mass spectrometry.[13] It co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source, but is distinguished by its mass. This elegantly corrects for analyte loss during sample preparation (e.g., extraction, evaporation) and for variations in instrument response (e.g., injection volume, ion suppression), ensuring a robust and self-validating measurement.[13]
The metabolic flux is then determined by measuring the ratio of the mass spectrometer signal from the biologically generated labeled product to the signal from the spiked internal standard.
Experimental Workflow & Protocols
A successful metabolic flux experiment requires meticulous execution from cell culture to data analysis. The following workflow provides a validated framework.
Figure 2: General experimental workflow for DPD flux analysis.
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol is designed for adherent cells in a 6-well plate format. It can be adapted for suspension cultures or different plate sizes.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium. Allow cells to adhere and grow for 24 hours.
-
Prepare Labeling Medium: Prepare growth medium by replacing standard DMEM/RPMI with glucose and glutamine-free media. Supplement this base medium with all necessary components, including antibiotics and serum.
-
Critical Insight: Use dialyzed Fetal Bovine Serum (dFBS) instead of regular FBS.[15] Dialysis removes small molecules, including endogenous unlabeled uracil, which would otherwise compete with your isotopic tracer and reduce the efficiency of label incorporation.
-
-
Add Labeled Precursor: Add the stable isotope-labeled tracer (e.g., Uracil-¹³C₅,¹⁵N₂) to the labeling medium at a final concentration typically ranging from 50 to 200 µM. Also prepare a control medium with an equivalent amount of unlabeled uracil.
-
Labeling Incubation: Aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the prepared labeling medium (or unlabeled control medium) to each well.
-
Return the plates to the incubator (37°C, 5% CO₂) and incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the flux rate.
Protocol 2: Metabolite Extraction
This protocol uses a cold methanol-based method to rapidly quench metabolism and efficiently extract polar metabolites.
-
Prepare for Harvest: Place plates on ice to immediately slow metabolic activity. Prepare an extraction solvent of 80% methanol / 20% water, and pre-chill it to -80°C. Also prepare your internal standard (IS) stock solution (5,6-Dihydro Uracil-¹³C,¹⁵N₂) in a suitable solvent.
-
Quenching and Lysis: Aspirate the labeling medium from each well.
-
Immediately add 1 mL of the ice-cold 80% methanol extraction solvent to each well.
-
Causality: The use of cold solvent serves two purposes: it instantly quenches enzymatic reactions, preserving the metabolic state at the moment of harvest, and the high methanol concentration precipitates proteins while solubilizing small polar metabolites.[16]
-
-
Spike Internal Standard: Add a precise, known amount of the 5,6-Dihydro Uracil-¹³C,¹⁵N₂ internal standard solution to the methanol in each well.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent. Pipette the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the tubes at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for developing a targeted method on a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in 50-100 µL of a suitable solvent, such as 5% acetonitrile/95% water. Vortex thoroughly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to LC-MS vials.
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[17][18]
-
Column: e.g., Kinetex PS C18 or equivalent (for polar compounds).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is often effective. Example: Start at 0% B, hold for 2 min, ramp to 80% B over 5 min, hold for 1 min, then return to 0% B and re-equilibrate.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18] You will need to establish MRM transitions for both the tracer-derived product and the internal standard.
Table 1: Example LC-MS/MS MRM Parameters Note: These values are illustrative and must be optimized for your specific instrument. The exact mass of the labeled compounds will depend on the specific isotopologue used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity | Note |
| Uracil (Unlabeled) | 113.0 | 96.0 | Positive | Endogenous |
| Uracil-¹⁵N₂ (Tracer) | 115.0 | 98.0 | Positive | Labeled Precursor |
| 5,6-Dihydrouracil (Unlabeled) | 115.1 | 98.1 | Positive | Endogenous Product |
| 5,6-Dihydrouracil-¹⁵N₂ | 117.1 | 100.1 | Positive | Tracer-Derived Product |
| 5,6-Dihydrouracil-¹³C,¹⁵N₂ (IS) | Varies | Varies | Positive | Internal Standard |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak areas for the tracer-derived product (e.g., 5,6-Dihydrouracil-¹⁵N₂) and the spiked internal standard (5,6-Dihydrouracil-¹³C,¹⁵N₂).
-
Quantification: Calculate the amount of tracer-derived product in each sample. The concentration is determined from the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.
-
Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Flux Calculation: The metabolic flux (v) can be expressed as the rate of product formation over time. Plot the concentration of the labeled product (e.g., nmol/mg protein) against time. The initial slope of this curve represents the flux rate. For simple precursor-product relationships under initial rate conditions, the flux can be calculated as:
-
Flux (v) = Δ[Labeled Product] / Δt where Δ[Labeled Product] is the change in concentration of the labeled product and Δt is the time interval.
-
Advanced Application: 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a Primary Tracer
While its primary use is as an internal standard, 5,6-Dihydro Uracil-¹³C,¹⁵N₂ can itself be used as a primary metabolic tracer. This allows for the investigation of downstream catabolism and potential pathway reversibility. By introducing labeled dihydrouracil to the cells, one can trace the appearance of labeled β-Ureidopropionate and β-Alanine, thereby quantifying the flux through the DHP and UPB1 enzymes.[14] This can reveal metabolic bottlenecks or alterations in the lower part of the pyrimidine degradation pathway.
Conclusion
The strategic use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ provides a robust and precise method for interrogating the pyrimidine catabolic pathway. Its application as an internal standard is essential for accurate quantification of DPD-mediated flux from labeled uracil, a pathway of critical importance in cancer pharmacology. The protocols and conceptual framework provided here offer a validated approach for researchers to implement high-precision metabolic flux analysis, enabling deeper insights into disease mechanisms and the development of more effective therapeutic strategies.
References
- Plum, L. M., & Bren, L. (2019). Significance of dihydropyrimidine dehydrogenase activity in renal cell carcinoma. PubMed.
- Diasio, R. B. (n.d.). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Seminars in Oncology.
- Kar, J., Mhaiskar, T. A., Karande, H. R., & Singh, S. P. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.
- Mizutani, Y., Nakanishi, H., Inada, K., & Yoshida, O. (1998). The significance of dihydropyrimidine dehydrogenase (DPD) activity in bladder cancer. PubMed.
- Muir, A., et al. (2023).
- Takechi, T., et al. (2002). Significance of urinary uracil measurement following administration of DPD inhibitory fluoropyrimidine (DIF) products.
- El-Bacha, T., et al. (2022).
- Kar, J., et al. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). bioRxiv.
- Kar, J., et al. (2023). (PDF) Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST).
- Scientific Diagram. (n.d.). Metabolic pathway of 5-fluorouracil and uracil.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Zhang, Q., et al. (2018). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism.
- Kölker, S., et al. (2019).
- MedChemExpress. (n.d.). 5,6-Dihydrouracil-¹³C₄,¹⁵N₂. MedchemExpress.com.
- Scientific Diagram. (n.d.). Catabolic pathway of 5-fluorouracil and uracil.
- Kölker, S., et al. (2019).
- Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Phenomenex. (n.d.).
- Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research.
- Liu, P., et al. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. eScholarship.org.
- Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@NKI.
- Sparidans, R. W., et al. (2006).
- Scientific Diagram. (n.d.). Metabolic pathways of capecitabine and 5-fluorouracil.
- Chandrasekaran, B., & Ramachandran, G. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs.
- Shaul, Y. D., et al. (2014). Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition. eLife.
- Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex.
- Science.gov. (n.d.).
- Human Metabolome Database. (2005). Showing metabocard for Dihydrouracil (HMDB0000076). HMDB.
- Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Kariya, R., et al. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances.
- Li, Y., et al. (2024). Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment. Frontiers in Immunology.
- Thermo Fisher Scientific. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina. Thermo Fisher Scientific.
- Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering.
- Williams, K. J., & Hurley, T. D. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites.
Sources
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of dihydropyrimidine dehydrogenase activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Dihydropyrimidine Dehydrogenase (DPD) Activity Assay Using a Stable Isotope-Labeled Substrate and LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of DPD in Fluoropyrimidine Metabolism
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including thymine and uracil.[1][2] Crucially, DPD is responsible for the breakdown of more than 80% of administered fluoropyrimidine chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine.[3][4] These drugs are cornerstones in the treatment of various solid tumors.
Individuals with deficient DPD activity, due to genetic variants in the DPYD gene, cannot metabolize these drugs effectively.[4][5] This leads to the accumulation of active metabolites, resulting in severe, and sometimes fatal, toxicities, including mucositis, neutropenia, diarrhea, and neurotoxicity.[5][6][7] Pre-treatment screening for DPD deficiency is therefore essential to mitigate the risk of adverse drug reactions.[3][8] Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now recommend or require discussions about DPD deficiency testing prior to initiating fluoropyrimidine therapy.[6][9]
While genotyping for specific DPYD variants is a common approach, it may not identify all patients at risk.[10] Phenotypic assays, which directly measure DPD enzyme activity, provide a functional assessment of the DPD metabolic pathway.[9][11] This protocol details a robust and sensitive method to determine DPD activity in biological matrices (e.g., peripheral blood mononuclear cells - PBMCs, or tissue homogenates) by monitoring the conversion of a stable isotope-labeled substrate, ¹³C,¹⁵N₂-dihydrouracil, to its product, ¹³C,¹⁵N₂-β-ureidopropionate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientist's Note (Rationale): The use of a stable isotope-labeled substrate is a key feature of this assay. It allows for the differentiation of the assay-specific product from any endogenous (unlabeled) β-ureidopropionate that may be present in the biological sample. This significantly enhances the specificity and accuracy of the measurement compared to assays using unlabeled substrates.
Assay Principle
This enzymatic assay quantifies DPD activity by incubating a biological sample (containing the DPD enzyme) with a known concentration of the stable isotope-labeled substrate, ¹³C,¹⁵N₂-dihydrouracil. The DPD enzyme catalyzes the reduction of the dihydrouracil ring to form ¹³C,¹⁵N₂-β-ureidopropionate. The reaction is stopped after a specific incubation period, and the amount of product formed is quantified by LC-MS/MS. The rate of product formation is directly proportional to the DPD enzyme activity in the sample.
Caption: DPD enzymatic conversion of the stable isotope-labeled substrate.
Materials and Reagents
Reagents and Chemicals
| Reagent | Grade | Recommended Supplier |
| ¹³C,¹⁵N₂-Dihydrouracil | ≥98% purity | Commercially Available |
| ¹³C,¹⁵N₂-β-Ureidopropionate | ≥98% purity | Commercially Available |
| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Grade | Standard Laboratory Supplier |
| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Grade | Standard Laboratory Supplier |
| Dithiothreitol (DTT) | Molecular Biology Grade | Standard Laboratory Supplier |
| NADPH tetrasodium salt | ≥95% purity | Standard Laboratory Supplier |
| Acetonitrile (ACN) | LC-MS Grade | Standard Laboratory Supplier |
| Formic Acid (FA) | LC-MS Grade | Standard Laboratory Supplier |
| Water | LC-MS Grade | In-house or Commercial |
| Protein Assay Reagent (e.g., BCA) | N/A | Standard Laboratory Supplier |
Solutions Preparation
-
1 M Potassium Phosphate Buffer (pH 7.4): Prepare stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄. Mix to achieve a final pH of 7.4. Store at 4°C.
-
Reaction Buffer (100 mM Potassium Phosphate, 2.5 mM DTT, pH 7.4): Dilute the 1 M Potassium Phosphate Buffer stock to 100 mM. On the day of the experiment, add DTT to a final concentration of 2.5 mM. Keep on ice.
-
Substrate Stock Solution (1 mM ¹³C,¹⁵N₂-Dihydrouracil): Prepare in Reaction Buffer. Aliquot and store at -80°C.
-
Internal Standard (IS) Stock Solution (1 mM ¹³C,¹⁵N₂-β-Ureidopropionate): Prepare in 50:50 ACN:Water. Aliquot and store at -80°C.
-
Quenching Solution (Acetonitrile with Internal Standard): On the day of the experiment, dilute the IS Stock Solution into ice-cold acetonitrile to a final concentration of 100 nM (or other optimized concentration).
Scientist's Note (Rationale): DTT is included in the Reaction Buffer as a reducing agent to protect the DPD enzyme from oxidative damage and maintain its activity. The quenching solution contains a high concentration of organic solvent (acetonitrile) to precipitate proteins and immediately halt the enzymatic reaction. The inclusion of the stable-isotope labeled product as an internal standard corrects for variations in sample extraction and LC-MS/MS instrument response.
Experimental Protocol
Caption: Overall experimental workflow for the DPD activity assay.
Sample Preparation (PBMCs or Tissue)
-
Tissue Homogenization: Rinse fresh or frozen tissue in ice-cold PBS to remove excess blood.[12][13] Mince the tissue and homogenize in 5-10 volumes of ice-cold Reaction Buffer using a glass homogenizer or bead beater.
-
Cell Lysis (PBMCs): Wash isolated PBMCs three times with cold PBS. Resuspend the cell pellet in ice-cold Reaction Buffer. Lyse the cells by sonication on ice or by three freeze-thaw cycles.[12][14]
-
Clarification: Centrifuge the homogenate or lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Protein Quantification: Carefully collect the supernatant (this is the enzyme source). Determine the total protein concentration using a standard method like the BCA assay. The protein concentration should be adjusted to fall within the linear range of the assay (e.g., 0.5 - 2.0 mg/mL).
-
Quality Control: Prepare a heat-inactivated control by incubating an aliquot of the lysate at 95°C for 10 minutes. This will serve as a negative control.
Enzymatic Reaction
-
Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of the cell lysate (or heat-inactivated control).
-
Pre-incubation: Pre-warm the tubes in a thermomixer set to 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of pre-warmed 1 mM ¹³C,¹⁵N₂-Dihydrouracil substrate solution. The final concentration of the substrate in the reaction will be 500 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding 200 µL of ice-cold Quenching Solution (Acetonitrile with Internal Standard).
-
Protein Precipitation: Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Final Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The analysis of ¹³C,¹⁵N₂-dihydrouracil and ¹³C,¹⁵N₂-β-ureidopropionate is performed using a tandem mass spectrometer coupled with a high-performance liquid chromatography system.[15][16]
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 or HILIC column (e.g., Acquity UPLC HSS T3)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to separate analyte from substrate and matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
-
The exact m/z values will need to be determined empirically by infusing pure standards. The transitions below are illustrative.
Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) ¹³C,¹⁵N₂-Dihydrouracil m/z (Calculated) m/z (Calculated) ¹³C,¹⁵N₂-β-Ureidopropionate (Analyte) m/z (Calculated) m/z (Calculated) | ¹³C,¹⁵N₂-β-Ureidopropionate (IS) | m/z (Calculated) | m/z (Calculated) |
Scientist's Note (Rationale): LC-MS/MS in MRM mode provides exceptional selectivity and sensitivity.[17][18] By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, we can confidently quantify the product even at very low concentrations and in complex biological matrices. Method development will be required to optimize chromatographic separation and mass spectrometer parameters for your specific instrument.[15][16]
Data Analysis and Interpretation
-
Quantification: Generate a standard curve by spiking known concentrations of the analyte (¹³C,¹⁵N₂-β-ureidopropionate) into the reaction matrix (buffer with heat-inactivated lysate).
-
Calculate Peak Area Ratios: For each sample, standard, and control, determine the peak area of the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Determine Product Concentration: Using the standard curve, convert the Peak Area Ratio of each sample into the concentration of ¹³C,¹⁵N₂-β-ureidopropionate formed (in nmol/mL or µM).
-
Calculate DPD Activity: The DPD activity is expressed as the rate of product formation normalized to the amount of protein and the incubation time.
Formula: DPD Activity (nmol/mg/hr) = ( [Product] * Reaction Volume ) / ( [Protein] * Incubation Time )
-
[Product]: Concentration of product formed (nmol/mL)
-
Reaction Volume: Total volume of the reaction (mL)
-
[Protein]: Protein concentration in the lysate (mg/mL)
-
Incubation Time: Reaction time (hours)
-
Interpretation: The calculated DPD activity provides a quantitative measure of the sample's ability to metabolize the substrate. This value can be compared across different samples or against established reference ranges to classify DPD status (e.g., normal, intermediate, or poor metabolizer).[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Very Low Activity | Inactive enzyme (degradation). | Ensure samples were kept on ice. Use fresh DTT in buffer. Check lysate storage conditions. |
| Incorrect pH of buffer. | Verify pH of all buffers before use. | |
| Insufficient protein concentration. | Re-quantify protein and ensure it's within the linear range. | |
| High Background in Negative Control | Non-enzymatic conversion. | Unlikely with this substrate, but check for contamination of reagents. |
| Contamination of quenching solution. | Prepare fresh quenching solution daily. | |
| Poor Peak Shape / Reproducibility | LC column degradation. | Flush or replace the column. |
| Matrix effects. | Dilute the sample or optimize the sample cleanup/extraction procedure. | |
| Inconsistent sample injection. | Check autosampler for bubbles and proper function. |
References
-
ResearchGate. (n.d.). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Retrieved from ResearchGate. [Link]
-
Lee, A. M., et al. (2024). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical and Translational Science.[Link]
-
eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from eviQ. [Link]
-
Antunes, M. V., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring.[Link]
-
ARUP Consult. (2023). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet.[Link]
-
Meijer, J., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Current Therapeutic Research.[Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
MedlinePlus. (2015). Dihydropyrimidine dehydrogenase deficiency.[Link]
-
U.S. Food and Drug Administration (FDA). (2024). Safety announcement: FDA highlights importance of DPD deficiency discussions with patients prior to capecitabine or 5FU treatment.[Link]
-
Assay Genie. (n.d.). Technical Manual Rat Dihydropyrimidine Dehydrogenase (DPYD) ELISA Kit. Retrieved from Assay Genie. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from Cloud-Clone Corp. [Link]
-
Federal Register. (2025). Dihydropyrimidine Dehydrogenase Deficiency and the Use of Fluoropyrimidine Chemotherapy Drugs; Establishment of a Public Docket; Request for Comments.[Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Utrecht University Repository.[Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit For Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from Cloud-Clone Corp. [Link]
-
Haberle, J., et al. (2016). Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? JIMD Reports.[Link]
-
Jiang, H., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.[Link]
-
Cancer Research UK. (n.d.). DPD deficiency. Retrieved from Cancer Research UK. [Link]
-
NCODA. (2024). Positive Quality Intervention: DPYD Testing Prior to Fluoropyrimidine Treatment.[Link]
-
Regulations.gov. (2024). DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer.[Link]
-
Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase deficiency. Retrieved from Wikipedia. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from LGC Group. [Link]
-
Andersen, V., et al. (2021). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Journal of Clinical Pharmacy and Therapeutics.[Link]
Sources
- 1. Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 5. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. fda.gov [fda.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. ncoda.org [ncoda.org]
- 9. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 12. assaygenie.com [assaygenie.com]
- 13. cloud-clone.us [cloud-clone.us]
- 14. cloud-clone.com [cloud-clone.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Application Note: Tracing Dihydrouracil Metabolism with ¹³C,¹⁵N-Labeling for Precision Pharmacokinetic Studies
<_ 2_0_1_4_3_0_9_3_5_2>
Introduction: The Critical Role of Dihydrouracil in Pharmacokinetics
Dihydrouracil (DHU) is a key intermediate in the catabolism of the pyrimidine base uracil. Its metabolic pathway is of significant interest in clinical pharmacology, primarily due to its relationship with the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in the breakdown of both uracil and 5-FU.[1][2][3] Consequently, variations in DPD activity can lead to significant inter-patient variability in 5-FU clearance, potentially causing severe toxicity in individuals with DPD deficiency.[1][3][4][5][6] Understanding the pharmacokinetics of dihydrouracil can therefore provide crucial insights into a patient's ability to metabolize 5-FU, paving the way for personalized dosing strategies.[7][8][9]
Stable isotope labeling has emerged as a powerful tool in drug metabolism and pharmacokinetic (ADME) studies.[10][11][12][13] By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), researchers can trace the metabolic fate of a compound in vivo.[12][] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of ¹³C,¹⁵N-labeled dihydrouracil in pharmacokinetic studies, offering a robust methodology to investigate DPD activity and pyrimidine metabolism.
Scientific Rationale: The Advantage of ¹³C,¹⁵N-Labeled Dihydrouracil
The use of stable isotope-labeled compounds offers several advantages over traditional methods.[12][13] Specifically, ¹³C,¹⁵N-labeled dihydrouracil serves as an ideal tracer for several key reasons:
-
Safety: As stable isotopes are non-radioactive, they can be safely administered to a wide range of subjects, including healthy volunteers.[13]
-
Specificity: Mass spectrometry can easily distinguish between the labeled tracer and the endogenous, unlabeled dihydrouracil, allowing for precise quantification of the tracer's metabolic fate without interference from the body's natural pyrimidine pool.[10][15]
-
Comprehensive Metabolic Insight: By tracking the appearance of ¹³C and ¹⁵N atoms in downstream metabolites, the entire metabolic pathway can be elucidated.[11][]
-
Internal Standard: The labeled compound itself can serve as an ideal internal standard for the quantification of its unlabeled counterpart, correcting for variations in sample preparation and instrument response.[10][16]
This approach allows for the direct assessment of the rate of dihydrouracil metabolism, providing a functional measure of DPD enzyme activity.
Experimental Protocols
This section outlines the key steps for conducting a pharmacokinetic study using ¹³C,¹⁵N-labeled dihydrouracil.
Protocol 1: Synthesis of ¹³C,¹⁵N-Labeled Dihydrouracil
While several methods for the synthesis of dihydrouracil analogs exist, the synthesis of isotopically labeled versions requires specialized precursors.[17] ¹³C and ¹⁵N labeled precursors are commercially available and can be used in established synthetic routes to produce ¹³C,¹⁵N-dihydrouracil.[18] The exact synthetic scheme will depend on the desired labeling pattern. It is crucial to confirm the isotopic enrichment and chemical purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.
Protocol 2: In Vivo Study Design and Administration
The following protocol is a general guideline for a human pharmacokinetic study. All studies involving human subjects must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).
-
Subject Recruitment: Recruit healthy volunteers or the target patient population. Ensure subjects are in good health, as confirmed by a physical examination and standard laboratory tests.[19]
-
Dosing: Based on preclinical data and safety assessments, administer a single oral dose of ¹³C,¹⁵N-labeled dihydrouracil. A typical dose might range from 50 to 200 mg.[19] The labeled compound should be formulated in a suitable vehicle, such as an aqueous solution.[20]
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 10, 20, 30, 40, 50, 60, 90 minutes, and 2, 4, 6, 8, 12 hours post-dose).[19] Plasma should be promptly separated by centrifugation and stored at -80°C until analysis. Urine samples can also be collected at intervals to assess renal clearance.[19]
Protocol 3: Bioanalytical Method - LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of labeled and unlabeled dihydrouracil in biological matrices.[21][22]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (if a different labeled version of dihydrouracil is used).
-
Precipitate proteins by adding 900 µL of chilled acetonitrile while vortexing.[23]
-
Centrifuge at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[23]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[23]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water and methanol with 0.1% formic acid is typically effective.[24]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for the labeled and unlabeled dihydrouracil, as well as its metabolites, need to be optimized.
-
Data Presentation & Visualization
Table 1: Example Mass Spectrometry Parameters for Dihydrouracil Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Dihydrouracil (unlabeled) | 115.1 | 70.1 | Positive |
| ¹³C₄,¹⁵N₂-Dihydrouracil | 121.1 | 74.1 | Positive |
| Uracil (unlabeled) | 111.1 | 68.1 | Negative |
| ¹³C₄,¹⁵N₂-Uracil | 117.1 | 72.1 | Negative |
Note: These are example values and must be optimized for the specific instrument and labeled compound used.
Diagram 1: Dihydrouracil Metabolic Pathway
Caption: Catabolic pathway of uracil to β-alanine.
Diagram 2: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow from drug administration to pharmacokinetic modeling.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest minimizes analytical variability. Furthermore, the high specificity of LC-MS/MS ensures accurate quantification. To ensure the trustworthiness of the results, the following should be implemented:
-
Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, and stability.[22]
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the data.
-
Pharmacokinetic Modeling: The resulting concentration-time data should be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance, volume of distribution, and elimination half-life.[19]
Authoritative Grounding and Comprehensive References
The methodologies presented are grounded in established principles of pharmacokinetics and bioanalysis. The use of stable isotope tracers in drug development is a well-accepted practice supported by regulatory agencies like the FDA.[25][26][27][28] The specific application to dihydrouracil metabolism for assessing DPD activity is supported by numerous studies in the scientific literature.[8][20]
Conclusion
The use of ¹³C,¹⁵N-labeled dihydrouracil in pharmacokinetic studies provides a powerful and safe method for investigating pyrimidine catabolism and DPD enzyme activity. This approach offers high specificity and sensitivity, enabling researchers to gain detailed insights into the metabolic fate of dihydrouracil. The protocols and data presented in this application note provide a solid foundation for designing and executing such studies, ultimately contributing to the development of personalized medicine strategies for fluoropyrimidine-based chemotherapies.
References
-
Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]
-
Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]
-
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Institutes of Health (NIH). Available at: [Link]
-
Showing metabocard for Dihydrouracil (HMDB0000076). Human Metabolome Database. Available at: [Link]
-
The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. PubMed. Available at: [Link]
-
Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. PubMed. Available at: [Link]
-
Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. AACR Journals. Available at: [Link]
-
Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Utrecht University. Available at: [Link]
-
Dihydropyrimidine dehydrogenase deficiency. Wikipedia. Available at: [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. Available at: [Link]
-
Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. Available at: [Link]
-
β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
-
Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines. PubMed. Available at: [Link]
-
Important role of the dihydrouracil/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics. PubMed. Available at: [Link]
-
Dihydropyrimidine dehydrogenase: its role in 5-fluorouracil clinical toxicity and tumor resistance. PubMed. Available at: [Link]
-
Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. Available at: [Link]
-
Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. PubMed. Available at: [Link]
-
Can we identify patients carrying targeted deleterious DPYD variants with plasma uracil and dihydrouracil? A GPCO-RNPGx retrospective analysis. ClinPGx. Available at: [Link]
-
Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. PubMed Central. Available at: [Link]
-
5-Fluorouracil toxicity and dihydropyrimidine dehydrogenase enzyme: implications for practice. PubMed. Available at: [Link]
-
Dihydropyrimidine dehydrogenase: Its role in 5-fluorouracil clinical toxicity and tumor resistance. ResearchGate. Available at: [Link]
-
Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. Available at: [Link]
-
Metabolism of dihydrouracil in Rhodosporidium toruloides. National Institutes of Health (NIH). Available at: [Link]
-
FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. ProPharma. Available at: [Link]
-
Predicting dihydropyrimidine deshydrogenase (DPD) deficiency in cancer patients: Enzymatic activity in lymphocytes vs uracil/dihydrouracil (U/UH2) ratio determination in plasma. AACR Journals. Available at: [Link]
-
Metabolism of dihydrouracil in Rhodosporidium toruloides. PubMed. Available at: [Link]
-
Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. Amsterdam UMC. Available at: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Human radiolabeled mass balance studies supporting the FDA approval of new drugs. National Institutes of Health (NIH). Available at: [Link]
-
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase. ResearchGate. Available at: [Link]
-
15N and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. ScholarWorks@UARK. Available at: [Link]
-
Does anyone know the way to obtain stable isotope 13C labeled micro-nano plastics?. ResearchGate. Available at: [Link]
-
Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. PubMed. Available at: [Link]
-
One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. PubMed. Available at: [Link]
-
Pharmacokinetic Modelling of [2- 13 C]Uracil Metabolism in Normal and DPD-Deficient Dogs. ResearchGate. Available at: [Link]
-
13C15N: glucagon-based novel isotope dilution mass spectrometry method for measurement of glucagon metabolism in humans. BMC. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. 5-Fluorouracil toxicity and dihydropyrimidine dehydrogenase enzyme: implications for practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Important role of the dihydrouracil/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. propharmagroup.com [propharmagroup.com]
- 26. fda.gov [fda.gov]
- 27. fda.gov [fda.gov]
- 28. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in Cancer Research: A Technical Guide
This guide provides a comprehensive overview of the application of the stable isotope-labeled compound 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in cancer research. It is intended for researchers, scientists, and drug development professionals engaged in oncology, pharmacology, and metabolic studies. This document delves into the theoretical underpinnings, practical applications, and detailed experimental protocols for leveraging this powerful tool to investigate pyrimidine catabolism, assess enzyme activity, and personalize cancer therapy.
Introduction: The Significance of Pyrimidine Catabolism in Oncology
Pyrimidine metabolism is a critical pathway for the synthesis of DNA and RNA, making it a cornerstone of cell proliferation.[1][2] Consequently, it has long been a target for cancer therapy.[3][4] The chemotherapeutic agent 5-fluorouracil (5-FU), a pyrimidine analog, is widely used in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[5][6] However, the efficacy and toxicity of 5-FU are heavily dependent on the rate of its breakdown.
The catabolism of both endogenous pyrimidines and fluoropyrimidines is primarily regulated by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][8][9] DPD catalyzes the initial and rate-limiting step in this pathway, the reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively.[10] More than 80% of an administered dose of 5-FU is catabolized by DPD into an inactive metabolite, dihydro-5-fluorouracil.[7][11]
Genetic variations in the DPYD gene can lead to DPD deficiency, a condition present in a significant portion of the population.[12][13] Patients with DPD deficiency are unable to effectively metabolize 5-FU, leading to a buildup of the drug and a dramatically increased risk of severe, and sometimes lethal, toxicity.[1] Therefore, assessing DPD activity in patients prior to or during chemotherapy is crucial for personalizing 5-FU dosage and mitigating adverse effects.[14][15]
5,6-Dihydro Uracil-¹³C,¹⁵N₂ serves as a sophisticated tool for probing the dynamics of pyrimidine catabolism. As a stable isotope-labeled internal standard, it allows for precise quantification of endogenous 5,6-dihydrouracil levels. As a metabolic tracer, it can be used to measure the flux through the pyrimidine degradation pathway, providing a direct readout of DPD activity in both preclinical and clinical settings.
Core Applications of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in Cancer Research
The unique properties of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ make it invaluable for several key applications in cancer research:
-
Phenotyping DPD Activity: By serving as an internal standard in mass spectrometry-based assays, it enables the accurate quantification of the endogenous dihydrouracil to uracil (UH₂/U) ratio in plasma or urine.[16] This ratio is a reliable biomarker for systemic DPD activity and can help identify patients at risk for 5-FU toxicity.[14]
-
Metabolic Flux Analysis: When used as a tracer, 5,6-Dihydro Uracil-¹³C,¹⁵N₂ can be administered to cells, animal models, or patients to directly measure the rate of pyrimidine catabolism.[5][17] This provides a dynamic assessment of pathway activity that complements static metabolite measurements.
-
Investigating Drug Interactions: The compound can be used to study the effects of DPD inhibitors, a class of drugs designed to modulate 5-FU metabolism and enhance its therapeutic window.[17][18]
-
Understanding Tumor-Specific Metabolism: Isotope tracing studies can reveal differences in pyrimidine catabolism between tumor and normal tissues, potentially identifying metabolic vulnerabilities of cancer cells.[19][20][21]
Experimental Workflows and Protocols
I. Quantification of Endogenous Uracil and Dihydrouracil in Plasma using LC-MS/MS with 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an Internal Standard
This protocol describes a validated method for the simultaneous quantification of uracil and 5,6-dihydrouracil in human plasma, a key assay for DPD deficiency screening.[11][22][23][24]
Rationale: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest, but mass-shifted, is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and precision. The dual labeling with ¹³C and ¹⁵N provides a significant mass shift, preventing any potential overlap with naturally occurring isotopes of the unlabeled analyte.
Workflow Diagram:
Caption: LC-MS/MS workflow for UH₂ and Uracil quantification.
Step-by-Step Protocol:
-
Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis. Proper and rapid sample handling is crucial as uracil levels can be affected by sample instability at room temperature.[25]
-
-
Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare stock solutions of uracil, 5,6-dihydrouracil, and their respective stable isotope-labeled internal standards (e.g., Uracil-¹³C,¹⁵N₂ and 5,6-Dihydro Uracil-¹³C,¹⁵N₂) in a suitable solvent like DMSO at 1 mg/mL.[22]
-
Prepare a combined internal standard working solution by diluting the stock solutions in 0.1% formic acid in water to the desired concentration (e.g., 100 ng/mL).[22]
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a UPLC system with a suitable reversed-phase column (e.g., Acquity UPLC HSS T3).[22]
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
A typical gradient might be: 0-1 min (2% B), 1-3 min (2-50% B), 3-4 min (50-98% B), 4-5 min (98% B), followed by re-equilibration.
-
-
Mass Spectrometry (MS):
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for each analyte and internal standard (see table below). Dihydrouracil is often monitored in positive ion mode, while uracil is monitored in negative ion mode.[11]
-
-
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Uracil | 111.0 | 69.0 | Negative |
| Uracil-¹³C,¹⁵N₂ (IS) | 115.0 | 72.0 | Negative |
| 5,6-Dihydrouracil | 115.1 | 98.1 | Positive |
| 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (IS) | 118.1 | 101.1 | Positive |
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
II. Metabolic Flux Analysis of Pyrimidine Catabolism using 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a Tracer
This protocol outlines a general approach for tracing the metabolic fate of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in cancer cell lines to determine the rate of its conversion to downstream metabolites, thereby assessing pyrimidine catabolic flux.
Rationale: By introducing a heavy-labeled metabolite into a biological system, its conversion into downstream products can be tracked over time. The rate of appearance of the heavy label in these products provides a direct measure of the metabolic flux through that pathway. The dual ¹³C and ¹⁵N labels in 5,6-Dihydro Uracil-¹³C,¹⁵N₂ provide a unique mass signature that can be readily distinguished from the endogenous, unlabeled metabolites by high-resolution mass spectrometry or NMR.[12]
Metabolic Pathway Diagram:
Caption: Pyrimidine catabolic pathway showing tracer incorporation.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture cancer cells of interest to mid-log phase in standard growth medium.
-
Prepare a labeling medium by supplementing standard medium with a known concentration of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (e.g., 10-100 µM).
-
Remove the standard medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis by LC-MS/MS or NMR:
-
LC-MS/MS:
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).
-
Analyze using high-resolution mass spectrometry to detect the mass isotopologues of downstream metabolites like β-ureidopropionate and β-alanine.
-
Monitor for the expected mass shifts corresponding to the incorporation of ¹³C and ¹⁵N from the tracer.
-
-
NMR Spectroscopy:
-
-
Data Analysis and Flux Calculation:
-
Determine the fractional enrichment of the label in each metabolite at each time point. This is the proportion of the metabolite pool that contains the heavy isotope label.
-
Plot the fractional enrichment over time to determine the rate of label incorporation.
-
Use metabolic flux analysis software to model the data and calculate the flux through the pyrimidine catabolic pathway.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. In the quantitative LC-MS/MS method, the inclusion of quality control samples at low, medium, and high concentrations within the calibration range ensures the accuracy and precision of the assay run. For metabolic flux analysis, the time-course nature of the experiment provides internal consistency; the progressive increase in label incorporation into downstream metabolites validates the activity of the pathway. Furthermore, running parallel experiments with cells known to have high and low DPD activity (or using a DPD inhibitor as a control) can confirm that the observed flux is indeed DPD-dependent.
Conclusion and Future Perspectives
5,6-Dihydro Uracil-¹³C,¹⁵N₂ is a powerful and versatile tool for cancer research. Its primary application as an internal standard for DPD phenotyping is already contributing to the personalization of fluoropyrimidine chemotherapy, helping to prevent severe toxicity.[23] The expanding use of this and similar labeled compounds as tracers for metabolic flux analysis will further deepen our understanding of cancer metabolism.[5][29][30]
Future research will likely focus on applying these techniques in more complex in vivo systems, including patient-derived xenografts and clinical studies, to understand the intricate interplay between tumor metabolism and the host environment.[19][20] The insights gained from these studies will be instrumental in identifying novel therapeutic targets within the pyrimidine catabolic pathway and developing more effective and safer cancer treatments.
References
- Leighty, R. W., & Antoniewicz, M. R. (2013). 13C-Metabolic flux analysis: a practical guide. Methods in molecular biology (Clifton, N.J.), 985, 329–346.
- Offer, S. M., Fossum, C., Wegner, N. J., Stuflesser, A. J., Butterfield, G. L., & Diasio, R. B. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Clinical pharmacology and therapeutics, 111(2), 346–365.
- Jacobs, B. A. W., Rosing, H., de Vries, N., Meijer, J., van Tinteren, H., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of pharmaceutical and biomedical analysis, 128, 179–185.
- Cheah, S. C., Maleki, E., & Antoniewicz, M. R. (2020). 13C metabolic flux analysis of engineered Escherichia coli for improved acetaldehyde production. Metabolic engineering, 62, 12–18.
- Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2012). Stable isotope-resolved metabolomics and its applications to cancer research. Pharmacology & therapeutics, 133(3), 366–391.
- MyBioSource. (n.d.). DPYD elisa kit :: Human Dihydropyrimidine Dehydrogenase ELISA Kit.
- Cambridge Isotope Laboratories, Inc. (n.d.). 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%).
- Kovács, T., Dénes, B., Kéki, S., & Mándi, A. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules (Basel, Switzerland), 27(9), 2955.
- Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
- MyBioSource. (n.d.). DPYD elisa kit :: Human Dihydropyrimidine Dehydrogenase ELISA Kit.
- Kappel, A., & Bruntz, R. C. (2020). In vivo 2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 64, 9–15.
- Birsoy, K., Wang, T., Chen, W. W., Freinkman, E., Abu-Remaileh, M., & Sabatini, D. M. (2025).
- Ivanov, K. L., Yurkovskaya, A. V., & Kaptein, R. (2024).
- Thomas, F., Guitton, J., & Boyer, J. C. (2018). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Therapeutic drug monitoring, 40(4), 488–494.
- Munoz, E. (2024). Position-specific stable carbon isotope analysis of pyrimidines.
- Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 54–60.
- Jacobs, B. A. W., Rosing, H., de Vries, N., Meijer, J., van Tinteren, H., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@NKI.
- Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in molecular biology (Clifton, N.J.), 1311, 237–251.
- Shimadzu Corporation. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU.
- Corbet, C., & Feron, O. (2017). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Molecular metabolism, 6(11), 1317–1324.
- van Kuilenburg, A. B. (2011). Screening for dihydropyrimidine dehydrogenase deficiency to prevent severe 5-fluorouracil and capecitabine-associated toxicity.
- Büchel, B., Rhyn, P., Schürch, S., Bühr, C., Amstutz, U., & Largiadèr, C. R. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
- Templeton, A., & Antoniewicz, M. R. (2019). 13C metabolic flux analysis in cell line and bioprocess development. Current opinion in chemical engineering, 26, 37–44.
- Faubert, B., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer.
- Lesage, A., Luy, B., & Emsley, L. (2003). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Journal of the American Chemical Society, 125(44), 13493-13502.
- Kundu, B., & Sunkara, S. (2011). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Tetrahedron letters, 52(41), 5289–5291.
- Faubert, B., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.
- Mattison, L. K., Soong, R., & Diasio, R. B. (2002). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(9), 2933–2938.
- Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 81–101.
- Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 81–101.
- Eurisotop. (n.d.). 5,6-DIHYDROURACIL.
- Hiratsuka, A., Nakagawa, H., & Fujishiro, N. (2005). [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 125(11), 881–887.
- Grem, J. L., & Allegra, C. J. (2001). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Journal of chromatography.
- Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2015). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts.
- Ogura, J., Mizutani, T., & Funae, Y. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British journal of pharmacology, 152(4), 543–553.
- Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2655-2656.
- Naguib, F. N., el Kouni, M. H., & Cha, S. (1985). Distribution and inhibition of dihydrouracil dehydrogenase activities in human tissues using 5-fluorouracil as a substrate. Cancer research, 45(11 Pt 1), 5405–5412.
- Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(8 Suppl 3), 29–34.
- Milano, G., & McLeod, H. L. (2000). Can dihydropyrimidine dehydrogenase impact 5-fluorouracil-based treatment?. European journal of cancer (Oxford, England : 1990), 36(1), 37–42.
- Jacobs, B. A. W., Rosing, H., de Vries, N., Meijer, J., van Tinteren, H., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of pharmaceutical and biomedical analysis, 128, 179–185.
- Offer, S. M., Fossum, C., Wegner, N. J., Stuflesser, A. J., Butterfield, G. L., & Diasio, R. B. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Clinical pharmacology and therapeutics, 111(2), 346–365.
- MyBioSource. (n.d.). DPYD elisa kit :: Human Dihydropyrimidine Dehydrogenase ELISA Kit.
- Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
- Cambridge Isotope Laboratories, Inc. (n.d.). 5,6-Dihydrouracil (¹³C₄, 99%; ¹⁵N₂, 98%).
- Kovács, T., Dénes, B., Kéki, S., & Mándi, A. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules (Basel, Switzerland), 27(9), 2955.
- MyBioSource. (n.d.). DPYD elisa kit :: Human Dihydropyrimidine Dehydrogenase ELISA Kit.
- Knikman, J., Rosing, H., & Beijnen, J. H. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer chemotherapy and pharmacology, 91(4), 315–322.
Sources
- 1. nvkc.nl [nvkc.nl]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5,6-DIHYDROURACIL | Eurisotop [eurisotop.com]
- 11. researchgate.net [researchgate.net]
- 12. eurisotop.com [eurisotop.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.library.uu.nl [dspace.library.uu.nl]
- 23. lcms.cz [lcms.cz]
- 24. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Dihydro Uracil-13C,15N2 as a tracer in pyrimidine metabolism
An In-Depth Guide to Tracing Pyrimidine Metabolism with 5,6-Dihydro Uracil-¹³C,¹⁵N₂
Application Note & Protocol
Abstract
The study of pyrimidine metabolism is critical for understanding fundamental cellular processes, disease pathogenesis, and drug action. Pyrimidine pathways are frequently dysregulated in cancer and are the target of major chemotherapeutics like 5-fluorouracil (5-FU).[1] Stable isotope tracing offers a powerful method to dynamically visualize and quantify metabolic fluxes through these pathways.[2][3] This guide details the application of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a novel tracer to specifically probe the pyrimidine catabolic and salvage pathways. As a direct intermediate in uracil degradation, this tracer provides a unique entry point to dissect the activity of key enzymes such as Dihydropyrimidinase (DHP) and β-ureidopropionase, offering high-resolution insights into cellular nucleotide homeostasis. We provide the scientific rationale, detailed experimental protocols for cell culture studies, and guidelines for mass spectrometry-based analysis and data interpretation.
Scientific Foundation: Understanding the 'Why'
The Crossroads of Pyrimidine Metabolism
Pyrimidine metabolism is a balance of three interconnected processes: de novo synthesis, salvage, and catabolism. While de novo synthesis builds pyrimidines from simple precursors like aspartate and glutamine, the salvage pathway recycles pre-existing nucleobases and nucleosides.[4] Catabolism, conversely, degrades pyrimidines into simpler, excretable molecules.[5]
The catabolic pathway for uracil is a three-step enzymatic cascade:
-
Dihydropyrimidine Dehydrogenase (DPD): Reduces uracil to 5,6-dihydrouracil. This is the rate-limiting step in uracil catabolism.[6][7]
-
Dihydropyrimidinase (DHP): Hydrolyzes the ring of 5,6-dihydrouracil to form β-ureidopropionate.[8]
-
β-ureidopropionase (UP): Cleaves β-ureidopropionate to produce β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[8][9]
These final products are not merely waste; β-alanine can be used in the synthesis of coenzyme A, and the nitrogen can be recycled for other metabolic processes.[9]
The Strategic Advantage of a 5,6-Dihydro Uracil Tracer
Traditional tracing experiments often use labeled glucose or glutamine to track the incorporation of ¹³C or ¹⁵N into the pyrimidine ring via de novo synthesis.[10][11] Others may use labeled uracil to study both salvage and catabolism. However, using 5,6-Dihydro Uracil-¹³C,¹⁵N₂ offers a distinct advantage: it bypasses the first, often rate-limiting, DPD-catalyzed step.[6]
This allows researchers to specifically investigate the downstream portion of the catabolic pathway (DHP and β-ureidopropionase activity) with high precision. This is particularly relevant in two key areas:
-
Oncology & Drug Metabolism: The efficacy and toxicity of the widely used chemotherapeutic 5-fluorouracil (5-FU) are dictated by the same catabolic enzymes, especially DPD.[6][12][13] Studying this pathway can help elucidate mechanisms of drug resistance and toxicity.
-
Inborn Errors of Metabolism: Deficiencies in DHP or β-ureidopropionase are rare genetic disorders that lead to the accumulation of specific pyrimidine intermediates. This tracer can be a powerful tool for diagnosing and studying the pathophysiology of these conditions.
The dual ¹³C and ¹⁵N labels provide a robust signature for mass spectrometry, allowing for unambiguous tracking of the pyrimidine ring fragments as they are metabolized.
Experimental Design and Key Considerations
A successful stable isotope tracing experiment requires careful planning. The goal is to introduce the labeled tracer while maintaining the cells in a metabolic steady state to accurately reflect physiological pathway activity.[14]
-
Cell Culture Medium: The foundational principle is to replace the unlabeled nutrient with its labeled counterpart.[15] A custom medium lacking uracil and its downstream metabolites is ideal. Crucially, standard fetal bovine serum (FBS) must be replaced with dialyzed FBS (dFBS) . dFBS has small molecules (<10 kDa), including amino acids and nucleobases, removed, preventing the unlabeled compounds from competing with and diluting the isotopic tracer.[16][17]
-
Tracer Concentration: The concentration of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ should be sufficient to ensure measurable enrichment in downstream metabolites but not so high as to cause metabolic perturbations. A starting point is to use a concentration similar to physiological levels of uracil or to perform a dose-response curve.
-
Incubation Time: The duration of labeling depends on the turnover rate of the pathway being studied. For nucleotide metabolism, which can be slower than central carbon metabolism, labeling times can range from a few hours to 24 hours or a duration comparable to the cell's doubling time.[14][17] A time-course experiment is recommended to capture the dynamic labeling of different metabolite pools.
-
Controls: Essential controls include:
-
Cells grown in parallel with unlabeled 5,6-dihydrouracil.
-
Blank plates (no cells) containing the tracer medium to account for any potential degradation in the medium.[16]
-
Time-zero samples to confirm the initial state before significant metabolic activity occurs.
-
Detailed Protocols
Protocol 1: In Vitro Tracing with Adherent Cells
This protocol is adapted from established methods for stable isotope tracing in cultured mammalian cells.[16][17]
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in ~75-80% confluency on the day of the experiment.[18] Culture in your standard complete medium.
-
Tracer Medium Preparation: On the day of the experiment, prepare the tracer medium. To a base medium (e.g., glucose- and glutamine-free RPMI or DMEM), add:
-
Glucose and glutamine to their normal concentrations.
-
10% dialyzed FBS.[16]
-
1x Penicillin-Streptomycin.
-
The desired concentration of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
-
Prepare a parallel control medium with unlabeled 5,6-dihydrouracil.
-
Pre-warm the media to 37°C in a CO₂ incubator to equilibrate temperature and pH.[17]
-
-
Tracer Introduction:
-
Aspirate the standard culture medium from the cell plates.
-
Gently wash the cell monolayer once with 1 mL of pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Immediately add 2 mL of the pre-warmed tracer medium (or control medium) to each well.
-
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired labeling duration (e.g., 4, 8, 12, or 24 hours).
Protocol 2: Rapid Quenching and Metabolite Extraction
Metabolic activity must be halted instantly to capture an accurate snapshot of metabolite levels. This is achieved by rapid quenching at a very low temperature.
-
Preparation: Place a thick metal block or tray on dry ice. Prepare an extraction solvent of 80% methanol / 20% water, and pre-chill it to -80°C.
-
Quenching and Harvesting:
-
Remove one plate at a time from the incubator.
-
Quickly aspirate the medium and immediately place the plate on the dry ice block to quench metabolism.
-
Wash the cells twice with 1 mL of ice-cold PBS, aspirating completely each time. It is critical to perform this step quickly to minimize metabolic changes.[17]
-
-
Extraction:
-
Add 1 mL of the pre-chilled 80% methanol solution to each well.
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete protein precipitation and cell lysis.
-
Use a cell scraper to scrape the frozen cell lysate from the bottom of the well.[18]
-
Transfer the cell extract slurry to a pre-chilled microcentrifuge tube.
-
-
Clarification: Centrifuge the tubes at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Store immediately at -80°C until analysis.
Data Acquisition and Interpretation
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for analyzing labeled metabolites due to its high sensitivity and specificity.[1][19]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for separating small, polar pyrimidine metabolites.[20] Reverse-phase chromatography can also be used.[21]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for resolving different isotopologues and confirming elemental formulas.[1] A triple quadrupole instrument can be used for targeted quantification using Multiple Reaction Monitoring (MRM).[21]
-
Data Acquisition: The instrument should be set to acquire data for the expected unlabeled and labeled versions of downstream metabolites.
Expected Labeled Metabolites and Data Interpretation
The 5,6-Dihydro Uracil-¹³C,¹⁵N₂ tracer contains labeled carbon and nitrogen atoms in its pyrimidine ring. The exact number of labeled atoms will depend on the synthesis of the tracer (e.g., ¹³C₄,¹⁵N₂ or ¹³C₁,¹⁵N₂).[22][23] Assuming a fully labeled ring (¹³C₄,¹⁵N₂), the mass shift (M) will be +6 compared to the unlabeled molecule.
| Metabolite | Unlabeled Mass (M) | Expected Labeled Isotopologue | Labeling Indicates Activity of |
| 5,6-Dihydrouracil | 114.04 | M+6 (¹³C₄,¹⁵N₂) | Tracer Input |
| β-Ureidopropionate | 146.06 | M+5 (¹³C₃,¹⁵N₂) | Dihydropyrimidinase (DHP) |
| β-Alanine | 89.05 | M+2 (¹³C₂,¹⁵N₁) | β-ureidopropionase |
Table 1: Expected mass isotopologues of key metabolites derived from 5,6-Dihydro Uracil-¹³C₄,¹⁵N₂. The specific mass shifts in the products depend on which atoms are retained after enzymatic cleavage.
Interpreting the Data:
-
Mass Isotopomer Distribution (MID): The primary output is the MID, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.[14]
-
Correction for Natural Abundance: Raw MS data must be corrected for the natural abundance of stable isotopes (e.g., the ~1.1% of natural ¹³C). Several software packages are available for this correction.[14]
-
Flux Interpretation: A high fractional labeling in β-ureidopropionate and β-alanine indicates high flux through the DHP and β-ureidopropionase enzymes, respectively. By comparing the MIDs between different experimental conditions (e.g., control vs. drug-treated cells), one can infer relative changes in pathway activity.[24]
References
A complete, numbered list of all authoritative sources cited within this document.
- Lorkiewicz, P. K., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1730, 139–153.
-
Ravan, M., & Föllmann, W. (2001). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine metabolism. Retrieved from [Link]
-
King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Retrieved from [Link]
- den Ridder, M., & van den Broek, N. J. F. (2023). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2699, 137–152.
-
Roci, I., et al. (2022). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of Visualized Experiments. Retrieved from [Link]
- Zhang, T., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 218, 114881.
-
Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. Retrieved from [Link]
- van Gennip, A. H., et al. (2000). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 23(3), 203-225.
- Zrenner, R., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal, 58(6), 1037-1051.
- Morel, A., et al. (2015). Genetic Polymorphisms of Dihydropyrimidinase in a Japanese Patient with Capecitabine-Induced Toxicity. PLoS ONE, 10(4), e0124818.
- Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 57.
- Sugihara, K., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 60(3), 285-295.
-
Basicmedical Key. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]
- Umpleby, A. M. (2015). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(3), G1-G10.
- Davidson, S. M., et al. (2024).
- Porter, D. J., & Spector, T. (1993). (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochemical Pharmacology, 46(7), 1155-1161.
- Culea, M., et al. (1995). Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA. Proceedings of the National Academy of Sciences, 92(22), 10123-10127.
- Miura, K., et al. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 10(4), 114.
-
Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic fate/mechanism of action of 5-FU. Retrieved from [Link]
- Micura, R., et al. (2017). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 22(12), 2099.
- Yuan, J., et al. (2017). Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 9(1), e1370.
-
Reactome. (n.d.). uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+. Retrieved from [Link]
- Pal, A., et al. (2024). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.
-
Tracer Course. (n.d.). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Retrieved from [Link]
- West, T. P. (2023). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas.
-
Eurisotop. (n.d.). Stable Isotope-Labeled Nucleic Acids and Related Compounds. Retrieved from [Link]
- Kellenbach, E., et al. (1992). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleic Acids Research, 20(4), 653-657.
- Singh, B., & Mishra, S. K. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. International Journal of Molecular Sciences, 23(19), 11453.
-
Human Metabolome Database. (2023). Showing metabocard for Dihydrouracil (HMDB0000076). Retrieved from [Link]
- Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism, 26(9), 477-478.
- Ahn, W. S., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 15, 1-9.
-
ResearchGate. (n.d.). Labeling patterns in uracil and intermediate metabolites starting from.... Retrieved from [Link]
- Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma.
- Arai, H., et al. (2023). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. bioRxiv.
Sources
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 6. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicine.uky.edu [medicine.uky.edu]
- 18. youtube.com [youtube.com]
- 19. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. isotope.com [isotope.com]
- 23. scbt.com [scbt.com]
- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Dihydropyrimidine Dehydrogenase (DPD) Deficiency with Stable Isotopes
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for DPD Phenotyping
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastrointestinal cancers.[1][2] However, the clinical utility of these effective drugs is hampered by a high incidence of severe, and sometimes lethal, toxicity.[2][3] The primary driver of this toxicity is a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene.[1][4] DPD is the rate-limiting enzyme responsible for the catabolism of more than 80% of an administered fluoropyrimidine dose.[5][6]
Patients with partial or complete DPD deficiency are unable to properly metabolize these drugs, leading to toxic accumulation of active metabolites and a significantly increased risk of adverse events such as neutropenia, mucositis, and diarrhea.[2] To mitigate this risk, regulatory bodies like the European Medicines Agency (EMA) now recommend pre-treatment testing for DPD deficiency.[1][7]
While genotyping for common DPYD variants can identify a portion of at-risk patients, it does not capture all causes of DPD deficiency.[3][8][9] Phenotyping assays, which directly measure DPD enzyme function, offer a more comprehensive assessment. This application note details a robust and sensitive method for quantifying DPD activity using a stable isotope-labeled substrate and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of an individual's metabolic capacity.
Principle of the Method
The stable isotope-based phenotyping assay is founded on the direct measurement of DPD's enzymatic activity. The core principle involves introducing a non-radioactive, stable isotope-labeled version of a natural DPD substrate, typically uracil, into a biological sample (e.g., plasma or peripheral blood mononuclear cells). The DPD enzyme present in the sample will catalyze the conversion of the labeled uracil to its corresponding labeled dihydrouracil.
The power of this technique lies in the use of mass spectrometry to differentiate between the endogenous (unlabeled) uracil and dihydrouracil and their stable isotope-labeled counterparts. By precisely quantifying the amount of labeled dihydrouracil produced over a specific time, a direct and accurate measurement of the DPD enzyme's metabolic rate can be determined. This provides a functional "snapshot" of the patient's ability to metabolize fluoropyrimidines.
Alternative stable isotope methods, such as the [2-¹³C]-uracil breath test, have also been developed.[10][11][12][13] This in-vivo approach measures the rate of ¹³CO₂ exhalation after oral administration of labeled uracil, which correlates with whole-body DPD activity.[10][11]
The DPD Metabolic Pathway
Dihydropyrimidine dehydrogenase catalyzes the initial and rate-limiting step in the catabolism of pyrimidines, including uracil, thymine, and the fluoropyrimidine analog 5-fluorouracil.[14][15] This NADPH-dependent reaction reduces the pyrimidine ring to form the corresponding 5,6-dihydropyrimidine.[6][14]
Caption: The DPD metabolic pathway, highlighting the conversion of labeled uracil to dihydrouracil.
Experimental Protocol: LC-MS/MS Quantification of DPD Activity
This protocol outlines a method for the quantification of uracil and dihydrouracil in human plasma using stable isotope-labeled internal standards, adapted from established methodologies.[16][17]
Materials and Reagents
-
Biological Samples: Human plasma collected in EDTA tubes.
-
Standards: Uracil, Dihydrouracil, [¹³C,¹⁵N₂]-Uracil, and [¹³C,¹⁵N₂]-Dihydrouracil.
-
Reagents: HPLC-grade acetonitrile, isopropanol, and formic acid.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[16] An automated sample preparation system is recommended for high-throughput clinical labs.[16][17]
Step-by-Step Methodology
-
Sample Preparation (Automated or Manual):
-
Rationale: This step serves to precipitate proteins that would otherwise interfere with the LC-MS/MS analysis and to add the stable isotope-labeled internal standards for accurate quantification.
-
To a 20 µL plasma sample, add 20 µL of isopropanol.
-
Add 10 µL of the internal standard solution (containing known concentrations of [¹³C,¹⁵N₂]-Uracil and [¹³C,¹⁵N₂]-Dihydrouracil).
-
Add 40 µL of acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge to pellet the precipitated protein and filter the supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Rationale: Chromatographic separation is necessary to resolve uracil and dihydrouracil from other plasma components before they enter the mass spectrometer. The mass spectrometer is set to specifically detect and quantify the parent and product ions of both the endogenous and the labeled analytes.
-
Chromatography: Use a suitable column (e.g., Hypercarb) to achieve separation of uracil and dihydrouracil.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Uracil: Monitor the specific transition from the parent ion to a characteristic product ion.
-
[¹³C,¹⁵N₂]-Uracil: Monitor the corresponding mass-shifted transition.
-
Dihydrouracil: Monitor its specific parent-to-product ion transition.
-
[¹³C,¹⁵N₂]-Dihydrouracil: Monitor its corresponding mass-shifted transition.
-
-
-
Data Analysis:
-
Rationale: By comparing the peak area of the endogenous analyte to the peak area of its known-concentration stable isotope-labeled internal standard, a precise concentration can be calculated. The ratio of dihydrouracil to uracil (UH₂/U) is then determined.
-
Generate calibration curves for uracil and dihydrouracil using the internal standards.
-
Quantify the concentration of endogenous uracil and dihydrouracil in the plasma samples.
-
Calculate the UH₂/U metabolic ratio.
-
Caption: A streamlined workflow for DPD phenotyping using LC-MS/MS.
Data Interpretation
The primary output of this assay is the concentration of endogenous uracil and the ratio of dihydrouracil to uracil (UH₂/U). Elevated plasma uracil levels and a low UH₂/U ratio are indicative of reduced DPD activity.[18][19] Clinical guidelines have established cutoff values to classify patients.
| DPD Phenotype | Plasma Uracil Concentration | UH₂/U Ratio | Clinical Implication | Recommended Action |
| Normal Metabolizer | < 16 ng/mL | Normal | Normal DPD activity | Standard fluoropyrimidine dose.[9] |
| Intermediate Metabolizer (Partial Deficiency) | ≥ 16 ng/mL | Low | Reduced DPD activity | Start with a 25-50% dose reduction.[4][9] |
| Poor Metabolizer (Complete Deficiency) | ≥ 150 ng/mL | Very Low / Undetectable | Absent DPD activity | Avoid fluoropyrimidine treatment.[7][20] |
Note: Cutoff values may vary slightly between institutions and should be validated internally. The UH₂/U ratio provides a dynamic measure of enzyme function and can offer greater insight than uracil levels alone.[18][21]
Clinical Significance and Trustworthiness
The implementation of DPD phenotyping is a critical step towards personalized medicine in oncology. By prospectively identifying patients with DPD deficiency, clinicians can make informed decisions to adjust chemotherapy doses or select alternative treatments.[4][22] This strategy has been shown to significantly reduce the incidence of severe (Grade ≥3) toxicity from approximately 73% in historical controls to 28% in genotype-guided cohorts, and to decrease treatment-related mortality.[5][23]
While genotyping identifies specific DPYD variants, phenotyping with stable isotopes provides a holistic measure of the enzyme's actual metabolic function, which can be influenced by factors beyond the most commonly tested genetic variants.[8] The combination of genotyping and phenotyping may offer the most comprehensive approach to predicting fluoropyrimidine toxicity.[24] The reliability of LC-MS/MS methods, with their high accuracy and precision, ensures that clinical decisions are based on trustworthy and reproducible data.[16][17]
References
- Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU.
- Dihydropyrimidine dehydrogenase Definition - Biological Chemistry II Key Term. Fiveable.
- DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. PMC - NIH.
- Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordin
- Dihydropyrimidine Dehydrogenase from Escherichia coli: Evidence for the Catalytic Sequence.
- DPYD Genotyping and Predicting Fluoropyrimidine Toxicity: Where do we Stand?
- Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Bre
- DPYD Genotyping, Fluoropyrimidine Dosage and Toxicity: An Umbrella Review of System
- Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU.
- Dihydropyrimidine dehydrogenase (NADP+). Wikipedia.
- The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. Generi Biotech.
- A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. PMC - PubMed Central.
- Give Patients the Choice to Test for DPD Deficiency Before Fluoropyrimidine Chemotherapy. American Society of Clinical Oncology.
- DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer.
- The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. PubMed.
- Endogenous plasma and salivary uracil to dihydrouracil ratios and DPYD genotyping as predictors of severe fluoropyrimidine toxicity in patients with gastrointestinal malignancies. PubMed.
- Fluoropyrimidine Treatment in Patients with Dihydropyrimidine Dehydrogenase (DPD) Deficiency: Guidance for Clinicians. Cancer Care Ontario.
- DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Pharmacy Times.
- NCCN Updates Guidelines to Recommend DPYD Testing Before Fluoropyrimidine Chemotherapy.
- From Warning to Action: Implementing DPYD Testing Following the FDA-Approved Capecitabine Label Upd
- DPYD genotyping and predicting fluoropyrimidine toxicity: where do we stand? PubMed.
- Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US. PubMed.
- Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions.
- Dihydropyrimidine dehydrogenase (DPD) deficiency.
- A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Altern
- Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application.
- Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. PubMed Central.
- Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case. PMC - NIH.
- Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using A Novel 2->13>C-Uracil Bre
- Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling str
- Evaluating Plasma Uracil Concentration in Patients Without DPD Deficiency. GI Oncology Now.
- Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling str
- Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil bre
- Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult.
- Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study.
- 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. eviQ.
- DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Region Zealand.
- Endogenous metabolic markers for predicting the activity of dihydropyrimidine dehydrogenase. PMC - NIH.
Sources
- 1. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 3. DPYD genotyping and predicting fluoropyrimidine toxicity: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine - Generi Biotech [generi-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. lcms.cz [lcms.cz]
- 18. Endogenous plasma and salivary uracil to dihydrouracil ratios and DPYD genotyping as predictors of severe fluoropyrimidine toxicity in patients with gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oxjournal.org [oxjournal.org]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. mdpi.com [mdpi.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Uracil and Dihydrouracil in Human Plasma
Abstract
This application note provides a detailed, validated protocol for the simultaneous quantification of endogenous uracil (U) and its metabolite, dihydrouracil (UH2), in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The accurate measurement of these analytes is critical for identifying patients with dihydropyrimidine dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity from fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU) and capecitabine.[1][2][3] This method employs a simple and rapid protein precipitation for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in both positive and negative ion modes. The method has been rigorously validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent accuracy, precision, and sensitivity.[4][5][6][7] This protocol is intended for researchers, clinical scientists, and drug development professionals requiring a reliable method for DPD phenotype assessment.[1][8]
Introduction: The Clinical Imperative for Uracil and Dihydrouracil Monitoring
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[9] The primary enzyme responsible for the catabolism and detoxification of these drugs is dihydropyrimidine dehydrogenase (DPD).[3] A deficiency in DPD activity, present in approximately 2-8% of the population, can lead to a decreased clearance of fluoropyrimidines, resulting in a build-up of toxic metabolites and an increased risk of severe, life-threatening adverse drug reactions.[3][10]
Endogenous uracil is a natural substrate for DPD. In individuals with DPD deficiency, the impaired enzyme activity leads to elevated plasma concentrations of uracil and an altered dihydrouracil to uracil (UH2/U) ratio.[11][12] Therefore, the measurement of plasma uracil and dihydrouracil levels serves as a reliable phenotypic marker for DPD activity, allowing for the prospective identification of patients at risk.[1][8] This enables clinicians to adjust chemotherapy doses or select alternative treatments, thereby personalizing therapy and improving patient safety.[2]
This application note describes a highly sensitive and specific UPLC-MS/MS method for the simultaneous determination of uracil and dihydrouracil in human plasma. The methodology is designed to be both robust for routine clinical testing and to meet the stringent requirements of bioanalytical method validation.
Method Overview: The Analytical Strategy
The accurate quantification of uracil and dihydrouracil presents analytical challenges due to their polar nature and low endogenous concentrations. The chosen analytical strategy is designed to address these challenges through a streamlined workflow, ensuring high sensitivity, selectivity, and throughput.
Figure 1. Overall analytical workflow for the determination of uracil and dihydrouracil in plasma.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Source |
| Uracil (U) | Sigma-Aldrich |
| Dihydrouracil (UH2) | Sigma-Aldrich |
| Uracil-¹³C,¹⁵N₂ (U-IS) | Cerilliant |
| Dihydrouracil-¹³C₄,¹⁵N₂ (UH2-IS) | Cerilliant |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific |
| Water, LC-MS Grade | Fisher Scientific |
| Formic Acid, LC-MS Grade | Fisher Scientific |
| Human Plasma (K₂EDTA) | BioIVT |
Sample Handling and Preparation: The Foundation of Accurate Results
The stability of uracil and dihydrouracil in whole blood and plasma is a critical pre-analytical factor.[8][13] Ex vivo enzyme activity can lead to falsely elevated uracil concentrations.[14][15] Therefore, strict sample handling procedures are mandatory.
Protocol:
-
Blood Collection: Collect whole blood in lithium heparin tubes. Gel separator tubes are not recommended.[16]
-
Immediate Cooling: Place the collected blood sample in an ice-water bath immediately after collection.[16]
-
Centrifugation: Within one hour of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[13][15]
-
Plasma Storage: Transfer the plasma to a clean polypropylene tube and store at -80°C until analysis.
Sample Preparation Protocol (Protein Precipitation):
Protein precipitation was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins while maintaining good analyte recovery.
-
Allow plasma samples, calibration standards, and quality controls (QCs) to thaw on ice.
-
To 100 µL of plasma, add 300 µL of chilled acetonitrile containing the stable isotope-labeled internal standards (U-IS at 50 ng/mL and UH2-IS at 100 ng/mL). The use of stable isotope-labeled internal standards is crucial as they co-elute with the analytes and compensate for matrix effects and variability in sample processing and instrument response.[9][17]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a 96-well plate for analysis.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Analysis: Achieving Sensitive and Selective Detection
The chromatographic and mass spectrometric parameters are optimized for the separation and detection of the polar analytes, uracil and dihydrouracil.
UPLC Conditions:
| Parameter | Setting |
| Column | Waters ACQUITY UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.5 | 30 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 2 |
| 5.0 | 2 |
Mass Spectrometry Conditions:
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used. Uracil is detected in negative ion mode, while dihydrouracil is detected in positive ion mode to achieve optimal sensitivity for each analyte.[9]
| Parameter | Setting |
| Ionization Mode | ESI Negative (for Uracil) and Positive (for Dihydrouracil) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The use of MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Uracil (U) | 111.0 | 68.0 | Negative |
| Uracil-¹³C,¹⁵N₂ (U-IS) | 114.0 | 70.0 | Negative |
| Dihydrouracil (UH2) | 115.1 | 70.1 | Positive |
| Dihydrouracil-¹³C₄,¹⁵N₂ (UH2-IS) | 120.1 | 74.1 | Positive |
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation and the ICH M10 guideline.[4][5][6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Figure 2. Key pillars of a comprehensive bioanalytical method validation.
Validation Summary:
| Parameter | Uracil | Dihydrouracil | Acceptance Criteria |
| Linearity Range | 1 - 100 ng/mL | 10 - 1000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | ≤ 12.4% | ≤ 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.8% | ≤ 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 2.8% | ± 2.9% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 4.5% | ± 3.1% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | ~95% | ~92% | Consistent and reproducible |
| Matrix Effect | Negligible | Negligible | CV of IS-normalized factor ≤ 15% |
| Stability | Stable under all tested conditions | Stable under all tested conditions | %Deviation within ±15% of nominal |
Validation data is representative and based on published literature.[8][9][18]
Conclusion
This application note details a robust, sensitive, and validated UPLC-MS/MS method for the simultaneous quantification of uracil and dihydrouracil in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput clinical applications. By providing a reliable tool for DPD phenotyping, this method can significantly contribute to the personalization of fluoropyrimidine chemotherapy, thereby enhancing patient safety and treatment efficacy. The comprehensive validation ensures that the data generated is accurate and trustworthy, meeting the rigorous standards of regulatory bodies.
References
-
Zhou, S., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 169-176. [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
Nowak, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Chromatography B, 1021, 172-179. [Link]
-
Robin, T., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1142, 122038. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@Leiden. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Remaize, C., et al. (2018). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. Cancer Chemotherapy and Pharmacology, 82(3), 541-545. [Link]
-
Chantharasamee, J., et al. (2021). Uracil-Dihydrouracil metabolism and DPYD polymorphisms as factors in the determination of 5- Fluorouracil-induced toxicity. Siriraj Medical Journal, 73(7), 461-469. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Meckin, M., et al. (2023). Association between the most clinically relevant DPYD defective rare variants and DPD deficiency. ResearchGate. [Link]
-
The New Territories East Cluster (NTEC) Clinical Pathology Service. (n.d.). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA URACIL (DPD PHENOTYPING). Retrieved from [Link]
-
Capero, R., et al. (2019). A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. Therapeutic Drug Monitoring, 41(2), 244-250. [Link]
-
Gamelin, E., et al. (2005). Predicting dihydropyrimidine deshydrogenase (DPD) deficiency in cancer patients: Enzymatic activity in lymphocytes vs uracil/dihydrouracil (U/UH2) ratio determination in plasma. Proceedings of the American Association for Cancer Research, 46, 471. [Link]
-
Pué, C., et al. (2022). Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. Clinical and Translational Science, 15(10), 2465-2475. [Link]
-
Cancer Research UK. (n.d.). DPD deficiency. Retrieved from [Link]
-
Piro, F. D., et al. (2022). Distribution of dihydrouracil/uracil (UH2/U) ratios according to DPYD genotype in a large cohort of Italian patients. ResearchGate. [Link]
-
Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(4), 329-337. [Link]
-
Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed. [Link]
Sources
- 1. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iatdmct2024.org [iatdmct2024.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. unicancer.fr [unicancer.fr]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in Clinical Diagnostics
A Senior Application Scientist's Guide to Dihydropyrimidine Dehydrogenase (DPD) Phenotyping for Personalized Medicine
I. Foundational Principles: The Critical Role of DPD in Fluoropyrimidine Chemotherapy
Fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] However, a significant portion of patients, estimated between 5% and 10%, experience severe, life-threatening toxicities from these drugs.[1] The primary driver of this variability in patient response is the activity of the enzyme dihydropyrimidine dehydrogenase (DPD).[2][4]
DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil, thymine, and the fluoropyrimidines.[5][6] It is responsible for breaking down over 80% of an administered 5-FU dose into inactive metabolites.[6][7] In individuals with deficient DPD activity, the clearance of 5-FU is significantly reduced, leading to a buildup of the active, cytotoxic drug and subsequent severe side effects like neutropenia, mucositis, and severe diarrhea.[4] This pharmacogenetic syndrome, known as DPD deficiency, is therefore a critical determinant of patient safety during fluoropyrimidine therapy.[8]
To mitigate the risk of severe toxicity, pre-therapeutic screening for DPD deficiency is becoming a standard of care.[9] While genotyping for variants in the DPYD gene (which encodes the DPD enzyme) can identify some at-risk patients, it does not capture all cases of reduced enzyme function.[4] Phenotypic testing, which directly measures the enzyme's metabolic activity, offers a more comprehensive assessment. A robust and widely accepted method for DPD phenotyping is the measurement of endogenous plasma concentrations of uracil (U) and its direct metabolite, 5,6-dihydrouracil (UH₂).[5][10] A low UH₂/U ratio is indicative of reduced DPD activity.[6][10][11]
The accuracy and reliability of this phenotypic test hinge on the precise quantification of UH₂. This is where 5,6-Dihydro Uracil-¹³C,¹⁵N₂ plays an indispensable role. As a stable isotope-labeled internal standard, it is the gold standard for quantitative analysis of UH₂ by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
II. The Analytical Cornerstone: Stable Isotope Dilution with 5,6-Dihydro Uracil-¹³C,¹⁵N₂
The principle of stable isotope dilution mass spectrometry is to add a known quantity of a labeled version of the analyte of interest to the sample at the beginning of the analytical process. This labeled compound, in this case, 5,6-Dihydro Uracil-¹³C,¹⁵N₂, serves as the internal standard (IS).
Why this is the superior approach:
-
Chemical and Physical Homology: The IS is chemically identical to the endogenous analyte (UH₂), ensuring it behaves identically during all stages of sample preparation, including extraction, derivatization (if any), and chromatographic separation. Any sample loss during these steps will affect both the analyte and the IS proportionally, thus preserving the accuracy of their ratio.
-
Mass Spectrometric Distinction: The mass difference due to the ¹³C and ¹⁵N isotopes allows the mass spectrometer to distinguish between the endogenous UH₂ and the IS.
-
Elimination of Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common problem with complex biological matrices like plasma, affects both the analyte and the IS equally. The ratio of their signals remains constant, leading to highly accurate and precise quantification.
The use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is therefore not just a technical choice but a fundamental requirement for a self-validating and trustworthy clinical assay.
Caption: Workflow for DPD Phenotyping using 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
III. Detailed Protocol: Quantification of 5,6-Dihydrouracil in Human Plasma
This protocol outlines a validated method for the determination of 5,6-dihydrouracil concentrations in human plasma using 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard, followed by LC-MS/MS analysis.
A. Materials and Reagents
-
Standards:
-
5,6-Dihydrouracil (UH₂), analytical grade
-
5,6-Dihydro Uracil-¹³C,¹⁵N₂ (Internal Standard, IS)
-
Uracil (U), analytical grade
-
Uracil-¹³C,¹⁵N₂ (for simultaneous Uracil quantification)
-
-
Solvents and Chemicals:
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, analytical grade
-
Ethyl acetate, analytical grade
-
2-Propanol, analytical grade
-
-
Human Plasma:
-
Drug-free, pooled human plasma (for calibration standards and QCs)
-
Patient EDTA plasma samples
-
B. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of UH₂, U, and their respective stable isotope-labeled internal standards in methanol.
-
Working Standard Solution: Prepare a series of combined working standard solutions of UH₂ and U by serial dilution of the stock solutions with 50:50 methanol/water. These will be used to spike the calibration curve.
-
Internal Standard Working Solution (IS-WS): Prepare a combined working solution of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and Uracil-¹³C,¹⁵N₂ in 50:50 methanol/water at a fixed concentration (e.g., 100 ng/mL).
Scientist's Note: The concentration of the IS-WS is critical. It should be chosen to yield a robust signal in the mass spectrometer and should be comparable to the expected mid-range concentration of the endogenous analyte to ensure optimal precision.
C. Sample Preparation: Liquid-Liquid Extraction
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and patient samples.
-
Pipette 100 µL of the appropriate matrix (pooled plasma for calibrators/QCs, patient plasma for unknowns) into the labeled tubes.
-
For calibrators and QCs, add 10 µL of the appropriate working standard solution. For patient samples, add 10 µL of 50:50 methanol/water.
-
Add 25 µL of the IS-WS to all tubes.
-
Vortex briefly (5-10 seconds).
-
Add 1 mL of extraction solvent (e.g., 10:1 ethyl acetate/2-propanol, v/v) to all tubes.[2]
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below). Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Causality Insight: Liquid-liquid extraction is chosen for its ability to efficiently remove proteins and phospholipids, which can cause significant ion suppression in the mass spectrometer. The choice of ethyl acetate/isopropanol provides good recovery for these polar analytes.[2]
D. LC-MS/MS Instrumentation and Parameters
The following table provides typical parameters. These must be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| HPLC System | Standard UPLC/HPLC system |
| Column | Atlantis dC18, 2.1 x 100 mm, 3 µm (or equivalent)[2] |
| Mobile Phase A | 1.0 mM Ammonium acetate and 0.5 mM formic acid in water[2] |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a shallow gradient (e.g., 3-10% B) may be sufficient. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument. The following are representative:UH₂: m/z 115.1 → 70.15,6-Dihydro Uracil-¹³C,¹⁵N₂: m/z 120.1 → 73.1U: m/z 113.1 → 70.1Uracil-¹³C,¹⁵N₂: m/z 116.1 → 71.1 |
E. Data Analysis and Interpretation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.
-
Quantification: Determine the concentration of UH₂ and U in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Calculate UH₂/U Ratio: For each patient sample, calculate the molar concentration ratio of UH₂ to U.
-
Phenotype Classification: Compare the calculated UH₂/U ratio to established clinical cut-off values to classify the patient's DPD phenotype. While these can vary slightly between institutions, typical classifications are:
-
Normal DPD Activity: Normal UH₂/U ratio. Standard fluoropyrimidine dose.
-
Partial DPD Deficiency: Low UH₂/U ratio. Requires a significant dose reduction (e.g., 50%).
-
Complete DPD Deficiency: Very low to undetectable UH₂/U ratio. Fluoropyrimidine therapy is contraindicated.
-
IV. Assay Performance and Validation
A robust clinical assay requires rigorous validation. The following table summarizes typical performance characteristics for this method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 500 ng/mL for UH₂; 1 - 100 ng/mL for U |
| Lower Limit of Quant. (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ±20% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Matrix Effect | Monitored and compensated for by the IS |
| Analyte Stability | Stable for at least 2 months at -20°C in plasma[14] |
Critical Note on Pre-analytics: Uracil and dihydrouracil levels are highly susceptible to pre-analytical variability. Blood samples should be placed on ice immediately after collection, and plasma must be separated by centrifugation (preferably at 4°C) within 1 hour of collection.[10][14] Delays can lead to falsely elevated uracil levels and an inaccurate UH₂/U ratio.[10][15]
V. Visualizing the Metabolic Context
Understanding the biochemical pathway is crucial for interpreting the clinical data. The following diagram illustrates the catabolism of uracil and 5-fluorouracil.
Caption: Pyrimidine and 5-FU Catabolism Pathway Highlighting DPD's Role.
VI. Conclusion
The use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard is fundamental to the clinical application of DPD phenotyping. It enables the development of highly accurate, precise, and robust LC-MS/MS assays for the quantification of 5,6-dihydrouracil. This, in turn, allows for the reliable assessment of a patient's DPD activity before the administration of fluoropyrimidine chemotherapy. By identifying patients with DPD deficiency, clinicians can personalize treatment—either by adjusting the dose or selecting an alternative therapy—thereby significantly reducing the risk of severe, life-threatening drug toxicity and embodying a critical step forward in personalized oncology.
VII. References
-
NHS. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. [Link]
-
Callon, S., et al. (2023). Pre-analytical considerations for the analysis of uracil and 5,6-dihydrouracil in heparin plasma. ResearchGate. [Link]
-
Ciccolini, J., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(5), 638-645. [Link]
-
Taylor & Francis Online. Dihydrouracil – Knowledge and References. [Link]
-
van Gennip, A. H., et al. (2000). Quantification of 5,6-Dihydrouracil by HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 46(8), 1194-1197. [Link]
-
Ogata, Y., et al. (2005). Clinical Significance of Dihydropyrimidine Dehydrogenase in Adjuvant 5-Fluorouracil Liver Perfusion Chemotherapy for Pancreatic Cancer. Pancreas, 30(2), 123-128. [Link]
-
ResearchGate. Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). [Link]
-
Cambridge University Hospitals. What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? [Link]
-
de With, M., et al. (2020). Assay performance and stability of uracil and dihydrouracil in clinical practice. Therapeutic Drug Monitoring, 42(3), 446-453. [Link]
-
Cancer Research UK. DPD deficiency. [Link]
-
eviQ. Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. [Link]
-
DNAmod. 5,6-dihydrouracil. [Link]
-
Huq, S. A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]
-
Ogura, J., et al. (2003). [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. Yakugaku Zasshi, 123(10), 871-877. [Link]
-
de With, M., et al. (2020). Assay performance and stability of uracil and dihydrouracil in clinical practice. Therapeutic Drug Monitoring, 42(3), 446-453. [Link]
Sources
- 1. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 5. academic.oup.com [academic.oup.com]
- 6. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ijopp.org [ijopp.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
optimizing internal standard concentration for dihydrouracil
Answering the call of precision in bioanalysis, this Technical Support Center provides a comprehensive guide to optimizing internal standard (IS) concentration for the quantification of dihydrouracil. As a Senior Application Scientist, my aim is to blend foundational principles with field-tested troubleshooting strategies, ensuring your assays are not just accurate, but robust and reliable.
Technical Support Center: Dihydrouracil Analysis
This guide is structured to address the common and complex challenges researchers face, moving from foundational questions to in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it indispensable for dihydrouracil quantification?
An internal standard is a chemical compound with a known concentration that is added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—before sample processing.[1] Its primary role is to correct for variability that can occur at virtually every stage of the analytical workflow: sample preparation, injection volume, and instrument response.[2] For an endogenous molecule like dihydrouracil, which is an intermediate in uracil catabolism, an IS is critical for achieving the accuracy and precision required to make sound clinical or toxicokinetic judgments.[3] The IS normalizes the analyte's signal, compensating for matrix effects and procedural inconsistencies, thereby ensuring the reliability of the final concentration value.[4][5]
Q2: What is the best type of internal standard for dihydrouracil analysis via LC-MS?
The "gold standard" for quantitative mass spectrometry is a Stable Isotope-Labeled (SIL) internal standard .[6] A SIL-IS is a version of the analyte (dihydrouracil) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7]
-
Why a SIL-IS is superior: A SIL-IS has nearly identical physicochemical properties to dihydrouracil. This means it co-elutes chromatographically and experiences the same extraction recovery and matrix-induced ion suppression or enhancement.[6] This near-perfect tracking allows for the most accurate correction. For dihydrouracil, a common and effective choice is ¹³C,¹⁵N-labeled dihydrouracil (e.g., UH2-¹³C₄-¹⁵N₂).[8][9]
-
Alternative (Structural Analog): If a SIL-IS is unavailable, a structural analog can be used. This is a different molecule that is chemically and physically similar to dihydrouracil.[2] However, it will not track the analyte's behavior as perfectly as a SIL-IS, which can compromise data quality, especially in complex biological matrices.[6]
Q3: What is the "ideal" concentration for my dihydrouracil internal standard?
There is no single universal concentration. The goal is to use a concentration that is:
-
Consistent: The exact same amount of IS must be added to every single sample, standard, and QC.[1]
-
Responsive & Stable: The IS should produce a signal that is high enough to be measured with high precision (i.e., well above the background noise) but not so high that it causes detector saturation.[10]
-
Non-interfering: The IS concentration should not significantly suppress the ionization of the analyte, particularly at the Lower Limit of Quantification (LLOQ).
A common and effective starting point is to choose an IS concentration that yields a response similar to the analyte's response at a mid-range concentration of the calibration curve (e.g., MQC). This ensures the detector is operating in a linear range for both compounds.
Q4: How do regulatory bodies like the FDA and EMA expect me to evaluate my IS performance?
Regulatory guidelines, now harmonized under ICH M10, set clear expectations for IS validation.[11][12] The key is to demonstrate that the IS does not negatively impact the assay's quality.
| Validation Parameter | Acceptance Criteria (based on ICH M10) | Rationale |
| Selectivity | The response of the IS in a blank matrix sample (processed without IS) should be ≤ 5% of the IS response in a processed LLOQ sample.[6] | Ensures that no endogenous components in the matrix are mistaken for the internal standard. |
| Matrix Effect | The IS-normalized matrix factor should be close to 1.0, with a coefficient of variation (%CV) of ≤15% across at least 6 different lots of matrix.[4][6] | Demonstrates that the IS effectively compensates for ion suppression or enhancement caused by different biological sources. |
| Carryover | In a blank sample injected after the highest concentration standard (ULOQ), IS response should not affect the accuracy and precision of the subsequent LLOQ.[12] | Ensures that residual IS from a high-concentration sample does not carry over into the next injection and falsely alter its signal. |
| IS Response Monitoring | During sample analysis, the IS responses should be monitored to identify systemic variability or trends.[13] Any significant deviation from the mean response of the calibrators and QCs should be investigated.[14] | Acts as a quality control check for the entire analytical run, flagging potential issues with sample processing or instrument performance.[4] |
Troubleshooting Guide: IS Concentration & Performance
This section addresses specific issues you may encounter during method development and sample analysis.
Problem 1: I'm seeing high, random variability in my IS signal across an analytical run.
A stable IS response is the hallmark of a robust assay. Random fluctuations suggest an inconsistent analytical process.[15]
Root Cause Analysis & Solution:
-
Sample Preparation: This is the most common source of variability.
-
Inconsistent Pipetting: Ensure volumetric pipettes are calibrated and that pipetting technique is consistent, especially when adding the IS solution.
-
Insufficient Mixing/Vortexing: After adding the IS and during extraction steps, ensure the sample is vortexed thoroughly to guarantee homogeneity. Incomplete mixing of the IS with the biological matrix is a primary cause of variability.[2]
-
Variable Evaporation/Reconstitution: If using an evaporation step, ensure all samples are dried to the same degree. When reconstituting, add the exact same volume of solvent and vortex thoroughly to ensure the entire dried residue is redissolved.
-
-
LC System & Autosampler:
-
Inconsistent Injection Volume: Check the autosampler for air bubbles in the syringe or sample loop. Perform an injection precision test.
-
Partial Needle Blockage: A clogged needle can lead to inconsistent injection volumes. Clean or replace the needle as part of routine maintenance.
-
-
Mass Spectrometer (MS) Detector:
-
Source Instability: A dirty or improperly positioned electrospray needle can cause fluctuating ionization efficiency.[15] Clean the ion source, including the capillary and skimmer.
-
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} caption { label = "Troubleshooting workflow for random IS variability."; fontsize = 10; }
Problem 2: My IS signal is consistently too low or too high.
This is a straightforward issue of concentration optimization.
-
If the Signal is Too Low (Poor S/N):
-
Causality: A low signal leads to poor precision (%CV) because the measurement is too close to the background noise.
-
Solution: Increase the concentration of your IS working solution. A 5 to 10-fold increase is a reasonable next step. The goal is a robust peak area count (e.g., >5000 counts, though this is instrument-dependent) with excellent peak shape.
-
-
If the Signal is Too High (Potential Saturation):
-
Causality: An excessively high signal can saturate the MS detector, leading to a non-linear response and poor quantification. It can also cause ion suppression of the co-eluting analyte.
-
Solution: Decrease the concentration of the IS working solution. Prepare serial dilutions (e.g., 5-fold, 10-fold, 50-fold) and re-analyze to find a concentration that provides a strong, stable signal without overwhelming the detector.
-
Problem 3: My IS response is consistent in standards and QCs, but is much lower/higher in my study samples.
This is a classic indicator of a significant matrix effect that the IS is not fully compensating for, or a sample integrity issue.[4]
Root Cause Analysis & Solution:
-
Differential Matrix Effects: The biological matrix of study samples can be more complex than the pooled matrix used for standards and QCs.[5] This can lead to greater ion suppression.
-
Action: This is precisely what a good SIL-IS is designed to handle. If you are using a SIL-IS and see this, it warrants investigation. If using a structural analog, this indicates it is not tracking the analyte well enough.
-
Investigation: Re-inject a subset of the affected study samples. If the result is the same, it points to a true matrix effect. The FDA recommends reanalyzing a subset of samples when IS responses are consistently different from calibrators.[14] If the re-analysis gives different results, it may point to an intermittent instrument issue.
-
-
Sample Quality/Metabolism: Hemolyzed or hyperlipemic samples can cause severe matrix effects.[16] Additionally, the presence of co-administered drugs or unique metabolites in patient samples can cause interference.
-
Action: Document the physical appearance of the samples (e.g., red tint for hemolysis). Consider performing a dilution of the affected sample (e.g., 1:1 with blank matrix) to reduce the concentration of interfering components. The IS response should recover in the diluted sample.
-
Experimental Protocol: Determining Optimal IS Concentration
This protocol outlines a systematic experiment to find the best IS concentration for your dihydrouracil assay.
Objective: To identify an IS concentration that provides a stable, precise, and non-interfering signal.
Materials:
-
Dihydrouracil (analyte) stock solution.
-
Stable Isotope-Labeled Dihydrouracil (SIL-IS) stock solution.
-
Blank biological matrix (e.g., human plasma).
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Procedure:
-
Prepare Analyte QC: Prepare a batch of QC samples by spiking dihydrouracil into the blank matrix at a concentration equivalent to your mid-range QC (MQC).
-
Prepare Serial Dilutions of IS: From your SIL-IS stock solution, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, 1000 ng/mL).
-
Spike and Process Samples:
-
For each IS concentration, take six aliquots of the MQC sample prepared in Step 1.
-
Add a small, fixed volume (e.g., 10 µL) of the corresponding IS working solution to each MQC aliquot.
-
Process the samples using your established extraction method (e.g., add 3 volumes of protein precipitation solvent, vortex, centrifuge).
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the processed samples and analyze the peak area responses for both the analyte and the IS.
-
Data Evaluation:
-
IS Response: For each concentration, calculate the mean IS peak area and the precision (%CV) across the six replicates.
-
Analyte Response: Check if the analyte peak area is consistent across the different IS concentrations. A significant drop in analyte response as IS concentration increases suggests ion suppression.
-
Analyte/IS Ratio: Calculate the peak area ratio for each replicate. The precision of this ratio is the most critical parameter.
-
Selection Criteria:
Choose the IS concentration that provides:
-
IS Response Precision: %CV should be well below 15%.
-
Sufficient Signal: The IS peak area should be robust and clearly distinguishable from noise.
-
Minimal Analyte Suppression: The concentration should not cause a noticeable decrease in the analyte's signal.
-
Ratio Precision: The final Analyte/IS peak area ratio should have the best possible precision (lowest %CV).
dot digraph "IS_Optimization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="IS Concentration Optimization Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Systematic workflow for selecting the optimal IS concentration."; fontsize = 10; }
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Horel, A., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Li, W., et al. (2021). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Patel, D., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Fu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Patel, P., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pan, C., & Das, S. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
-
Liu, G., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Dihydrouracil (HMDB0000076). [Link]
-
Reddit. (2022). Accounting for the matrix effect. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Taylor & Francis. (n.d.). Dihydrouracil – Knowledge and References. [Link]
-
Henricks, L. M., et al. (2018). Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dihydrouracil. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
Davis, C. H., et al. (1984). Metabolism of dihydrouracil in Rhodosporidium toruloides. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Davis, C. H., et al. (1984). Metabolism of dihydrouracil in Rhodosporidium toruloides. PubMed. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@Utrecht University. [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. [Link]
-
Gentry, M. V., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. PubMed. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Utrecht University Repository. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Dihydrouracil - Wikipedia [en.wikipedia.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. scioninstruments.com [scioninstruments.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5,6-Dihydro Uracil-13C,15N2
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects, ensuring the accuracy, precision, and robustness of your analytical methods.
Introduction to Matrix Effects in Bioanalysis
In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte and its internal standard in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reliability of quantitative results.[1][2][3]
For the analysis of 5,6-Dihydro Uracil, a key metabolite in pyrimidine catabolism, and its use as a SIL-IS, understanding and mitigating matrix effects is paramount for reliable therapeutic drug monitoring and toxicological assessments.[4][5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Q1: What are the primary causes of matrix effects when analyzing 5,6-Dihydro Uracil in plasma?
The most significant contributors to matrix effects in plasma samples are phospholipids from cell membranes.[3][8] These molecules have a tendency to co-elute with polar analytes like 5,6-Dihydro Uracil in reversed-phase chromatography and can cause ion suppression.[3] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][8]
Q2: How does a ¹³C,¹⁵N-labeled internal standard help in mitigating matrix effects?
A stable isotope-labeled internal standard, such as 5,6-Dihydro Uracil-¹³C,¹⁵N₂, is the gold standard for compensating for matrix effects.[9] The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[9] As a result, the analyte and the IS experience the same degree of ion suppression or enhancement.[9][10] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.[10] The use of ¹³C and ¹⁵N isotopes is particularly advantageous as it avoids the potential for chromatographic separation between the analyte and the IS that can sometimes be observed with deuterium-labeled standards (isotope effect).[11]
Q3: My results show high variability between different plasma lots. Could this be a matrix effect?
Yes, significant variability in analytical results between different sources or lots of a biological matrix is a classic indicator of a matrix effect.[11] The composition of plasma can vary from individual to individual, leading to different degrees of ion suppression or enhancement.[12] Regulatory guidelines, such as those from the FDA, require the evaluation of matrix effects across multiple lots of the biological matrix to ensure method robustness.
Q4: Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2] However, this approach may not be feasible if the analyte concentration is low, as dilution could bring the analyte signal below the lower limit of quantification (LLOQ) of the assay.
Q5: What are the key differences between sample preparation techniques like Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for reducing matrix effects?
Each technique offers a different level of sample cleanup:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to precipitate proteins. While effective at removing proteins, it is generally less effective at removing other matrix components like phospholipids, which can still lead to significant ion suppression.[3][8]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide cleaner extracts than PPT. For the analysis of uracil and its derivatives, a mixture of ethyl acetate and 2-propanol has been successfully used.[4][5][6][7][13]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away. It generally provides the cleanest extracts, significantly reducing matrix effects.[1][14][15]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during the analysis of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect that matrix effects are impacting your assay, a systematic investigation is crucial.
Objective: To determine the presence and magnitude of ion suppression or enhancement.
Methodology: Post-Extraction Spike Analysis
This is a widely accepted method to quantitatively assess matrix effects.
Step-by-Step Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare your analyte (5,6-Dihydro Uracil) and SIL-IS (5,6-Dihydro Uracil-¹³C,¹⁵N₂) in the final reconstitution solvent at a known concentration (e.g., at low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step (e.g., evaporation), spike the analyte and SIL-IS into the extracted matrix residue before reconstitution.
-
Set C (Extracted Sample): Spike the analyte and SIL-IS into the blank biological matrix before extraction and process as usual.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Mean Peak Area of Analyte in Set A) / (Mean Peak Area of IS in Set A)]
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
Data Interpretation:
| Calculated Value | Interpretation |
| MF < 1 | Indicates ion suppression. |
| MF > 1 | Indicates ion enhancement. |
| MF = 1 | No significant matrix effect. |
| IS-Normalized MF close to 1 | The SIL-IS is effectively compensating for the matrix effect. |
| High variability in MF across lots | Indicates a significant and variable matrix effect. |
Troubleshooting Flowchart for Matrix Effect Investigation
Caption: Decision tree for improving sample preparation.
2. Chromatographic Optimization
The goal of chromatographic optimization is to separate the analyte and SIL-IS from the co-eluting matrix components.
Key Parameters to Adjust:
-
Chromatographic Column: Consider using a column with a different selectivity. For polar compounds like 5,6-Dihydro Uracil, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide better retention and separation from phospholipids which are typically less retained under HILIC conditions.
-
Mobile Phase Gradient: Adjusting the gradient profile can help to resolve the analyte peak from regions of ion suppression. A shallower gradient can improve separation.
-
Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression.
[16]Experimental Protocol: Post-Column Infusion
This experiment helps to identify the retention times where ion suppression is most severe.
-
Setup: Infuse a constant flow of a solution containing 5,6-Dihydro Uracil and its SIL-IS into the LC flow stream after the analytical column but before the mass spectrometer inlet.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused analytes. Any dips in the signal correspond to regions of ion suppression caused by eluting matrix components.
-
Action: Adjust your chromatographic method to ensure that your analyte and IS do not elute in these suppression zones.
3. Mass Spectrometer Source Optimization
While less common, adjusting ion source parameters can sometimes help.
-
Ionization Mode: Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrumentation allows, testing APCI could be an option, although it may come with a sensitivity trade-off.
-
Source Parameters: Experiment with parameters like spray voltage, gas flows, and source temperature to find conditions that minimize the impact of matrix components.
Conclusion
Matrix effects are an inherent challenge in the bioanalysis of small molecules like 5,6-Dihydro Uracil. A systematic approach to identifying, quantifying, and mitigating these effects is essential for developing robust and reliable LC-MS/MS methods. The use of a high-quality, co-eluting stable isotope-labeled internal standard like 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is the most powerful tool to compensate for unavoidable matrix effects. B[9]y combining a well-chosen internal standard with optimized sample preparation and chromatography, researchers can ensure the highest data quality in their studies.
References
-
de Wit, M., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]
-
Giavalisco, P., et al. (2011). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry, 83(19), 7525-7533. [Link]
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]
-
Chamkasem, N. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Allard, M., et al. (2020). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. [Link]
-
Allard, M., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. [Link]
-
Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. [Link]
-
Li, W., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 159-165. [Link]
-
Pérez-Ferreiro, A., et al. (2021). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. ResearchGate. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Zhang, Y., et al. (2021). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Food Chemistry, 354, 129528. [Link]
-
van Deventer, M. H., et al. (2012). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Chromatographic Science, 50(9), 819-826. [Link]
-
de Wit, M., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]
-
de Wit, M., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Semantic Scholar. [Link]
-
Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B, 839(1-2), 45-53. [Link]
-
de Wit, M., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. ResearchGate. [Link]
-
Wijayaratne, A. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separations. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
-
Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology. [Link]
-
Kim, H. (2014). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC–MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC‐MS/MS method for simultaneous analysis of uracil, 5,6‐dihydrouracil, 5‐fluorouracil and 5‐fluoro‐5,6‐dihydrouracil i… [ouci.dntb.gov.ua]
- 6. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 16. providiongroup.com [providiongroup.com]
Technical Support Center: Ion Suppression of ¹³C,¹⁵N-Labeled Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding ion suppression when using ¹³C,¹⁵N-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your analytical workflows.
Understanding the Core Problem: Ion Suppression
Ion suppression is a specific type of matrix effect that plagues LC-MS analyses, particularly when using electrospray ionization (ESI).[1][2] It is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][3][4] These interfering components can include salts, endogenous lipids, proteins, and other small molecules.[1] The competition for charge and surface access in the ESI droplet ultimately leads to a decreased signal intensity for the analyte of interest, which can severely compromise the accuracy, precision, and sensitivity of quantitative assays.[2][5][6]
Stable isotope-labeled internal standards (SIL-IS), particularly those labeled with ¹³C and ¹⁵N, are the gold standard for mitigating the impact of ion suppression.[7][8] The fundamental principle is that the SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression.[4][7] By measuring the ratio of the analyte to its SIL-IS, accurate quantification can be achieved even in the presence of signal suppression.[1][8] However, this compensation is not always perfect, and various issues can arise.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: My analyte and ¹³C,¹⁵N-labeled internal standard show different degrees of ion suppression.
Question: I've observed that the peak area of my ¹³C,¹⁵N-labeled internal standard is not tracking proportionally with my analyte across different sample matrices. Why is this happening, and how can I fix it?
Answer:
This is a critical issue that undermines the primary purpose of using a SIL-IS. While ¹³C and ¹⁵N labeling is preferred to minimize chromatographic shifts sometimes seen with deuterium (²H) labeling, subtle differences can still lead to differential ion suppression.[7][9][10]
Root Causes and Solutions:
-
Chromatographic Separation: Even minor differences in retention time between the analyte and its SIL-IS can expose them to varying concentrations of co-eluting matrix components, leading to differential suppression.[9][11]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your LC gradient, flow rate, or column chemistry to ensure perfect co-elution of the analyte and SIL-IS. The goal is for their peak shapes to be as symmetrical and overlapping as possible.
-
Consider a Different Column: If co-elution cannot be achieved, a column with a different stationary phase chemistry might be necessary to resolve the analyte from the interfering matrix components.
-
-
-
High Concentration of Internal Standard: An excessively high concentration of the SIL-IS can lead to competition for ionization between the analyte and the internal standard itself.[4][11]
-
Troubleshooting Steps:
-
Optimize IS Concentration: The concentration of the SIL-IS should ideally be in the same order of magnitude as the mid-point of the analyte's calibration curve.[7]
-
Experiment with IS Concentration: Perform experiments with varying concentrations of the SIL-IS to find a level that provides a stable response without suppressing the analyte signal.
-
-
-
Matrix-Specific Effects: Different biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to inconsistent ion suppression.[6][11]
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to mimic the matrix effects.[12][13]
-
Improve Sample Preparation: Enhance your sample cleanup procedures to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at reducing matrix effects than simple protein precipitation.[4]
-
-
Issue 2: The signal intensity of my ¹³C,¹⁵N-labeled internal standard is highly variable across my sample batch.
Question: I'm seeing significant fluctuations in the peak area of my internal standard from one sample to the next. What could be causing this, and how can I improve consistency?
Answer:
Consistent internal standard response is a key indicator of a robust and well-controlled analytical method.[14] Variability can point to issues in sample preparation or instrument performance.
Root Causes and Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to varying amounts of the internal standard in the final sample.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that the SIL-IS is added at the very beginning of the sample preparation process to account for any losses during extraction.[7]
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize human error in pipetting.
-
Monitor Extraction Recovery: Periodically assess the extraction recovery of your analyte and internal standard to ensure consistency.
-
-
-
Instrument Instability: Drifts in the mass spectrometer's performance can cause signal fluctuations over the course of an analytical run.
-
Troubleshooting Steps:
-
Regular Instrument Calibration and Maintenance: Ensure your mass spectrometer is properly calibrated and maintained according to the manufacturer's recommendations.
-
Monitor System Suitability: Inject a system suitability standard at the beginning, middle, and end of your analytical run to monitor for any instrument drift.
-
-
-
Matrix Effects: As discussed in the previous issue, severe and variable matrix effects can lead to inconsistent IS signal.[15]
-
Troubleshooting Steps:
-
Dilute the Sample: If the matrix effect is severe, diluting the sample can reduce the concentration of interfering components.
-
Enhance Chromatographic Separation: Improve the separation of the analyte and IS from the bulk of the matrix components.
-
-
Issue 3: I am observing "cross-talk" between my analyte and ¹³C,¹⁵N-labeled internal standard channels.
Question: I'm detecting a signal in my internal standard's mass channel when I inject a high concentration of the analyte, and vice-versa. What is causing this interference?
Answer:
This phenomenon, often referred to as "cross-talk," can compromise the accuracy of your measurements, especially at the lower and upper limits of quantification.
Root Causes and Solutions:
-
Isotopic Contribution: The unlabeled analyte naturally contains a small percentage of ¹³C isotopes, which can contribute to the signal in the SIL-IS channel, especially at high analyte concentrations.[7]
-
Troubleshooting Steps:
-
-
In-source Fragmentation: The analyte or SIL-IS may fragment in the ion source of the mass spectrometer, leading to ions that have the same mass-to-charge ratio as the other compound.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.
-
Select Stable Fragment Ions: In tandem MS (MS/MS), choose precursor-product ion transitions that are specific and stable for both the analyte and the SIL-IS.
-
-
Experimental Workflow for Investigating Ion Suppression
To systematically diagnose and mitigate ion suppression, the following experimental workflow is recommended:
Caption: A systematic workflow for the diagnosis and mitigation of ion suppression.
Quantitative Data Summary: Matrix Factor Calculation
The matrix factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated as follows:
| Parameter | Description | Formula |
| A | Peak area of the analyte in a neat solution | - |
| B | Peak area of the analyte in a post-extraction spiked matrix sample | - |
| Matrix Factor (MF) | The ratio of the analyte's response in the presence of the matrix to its response in a neat solution. | MF = B / A |
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Frequently Asked Questions (FAQs)
Q1: Why are ¹³C and ¹⁵N labels preferred over deuterium (²H) for internal standards?
A1: While deuterium labeling is often easier and less expensive, it can sometimes lead to a slight change in the physicochemical properties of the molecule. This can result in a small shift in chromatographic retention time, which can cause the analyte and the internal standard to experience different degrees of ion suppression.[7][9][16] ¹³C and ¹⁵N are heavier isotopes that have a negligible effect on the molecule's chemical properties, ensuring better co-elution and more accurate compensation for matrix effects.[7][8][9][10]
Q2: Can a ¹³C,¹⁵N-labeled internal standard completely eliminate ion suppression?
A2: No, a SIL-IS does not eliminate ion suppression; it is designed to compensate for it.[1][8] The underlying ion suppression still occurs, but because the SIL-IS is affected in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.[4]
Q3: What are the regulatory expectations for internal standard performance?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that include specific requirements for internal standard performance.[6][17] These guidelines emphasize the need to demonstrate that the internal standard is suitable for the assay and does not interfere with the analyte.[17] It is crucial to monitor the internal standard response throughout the analysis of a sample batch.[14]
Q4: How do I choose the optimal placement of ¹³C and ¹⁵N labels in my internal standard?
A4: The labels should be placed in a stable part of the molecule, away from any sites that might be prone to chemical exchange or metabolic activity.[7][18] Ideally, the labels should be on a fragment of the molecule that is monitored in your MS/MS transition to ensure that any fragmentation is also tracked.[7]
Q5: What should I do if a suitable ¹³C,¹⁵N-labeled internal standard is not commercially available?
A5: If a ¹³C,¹⁵N-labeled IS is unavailable, a deuterated standard may be a viable alternative, provided it is carefully validated to ensure co-elution and proper tracking of the analyte.[16] If no SIL-IS is available, a structural analog can be used, but this requires more rigorous validation to demonstrate that it adequately mimics the behavior of the analyte during sample preparation and analysis.[16]
Logical Relationship of Ion Suppression Factors
Caption: The causal chain from sources of ion suppression to its analytical consequences.
References
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Alfa Chemistry. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- NorthEast BioLab. (n.d.).
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.). Matrix effect in a view of LC-MS/MS: An overview.
- BenchChem. (2025). A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards.
- Lambda Solutions. (n.d.). Understanding Ion Suppression in LC-MS Analysis.
- Furey, A., et al. (2013).
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- Bioanalysis Zone. (2019).
- Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards.
- Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
- Bohrium. (2020).
- Bioanalysis Zone. (2023).
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
- IROA Technologies. (n.d.). Ion Suppression Correction.
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC−MS bioanalysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Stability of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ in Biological Samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the use of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as a stable isotope-labeled (SIL) internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this critical reagent in bioanalytical workflows. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you build robust and self-validating analytical methods.
Part 1: Frequently Asked Questions - Core Stability Principles
This section addresses the most common questions regarding the fundamental properties and handling of 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
Q1: What is 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and why is its stability so critical?
A: 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is the stable isotope-labeled (SIL) form of 5,6-dihydrouracil (UH₂). It serves as an internal standard (IS) in quantitative bioanalysis, particularly in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
-
Function: An IS is a compound with nearly identical physicochemical properties to the analyte (the substance you want to measure) that is added at a known concentration to every sample, calibrator, and quality control (QC).[3][4] Its purpose is to correct for variability during sample preparation, chromatography, and mass spectrometer ionization.[5][6] The final concentration is calculated from the ratio of the analyte's signal to the IS's signal.[7]
-
Criticality of Stability: The fundamental assumption of this method is that any loss or variability experienced by the analyte is perfectly mirrored by the IS. If the IS is not stable and degrades during sample collection, storage, or processing, this assumption is violated. An unstable IS will lead to a changing analyte/IS ratio, resulting in inaccurate and imprecise quantification of the endogenous UH₂. Therefore, ensuring its stability is paramount for the reliability of the entire bioanalytical method.[8][9]
Q2: What are the primary pathways of degradation for 5,6-Dihydro Uracil in biological samples?
A: The degradation of 5,6-dihydrouracil is primarily enzymatic, following the natural pyrimidine catabolic pathway.[10][11] This pathway is responsible for breaking down pyrimidine bases like uracil and thymine in the body.[12][13]
The key enzyme involved is Dihydropyrimidinase (DHP) . This enzyme catalyzes the hydrolytic ring opening of 5,6-dihydrouracil to form N-carbamyl-β-alanine.[10][13][14] This is the second step in the three-step pyrimidine degradation pathway and is largely irreversible under physiological conditions. While the highest DHP activity is found in the liver and kidneys, it is present in various other tissues and its activity can persist in collected blood samples.[15]
It's also important to consider the preceding enzyme, Dihydropyrimidine Dehydrogenase (DPD) , which catalyzes the reversible reaction between uracil and 5,6-dihydrouracil.[12][16] Instability of endogenous uracil in a sample can lead to the formation of additional, unlabeled 5,6-dihydrouracil post-collection, which can interfere with accurate measurement if not properly controlled.[17][18][19]
Q3: Does the ¹³C and ¹⁵N labeling protect the internal standard from enzymatic degradation?
A: Not significantly. SIL internal standards are considered the "gold standard" precisely because their chemical and physical properties are nearly identical to the unlabeled analyte.[3] This includes their affinity for and susceptibility to enzymes. The heavy isotopes add mass but do not typically alter the molecular structure or reactivity in a way that would inhibit enzymatic binding or catalysis. Therefore, you must assume that 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is susceptible to the same enzymatic degradation by Dihydropyrimidinase (DHP) as the endogenous, unlabeled compound. [13][14] All precautions taken to stabilize the native analyte must also be applied to the SIL internal standard.
Q4: What are the optimal storage and handling conditions to ensure stability?
A: The key to preventing degradation is to minimize enzymatic activity from the moment of sample collection. This is achieved by controlling temperature and, to a lesser extent, pH.[20] Studies have shown that uracil and dihydrouracil levels can increase significantly when blood or serum samples are left at room temperature for even short periods (1-2 hours), highlighting the importance of immediate and proper handling.[17][18][19]
| Condition | Matrix | Temperature | Maximum Duration | Rationale & Key Insights |
| Pre-Processing | Whole Blood, Plasma, Serum | Room Temp (~20-25°C) | < 1 Hour [18][19] | Critical window. Enzymes remain active, leading to potential degradation of the IS and formation of endogenous UH₂.[19] |
| Short-Term Storage | Whole Blood, Plasma, Serum | Refrigerated (2-8°C) | Up to 4-5 Hours | Cold temperatures significantly slow, but do not completely stop, enzymatic activity. This is a temporary measure before processing.[21] |
| Long-Term Storage | Plasma, Serum, Processed Extracts | Frozen (≤ -20°C) | Weeks to Months | Stable for at least 2 months in serum and 3 weeks in plasma at -20°C.[18][19] |
| Ultra-Long-Term Storage | Plasma, Serum, Processed Extracts | Ultra-Low (≤ -70°C) | Months to Years | The gold standard for long-term archival. Recommended for stock solutions and for studies spanning several months or years.[22][23] |
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during method development, validation, and sample analysis.
Scenario 1: Inconsistent or Drifting Internal Standard (IS) Response
-
Symptom: The peak area or response of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is highly variable (>15-20% CV) across an analytical batch, or shows a clear upward or downward trend from the beginning to the end of the run.
-
Causality Analysis: This indicates that the IS is not behaving consistently in every sample. The issue could arise during sample extraction, chromatography, or ionization.
-
Troubleshooting Steps:
-
Evaluate Autosampler/Extract Stability: The processed extract may be unstable while sitting in the autosampler. Re-inject the first few samples of a batch at the end of the run. If their IS response has significantly changed, the IS is degrading in the reconstitution solvent at the autosampler temperature.
-
Solution: Lower the autosampler temperature (e.g., to 4°C) or reduce batch size. Validate the extract stability for the maximum expected run time.[8]
-
-
Investigate Matrix Effects: Different lots of biological matrix can enhance or suppress the ionization of the IS differently.
-
Solution: Perform a post-extraction spike experiment in at least 6 different lots of matrix. A high variability in the IS response points to significant matrix effects that were not adequately corrected.[3] Re-evaluate the sample cleanup procedure (e.g., switch from protein precipitation to SPE or LLE) to better remove interfering phospholipids and other matrix components.[1]
-
-
Check for Inconsistent Sample Preparation: Ensure pipetting of the IS solution is accurate and consistent for every sample. Check for incomplete or inconsistent protein precipitation or extraction recovery.
-
Diagram: Troubleshooting Logic for Inconsistent IS Response
Caption: Troubleshooting workflow for variable internal standard response.
Scenario 2: Method Fails Validation for Accuracy & Precision
-
Symptom: During method validation, the accuracy (%RE) and/or precision (%CV) of the QC samples consistently fall outside the acceptance criteria set by regulatory bodies like the FDA (typically ±15%, and ±20% at the LLOQ).[24]
-
Causality Analysis: This is a fundamental failure of the method. If other issues like instrument performance and basic chromatography have been ruled out, the stability of the analyte and/or the internal standard during the validation experiments is a primary suspect.
-
Troubleshooting Steps:
-
Systematically Isolate the Stability Failure: The issue may not be with just one condition but a cumulative effect. Conduct specific stability tests as defined by validation guidelines.[8]
-
Bench-Top Stability: Does the IS degrade when thawed samples sit at room temperature before processing?
-
Freeze-Thaw Stability: Does the IS degrade after multiple cycles of freezing at -20°C/-80°C and thawing?
-
Long-Term Stability: Is the IS degrading over the intended storage period of the study samples?
-
-
Verify Stock and Working Solution Stability: An often-overlooked cause is the degradation of the IS in its stock or working solution. The stability of these solutions must be proven for their storage duration.[8][24]
-
Solution: Prepare a fresh stock and working solution of the IS and re-run a failing batch of QCs. If the performance improves, the older solutions have degraded. It is best practice to store stock solutions in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles and contamination.[25]
-
-
Part 3: Protocols and Best Practices
Adherence to validated protocols is essential for ensuring data integrity. The following workflows represent best practices derived from scientific literature and regulatory guidance.
Protocol 1: Recommended Sample Collection and Handling Workflow
This protocol is designed to minimize pre-analytical variability by controlling enzymatic activity from the point of collection.
-
Collection: Collect whole blood into appropriate tubes (e.g., K2EDTA for plasma).
-
Immediate Cooling: Place the collected tubes immediately into an ice-water bath. Do not use dry ice, which can cause hemolysis.
-
Processing (Target: <1 hour from collection): a. Transfer samples from the collection site to the processing lab, keeping them on ice. b. Centrifuge the samples at the recommended speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma or serum.[19]
-
Aliquoting: Immediately transfer the resulting plasma or serum into clearly labeled polypropylene cryovials.
-
Freezing: Snap-freeze the aliquots by placing them in a freezer set to ≤ -70°C.
-
Storage: Maintain samples at ≤ -70°C until analysis. Avoid repeated freeze-thaw cycles by preparing multiple small-volume aliquots.
Diagram: Recommended Sample Handling Workflow
Caption: Optimal workflow for biological sample handling and storage.
References
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step.
- Slørdal, L., et al. (1987). The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis. Therapeutic Drug Monitoring, 9(4), 443-447.
- Gallo, R. C., et al. (1976). Role of Enzymatically Catalyzed 5-iodo-5,6-dihydrouracil Ring Hydrolysis on the Dehalogenation of 5-iodouracil. Journal of Biological Chemistry, 251(22), 7042-7048.
-
Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
- Timmerman, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 789-798.
- van Kuilenburg, A. B. P., et al. (2000). Activity of pyrimidine degradation enzymes in normal tissues. Clinical Chemistry, 46(1), 9-17.
- Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]
- Porter, D. J., et al. (1993). (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Journal of Biological Chemistry, 268(28), 21061-21069.
- ResearchGate. (n.d.). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B).
- ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis.
- Andresen, H., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
- ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
- van Kuilenburg, A. B. P., et al. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1211-1214.
- Boorstein, R. J., & TEO, C. P. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880.
- Meijer, J., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 221, 115027.
- Kim, H. S., et al. (2015). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 197(11), 1836-1846.
- Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257-266.
-
YouTube. (2024). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... Retrieved from [Link]
- Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Mass Spectrometry Reviews, 31(4), 425-442.
-
Chemistry LibreTexts. (2020). Internal Standard. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Retrieved from [Link]
- Loh, K., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(6), e02837-19.
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Dihydrouracil (HMDB0000076). Retrieved from [Link]
- ResearchGate. (n.d.). Assay performance and stability of uracil and dihydrouracil in clinical practice | Request PDF.
-
Agilent. (2014). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Retrieved from [Link]
- Kobayashi, Y., et al. (2004). [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 31(11), 1745-1749.
- Scholes, G., et al. (1981). Formation of 5-hydroxy-5,6-dihydrouracil and release of undamaged uracil as a result of poly(U) irradiation in N2O-saturated aqueous solution. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 39(6), 613-625.
-
Onderzoek met mensen. (n.d.). The Pharmacokinetics of an oral uracil dose in patients with colorectal carcinoma. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nvkc.nl [nvkc.nl]
- 14. Role of enzymatically catalyzed 5-iodo-5,6-dihydrouracil ring hydrolysis on the dehalogenation of 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of pyrimidine degradation enzymes in normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. fda.gov [fda.gov]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chromatographic Analysis of Polar Metabolites
Introduction for the Researcher
Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, you are keenly aware that robust and reproducible analytical methods are the bedrock of credible results. The analysis of small, polar metabolites such as dihydrouracil presents a significant chromatographic challenge. These compounds often exhibit poor retention on traditional reversed-phase columns, leading to compromised peak shapes, co-elution with the solvent front, and ultimately, unreliable quantification.
This guide is structured to move beyond simple procedural lists. It is designed as a conversation with a fellow scientist, providing not just the "what" but the critical "why" behind each troubleshooting step and methodological choice. We will explore the causal relationships between mobile phase composition, stationary phase chemistry, and analyte behavior to empower you to develop and refine your own robust methods.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section directly addresses the common issues encountered when analyzing dihydrouracil and other polar analytes.
Q1: I'm attempting to analyze dihydrouracil on a standard C18 column, but the peak is broad, tailing, and elutes near the void volume. What's happening and how can I fix it?
A1: The Core of the Problem: A Mismatch in Polarity
This is a classic issue rooted in the fundamental principles of reversed-phase liquid chromatography (RPLC).
-
Causality: Your C18 stationary phase is hydrophobic (non-polar), designed to retain molecules through non-polar interactions. Dihydrouracil is a highly polar molecule (calculated LogP is often negative), meaning it has a strong affinity for the polar mobile phase and very little for the non-polar stationary phase.[1] Consequently, it travels through the column with minimal interaction, resulting in poor retention. The peak tailing you observe is often due to secondary interactions between the polar functional groups on dihydrouracil and the residual, un-endcapped silanol groups on the silica backbone of the stationary phase.[2][3]
Solutions & Scientific Rationale:
-
Switch to a Polar-Compatible RPLC Column:
-
What to Do: Replace your standard C18 with an "aqueous stable" or "polar end-capped" C18 column.
-
Why it Works: These columns are engineered with modified surface chemistry to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases (e.g., >95% water). This allows you to use a weaker mobile phase to promote more interaction and retention of polar analytes.
-
-
Introduce Ion-Pairing Agents (For RPLC):
-
What to Do: Add an ion-pairing reagent to your mobile phase. For an analyte that can be deprotonated to form an anion (dihydrouracil has an acidic pKa around 11.7), a positively charged counter-ion like tetrabutylammonium (TBA) would be used.
-
Why it Works: The ion-pairing reagent forms a neutral complex with the ionized analyte.[4][5] This complex is more hydrophobic than the analyte alone, significantly increasing its retention on the C18 stationary phase.
-
Trustworthiness Note: This approach can be very effective but has drawbacks. Ion-pairing reagents are notoriously difficult to wash out of an LC system and are often incompatible with mass spectrometry (MS) due to ion suppression.[6] Dedicate a column specifically for this method if you choose this path.
-
-
The Recommended Solution: Change Chromatographic Mode to HILIC.
-
What to Do: Transition your method to Hydrophilic Interaction Liquid Chromatography (HILIC). This is the most robust and widely accepted solution for analyzing a broad range of polar metabolites.[7]
-
Why it Works: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[8][9] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like dihydrouracil partition into this water layer and are retained, while less polar compounds elute earlier.[10][11] This mechanism is essentially the opposite of RPLC, providing excellent retention for compounds that are problematic in reversed-phase.
-
Q2: I've switched to a HILIC column, but my dihydrouracil peak is still broad and retention is inconsistent. What are the key parameters to optimize?
A2: Mastering the Nuances of HILIC Separation
HILIC is powerful but requires a different mindset than RPLC. Inconsistent results are almost always traced back to a few critical factors.
-
Causality: The retention mechanism in HILIC is governed by the partitioning of the analyte into the aqueous layer adsorbed on the stationary phase.[9][12] Anything that disrupts the stability and consistency of this layer will lead to poor chromatography.
Solutions & Scientific Rationale:
-
CRITICAL - Check Your Sample Solvent:
-
The Problem: The single most common cause of poor peak shape in HILIC is a mismatch between the sample solvent and the mobile phase.[13][14] If your dihydrouracil is dissolved in a highly aqueous solution (a "strong" solvent in HILIC), it will not partition effectively onto the column. This causes the analyte to move down the column in the sample plug, resulting in split, broad, or fronting peaks.[13][15]
-
The Protocol: Dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase. For HILIC, this means a high organic content. A good starting point is to dissolve the sample directly in your initial mobile phase (e.g., 95:5 Acetonitrile:Water). If solubility is an issue, use the minimum amount of water or DMSO necessary and then dilute with acetonitrile.
-
-
Ensure Proper Column Equilibration:
-
The Problem: The aqueous layer on the HILIC stationary phase takes a significant amount of time to form and stabilize.[15] Insufficient equilibration between injections, especially after a gradient, is a primary source of retention time drift.
-
The Protocol: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between each run.[13][15] For a 100 x 2.1 mm column, this can mean an equilibration time of 5-10 minutes. Do not shorten this step to save time; it is essential for reproducibility.
-
-
Optimize Mobile Phase Composition:
-
Organic Content: In HILIC, acetonitrile is the weak solvent. To increase retention of a polar analyte like dihydrouracil, increase the percentage of acetonitrile in your mobile phase. A typical starting gradient might be 95% to 70% acetonitrile.
-
Buffer Concentration: The ionic strength of the mobile phase buffer affects both retention and peak shape.
-
Too Low: Insufficient buffer (<5 mM) can lead to peak tailing due to unmitigated secondary interactions with the stationary phase.
-
Too High: High buffer salt concentrations (>20-30 mM) can decrease retention, as the buffer ions compete with the analyte for interaction with the stationary phase.[13]
-
-
The Protocol: Start with 10 mM ammonium formate or ammonium acetate in the aqueous portion of your mobile phase. This is a volatile buffer, making it ideal for MS detection.[13]
-
Q3: How does mobile phase pH affect the peak shape and retention of dihydrouracil?
A3: Controlling Ionization States for Robust Separations
While dihydrouracil itself is neutral over a wide pH range, the mobile phase pH is still a critical parameter because it controls the charge of the stationary phase.
-
Causality: Dihydrouracil has a strongly acidic pKa of approximately 11.7-12.1, meaning it is in its neutral form at the typical operating pH of silica-based columns (pH 2-8).[2][16] However, the stationary phase itself has an ionization state. The silanol groups (Si-OH) on a bare silica HILIC column have a pKa of around 3.5-4. At a pH above this, the silanols become deprotonated (Si-O-), creating a negatively charged surface. This can lead to unwanted electrostatic repulsion of acidic analytes or strong secondary ionic interactions with basic analytes, causing peak tailing.[10]
Solutions & Scientific Rationale:
-
The Protocol: For robust HILIC methods on silica-based phases, maintain a mobile phase pH between 3 and 6. This ensures a consistent and reproducible surface charge on the stationary phase and keeps most analytes in a single ionization state. Using a buffer is essential to control this pH.[17][18]
-
Self-Validation: By operating at a pH well below the pKa of dihydrouracil and within a stable range for the silica stationary phase, you eliminate pH fluctuation as a source of variability, leading to a more trustworthy and reproducible method.
Visualized Workflows and Data
Diagrams
Tables
Table 1: Comparison of Chromatographic Modes for Dihydrouracil Analysis
| Feature | Reversed-Phase (RPLC) | RPLC with Ion-Pair | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-Polar (e.g., C18) | Non-Polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High % Aqueous | High % Aqueous + Reagent | High % Organic (Acetonitrile) |
| Retention Mechanism | Hydrophobic Interactions | Ion-Pairing & Hydrophobic | Partitioning into Aqueous Layer |
| Advantage | Widely available, robust | Good retention for ionic polar analytes | Excellent retention for polar analytes , MS-friendly |
| Disadvantage | Poor retention for dihydrouracil | MS-incompatible, column bleed | Sensitive to sample solvent & equilibration |
Table 2: Recommended Starting Conditions for HILIC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | Amide or Zwitterionic HILIC, <3 µm | Provides robust retention for a wide range of polar metabolites. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Volatile buffer for MS compatibility; pH ensures stable silica surface. |
| Mobile Phase B | Acetonitrile | Standard weak solvent for HILIC. |
| Gradient | 95% B to 60% B over 10 minutes | A good starting range to elute a variety of polar compounds. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard flow rate for good efficiency. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Keep low to minimize solvent effects and prevent overload. |
| Sample Solvent | 90% Acetonitrile / 10% Water | Critical: Must match or be weaker than the initial mobile phase. |
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental difference between HILIC and Normal Phase chromatography?
-
A: While both use a polar stationary phase, Normal Phase Chromatography (NPLC) uses non-polar, aprotic solvents (like hexane) and is strictly an adsorption-based mechanism under anhydrous conditions. HILIC is considered a mode of normal phase but requires a small amount of water in the highly organic mobile phase to create the adsorbed aqueous layer that facilitates the primary partitioning mechanism.[12]
-
-
Q: Can I use methanol instead of acetonitrile as the organic solvent in HILIC?
-
A: Acetonitrile is strongly recommended and used in over 95% of HILIC applications. Methanol is more polar than acetonitrile and competes more strongly for the stationary phase, which disrupts the formation of the stable water layer and generally leads to much lower retention for most analytes.
-
-
Q: What are the visual signs of insufficient column equilibration in HILIC?
-
A: The most prominent sign is a drifting retention time. You will see the retention time for your analyte steadily shifting (usually decreasing) over the first several injections of a sequence as the water layer slowly stabilizes.
-
-
Q: My sample is in plasma. What is the best way to prepare it for HILIC analysis?
-
A: Sample preparation is crucial to remove proteins and phospholipids that can foul the column.[19][20] A simple and effective method is protein precipitation. Add 3 parts of cold acetonitrile (containing your internal standard) to 1 part plasma. Vortex, centrifuge at high speed, and inject the supernatant. This method simultaneously removes proteins and ensures your final sample extract is in a high-organic solvent suitable for HILIC injection.[21]
-
References
-
Schappler, J. et al. (2016). Sample preparation for polar metabolites in bioanalysis. Analyst. Available at: [Link]
-
SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Available at: [Link]
-
Chyba, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]
-
Dettmer, K. et al. (2011). Sample preparation for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Available at: [Link]
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Available at: [Link]
-
Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Available at: [Link]
-
Aliouche, H. (2019). Hydrophilic Interaction Chromatography Applications. News-Medical.Net. Available at: [Link]
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Available at: [Link]
-
ResearchGate. (2016). Sample preparation for polar metabolites in bioanalysis. Available at: [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Available at: [Link]
-
Kim, D. H. et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Human Metabolome Database. (2005). Dihydrouracil (HMDB0000076). Available at: [Link]
-
PubChem. (n.d.). Dihydrouracil. Available at: [Link]
-
FooDB. (2011). Dihydrouracil (FDB021890). Available at: [Link]
-
Kumar, A. et al. (2017). Applications of Chromatographic Methods in Metabolomics: A Review. Current Metabolomics. Available at: [Link]
-
Wilson, I. D. et al. (2013). Liquid Chromatographic Techniques in Metabolomics. Metabolic Profiling. Available at: [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
Wikipedia. (2023). Dihydrouracil. Available at: [Link]
-
Tyteca, E. et al. (2012). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC North America. Available at: [Link]
-
Talebi, H. et al. (2021). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. Metabolites. Available at: [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (2015). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Available at: [Link]
-
Scharlab. (n.d.). Ion pair chromatography reagents. Available at: [Link]
Sources
- 1. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sielc.com [sielc.com]
- 4. itwreagents.com [itwreagents.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Applications of Chromatographic Methods in Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. HILIC Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. news-medical.net [news-medical.net]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 14. halocolumns.com [halocolumns.com]
- 15. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. agilent.com [agilent.com]
- 19. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. organomation.com [organomation.com]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
Welcome to the technical support center for mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic interference, a common challenge that can compromise the accuracy and precision of mass spectrometry data. Here, we will explore the causality behind these interferences and provide field-proven protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding isotopic interference.
Q1: What is isotopic interference in mass spectrometry?
A1: Isotopic interference occurs when ions of different elemental or molecular compositions have the same nominal mass-to-charge ratio (m/z), leading to overlapping signals in the mass spectrum. This overlap can artificially inflate the signal of your analyte of interest, compromising both qualitative and quantitative analyses.[1] There are three primary types of spectral interferences: isobaric, polyatomic, and doubly-charged interferences.[2][3]
-
Isobaric Interference: This happens when isotopes of different elements share the same mass number. A classic example is the interference between Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni), which are indistinguishable in a low-resolution mass spectrometer.[1][4][5]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte.[1][4][5] For instance, in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the combination of argon from the plasma and chloride from the sample matrix can form ⁴⁰Ar³⁵Cl⁺, which interferes with the detection of Arsenic-75 (⁷⁵As⁺).[4][5]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear at half their mass-to-charge ratio (m/2z). For example, ¹³⁶Ba²⁺ can interfere with the analysis of ⁶⁸Zn⁺ because they both appear at m/z 68.[2]
Q2: What are the common sources of interfering substances?
A2: Interfering substances can be introduced at multiple stages of an analytical workflow. Common sources include:
-
Sample Matrix: Endogenous components of the sample itself, such as salts, proteins, and lipids.[6][7]
-
Reagents and Solvents: Impurities in acids, buffers, and organic solvents used during sample preparation.[8]
-
Plasma/Carrier Gases: The argon gas in ICP-MS or nitrogen in ESI sources can combine with other elements to form polyatomic species.[4][8]
-
Sample Handling and Collection: Contaminants can be leached from collection tubes, stoppers, and other plastic consumables.[9] Even hand cream can be a source of interference.[7][9]
-
Atmospheric Gases: Entrained atmospheric gases like nitrogen and oxygen can contribute to polyatomic ion formation.[8]
Part 2: Troubleshooting Guides
This section provides structured approaches to identify and resolve specific interference-related issues.
Issue 1: An analyte signal is unexpectedly high or present in a blank.
This is a classic symptom of isotopic interference, often from polyatomic species formed from the plasma gas and sample diluents.
Diagnostic Workflow:
-
Analyze a Blank: Prepare a blank solution using the same reagents (e.g., acid, solvent) as your samples and run it. A significant signal at your analyte's m/z points towards polyatomic interference from your reagents or the plasma gas itself.[10]
-
Check Another Isotope: If your analyte has multiple stable isotopes, measure a secondary, interference-free isotope.[4] If the isotopic ratio between the primary and secondary isotopes does not match the known natural abundance, an interference on the primary isotope is likely.
-
Dilute the Sample: Diluting the sample reduces the concentration of matrix components that could be forming polyatomic interferences.[11][12] If the signal decreases more than expected by the dilution factor, it suggests a matrix-derived interference.
Resolution Strategies:
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument like an Orbitrap or TOF. These instruments can distinguish between your analyte and the interfering ion based on their small mass differences, provided the instrument's resolving power is sufficient.[13][14]
-
Collision/Reaction Cell (CRC) Technology (for ICP-MS): Employ a CRC to eliminate polyatomic interferences.[15][16]
-
Collision Mode: Uses an inert gas (e.g., Helium) to break apart larger polyatomic ions through kinetic energy discrimination (KED).[2][17]
-
Reaction Mode: Uses a reactive gas (e.g., ammonia, oxygen) to selectively react with the interfering ion, changing its mass and shifting it away from the analyte's m/z.[18]
-
Issue 2: Poor accuracy and reproducibility in quantitative analysis, especially in complex matrices (e.g., plasma, soil).
This is often caused by matrix effects, a phenomenon where components of the sample matrix alter the ionization efficiency of the analyte, leading to ion suppression or enhancement.[6]
Diagnostic Workflow:
-
Post-Column Infusion Test: This experiment helps to identify regions in the chromatogram where matrix effects occur. A constant flow of the analyte is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips or rises in the analyte's signal indicate ion suppression or enhancement, respectively.[11][12]
-
Matrix Effect Evaluation: Compare the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a pre-extracted blank sample matrix. A significant difference indicates the presence of matrix effects.
Resolution Strategies:
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering matrix components before analysis.[6][19] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective.[19]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the co-eluting matrix components causing the interference.[6]
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification based on the peak area ratio.[6]
-
Method of Standard Addition: This method is highly effective when a suitable internal standard is not available or when dealing with highly variable sample matrices.[20][21] It involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample matrix itself, thereby compensating for matrix effects.[21]
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Resolving Isobaric Overlaps with Mathematical Corrections
When high-resolution instrumentation is not available, mathematical corrections can be used to subtract the contribution of an interfering isobar.[4][22]
Objective: To quantify Cadmium (¹¹⁴Cd) in the presence of Tin (¹¹⁴Sn).
Principle: This method relies on measuring a different, interference-free isotope of the interfering element (Tin) and using the known natural isotopic abundances to calculate and subtract its contribution at the analyte's mass.[22]
Step-by-Step Methodology:
-
Identify Isotopes:
-
Analyte: ¹¹⁴Cd
-
Interfering Isobar: ¹¹⁴Sn
-
Interference-free isotope for correction: ¹¹⁸Sn
-
-
Measure Intensities: During your analysis, measure the signal intensity at m/z 114 (which is a combined signal of ¹¹⁴Cd + ¹¹⁴Sn) and at m/z 118 (which is solely from ¹¹⁸Sn).
-
Determine Isotopic Ratio: The natural abundance ratio of ¹¹⁴Sn (0.65%) to ¹¹⁸Sn (24.23%) is constant.[22] Calculate this ratio (¹¹⁴Sn / ¹¹⁸Sn).
-
Calculate Interference: The intensity of ¹¹⁴Sn at m/z 114 can be calculated using the following equation:
-
Intensity of ¹¹⁴Sn = Measured Intensity of ¹¹⁸Sn * (Natural Abundance of ¹¹⁴Sn / Natural Abundance of ¹¹⁸Sn)
-
-
Correct Analyte Signal: Subtract the calculated interference from the total signal at m/z 114.
-
Corrected ¹¹⁴Cd Intensity = Total Intensity at m/z 114 - Calculated Intensity of ¹¹⁴Sn
-
-
Validation: It is crucial to validate this correction by analyzing a tin standard and ensuring the corrected cadmium concentration is zero. Also, analyze a cadmium standard to ensure the correction does not improperly affect its quantification. This self-validating step ensures the trustworthiness of the protocol.[23][24]
Protocol 2: Workflow for Method Validation When Dealing with Interferences
A robust method validation is critical to ensure that your analytical procedure is reliable and fit for purpose, especially when interferences are a known risk.[25][26]
Objective: To validate an LC-MS/MS method for a drug in human plasma, ensuring specificity against potential interferences.
Workflow Diagram:
Caption: Workflow for LC-MS/MS method validation with checkpoints for interference.
Key Validation Parameters: [24]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[24] This is tested by analyzing blank matrix samples, as well as matrix spiked with potentially interfering substances (e.g., common metabolites, co-administered drugs).[9]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.[24]
-
Matrix Effect: Quantitatively assess the impact of the sample matrix on the analyte's signal as described in the troubleshooting section.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[23] Interference can often elevate the baseline noise, negatively impacting the LLOQ.
Part 4: Data Summaries & Visualization
Table 1: Common Polyatomic Interferences in Argon-Plasma ICP-MS
| Analyte Isotope | Mass (m/z) | Interfering Polyatomic Ion | Source of Interference |
| ⁵¹V⁺ | 51 | ³⁵Cl¹⁶O⁺ | Chlorine in matrix, Oxygen |
| ⁵²Cr⁺ | 52 | ⁴⁰Ar¹²C⁺ | Argon plasma, Carbon from sample |
| ⁶³Cu⁺ | 63 | ²³Na⁴⁰Ar⁺ | Sodium in matrix, Argon plasma |
| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ | Argon plasma, Chlorine in matrix[4] |
| ⁸⁰Se⁺ | 80 | ⁴⁰Ar⁴⁰Ar⁺ | Argon plasma |
Diagram 1: Decision Tree for Troubleshooting Isotopic Interference
Caption: A logical decision tree for diagnosing and resolving isotopic interference.
References
- Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. Vertex AI Search.
- Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online.
- Isobaric Interferences, Ways to Compensate for Spectral Interferences. ScienceDirect.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Collision and reaction cells in atomic mass spectrometry: development, status, and applic
- Reaction cells and collision cells for ICP-MS: a tutorial review. ScienceDirect.
- Standard Addition. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
- What Are Common Interferences In ICP-MS?. YouTube.
- Standard Addition as a Method for Quantitative Mass Spectrometry Imaging.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- A suggested standard for validation of LC-MS/MS based analytical series in diagnostic labor
- Understanding the Standard Addition Method in Quantit
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- The collision/reaction cell and its application in inductively coupled plasma mass spectrometry for the determin
- Mass Interferences and Reaction Cells. Whitman College.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Semantic Scholar.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.
- Video: Method of Standard Addition to Minimize M
- Collision/reaction cell. Wikipedia.
- Technical Support Center: Troubleshooting Isotopic Interference in Mass Spectrometry. Benchchem.
- Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect.
- (PDF) Collision and reaction cells in atomic mass spectrometry: Development, status, and applications.
- Mathematical Correction for Polyatomic Isobaric Spectral Interferences in Determination of Lanthanides by Inductively Coupled Plasma Mass Spectrometry. Semantic Scholar.
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers.
- What Is Method Valid
- Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple Quadrupole ICP-MS. Thermo Fisher Scientific.
- Eliminating Matrix Interference in ICP-MS: Proven Methods. AZoM.
- Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.
- What kind of substances interfere with mass spectrometry analysis?.
- Technical Support Center: Isotopic Interference in Mass Spectrometry. Benchchem.
- Interference Testing and Mitig
- High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
- Overcoming Matrix Interference in LC-MS/MS.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu.
- A table of polyatomic interferences in ICP-MS. U.S. Geological Survey.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FAASICPMS Section 4.2.5 [people.whitman.edu]
- 3. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. What kind of substances interfere with mass spectrometry analysis? | AAT Bioquest [aatbio.com]
- 8. usgs.gov [usgs.gov]
- 9. myadlm.org [myadlm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Collision and reaction cells in atomic mass spectrometry: development, status, and applications - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 17. primescholars.com [primescholars.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. [PDF] Standard Addition as a Method for Quantitative Mass Spectrometry Imaging | Semantic Scholar [semanticscholar.org]
- 21. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 22. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 23. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolian.com [resolian.com]
- 25. youtube.com [youtube.com]
- 26. sisu.ut.ee [sisu.ut.ee]
Technical Support Center: Sample Preparation for Polar Metabolite Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of polar metabolites. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experimental work.
Introduction
The analysis of polar metabolites, such as amino acids, organic acids, and nucleotides, is fundamental to understanding cellular physiology, disease mechanisms, and drug action. However, the inherent hydrophilicity of these molecules presents significant challenges during sample preparation. Effective protocols must achieve three primary goals: immediate quenching of metabolic activity to capture a precise snapshot of the metabolome, efficient extraction of polar compounds from complex biological matrices, and removal of interfering substances like proteins and lipids that can compromise downstream analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This guide will walk you through common pitfalls and provide robust solutions to ensure the integrity and quality of your data.
Frequently Asked Questions (FAQs)
Q1: Why is quenching of metabolism so critical, and what is the best way to achieve it?
A1: Quenching is the rapid inactivation of enzymatic processes to prevent changes in metabolite concentrations after sample collection.[4][5] Many polar metabolites are part of dynamic pathways with high turnover rates, and failing to stop these reactions instantly can lead to a misrepresentation of the biological state at the time of sampling.[4][6]
-
Mechanism: The most common and effective methods involve a rapid temperature drop and/or the introduction of an organic solvent. Cold methanol (-20°C to -80°C) is widely used because it simultaneously cools the sample and begins to denature enzymes.[6] Liquid nitrogen is also used for immediate freezing of tissues or cells.[4][5]
-
Best Practice: For cell cultures, a rapid wash with a cold, isotonic solution like 0.9% NaCl can remove extracellular metabolites before quenching with cold solvent.[7] For tissues, immediate freeze-clamping or submersion in liquid nitrogen is the gold standard. It's crucial that the quenching process is faster than the metabolic turnover of the analytes of interest.[6] Some studies have also explored room temperature quenching solutions, which can be more amenable to automation.[8]
Q2: How do I choose the right extraction solvent for my polar metabolites?
A2: The choice of extraction solvent is governed by the "like dissolves like" principle.[9] Since we are targeting polar molecules, polar solvents are the logical choice. However, the specific solvent or solvent mixture can be tailored to the sample type and the specific metabolites of interest.
-
Methanol: Often considered the workhorse in metabolomics, methanol is polar enough to extract a broad range of primary metabolites and also aids in precipitating proteins.[9]
-
Acetonitrile: Less polar than methanol, it is also effective at protein precipitation and is compatible with many chromatographic methods.
-
Water: As the most polar solvent, water is excellent for extracting highly polar compounds like sugars and organic acids.[9] However, it does not precipitate proteins and may extract high levels of salts that can interfere with LC-MS analysis.[7][9]
-
Solvent Mixtures: Biphasic extractions using a combination of solvents are very common. A popular method is the use of a methanol:chloroform:water system, which allows for the separation of polar metabolites into the aqueous phase and non-polar lipids into the organic phase from a single sample.[10][11][12] Another approach is a dual extraction method where polar metabolites and lipids are extracted sequentially from the same sample.[13]
Q3: What are the main differences between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for polar metabolite analysis?
A3: These are three common sample cleanup and extraction strategies, each with its own advantages and disadvantages.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (like methanol or acetonitrile) to a biological sample to denature and precipitate proteins. While fast and straightforward, it may not effectively remove other interfering substances like lipids and can lead to ion suppression in LC-MS analysis.[14]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic phase).[13] For polar metabolites, a common approach is to use a solvent system (like methanol/chloroform/water) that partitions the polar analytes into the aqueous layer, while lipids move to the organic layer.[10][11][12] This provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively retain either the analytes of interest or the interfering components. For polar metabolites, which are often difficult to retain on traditional reversed-phase sorbents, specialized chemistries like mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbents can be used.[3][15][16] SPE can provide the cleanest extracts and allows for sample concentration, but it is often more time-consuming and requires more method development.[14][17]
Troubleshooting Guides
Problem 1: Low Recovery of Polar Metabolites
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Extraction | Spike a known amount of a standard into your sample matrix before extraction and measure its recovery. | - Ensure your extraction solvent is sufficiently polar. Consider a methanol/water mixture.[9] - Increase the solvent-to-sample ratio. - Optimize the extraction time and mixing (e.g., vortexing, sonication). |
| Metabolite Degradation | Analyze samples immediately after preparation and compare with samples stored for a period. Look for the appearance of known degradation products. | - Ensure all steps are performed at low temperatures (on ice or at 4°C).[7][18] - Minimize the time between sample preparation and analysis.[19] - For pH-sensitive compounds, consider buffering your extraction solvent. |
| Poor Retention in SPE | Analyze the flow-through and wash fractions from your SPE protocol to see if the analytes of interest are being lost. | - Ensure the SPE sorbent is appropriate for polar compounds (e.g., HILIC or mixed-mode phases).[16] - Check that the sample loading conditions (e.g., solvent composition) are optimal for retention. You may need to dilute your sample in a non-polar solvent.[16] |
| Analyte Loss During Drying | If your protocol includes a solvent evaporation step, compare the recovery of volatile or semi-volatile metabolites with and without this step. | - Avoid high temperatures during evaporation. Use a centrifugal evaporator (SpeedVac) or a gentle stream of nitrogen.[7] - For very volatile compounds, consider a direct injection of the extract without a drying step, if compatible with your analytical method.[20] |
Problem 2: Poor Peak Shape and Retention in HILIC Chromatography
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Salt Concentration in Sample | Observe the early eluting peaks in your chromatogram for signs of splitting or distortion. | - If possible, avoid using buffers like PBS for cell washing; use 0.9% NaCl instead.[7] - If salts are unavoidable, consider a desalting step such as SPE or dialysis. |
| Incorrect Reconstitution Solvent | Compare the peak shapes of a standard injected in your reconstitution solvent versus the initial mobile phase. | - The reconstitution solvent should be as similar as possible to the initial mobile phase of your HILIC gradient (i.e., high organic content). Reconstituting in a highly aqueous solvent can cause poor peak shape for early eluting compounds. |
| Sample Overload | Dilute your sample and re-inject. If peak shape improves, you may be overloading the column. | - Reduce the injection volume or dilute the sample. |
Problem 3: High Variability Between Replicates
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Quenching | Review your quenching procedure for any steps that could introduce timing differences between samples. | - Standardize the time from sample collection to quenching precisely. - For cell cultures, ensure rapid and complete removal of media before adding the quenching solution. |
| Incomplete Protein Precipitation | Observe the clarity of your supernatant after centrifugation. A cloudy supernatant may indicate incomplete precipitation. | - Ensure the ratio of organic solvent to sample is sufficient (typically at least 3:1 v/v). - Increase centrifugation time and/or speed.[7] |
| Sample Preparation Errors | Use an internal standard to assess the consistency of your sample preparation process. | - Implement a consistent and detailed standard operating procedure (SOP). - Consider automating liquid handling steps for improved precision.[21] |
Detailed Experimental Protocols
Protocol 1: Biphasic Extraction of Polar Metabolites from Adherent Cells
This protocol is adapted from methods that aim to separate polar and non-polar metabolites from a single sample.[12][13][22]
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Washing:
-
Aspirate the cell culture medium.
-
Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer after each step.[7]
-
-
Quenching and Extraction:
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of Methanol:Water (80:20 v/v) to each well.[7]
-
Scrape the cells thoroughly and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Phase Separation:
-
To the 1 mL lysate, add 500 µL of chloroform (pre-chilled at -20°C).
-
Vortex vigorously for 1 minute.
-
Add another 500 µL of water and vortex again for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous phase (containing polar metabolites), a protein disk in the middle, and a lower organic phase (containing lipids).[10]
-
-
Collection:
-
Carefully collect the upper aqueous phase into a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase using a centrifugal evaporator.
-
Store the dried extract at -80°C until analysis.[7]
-
Before LC-MS analysis, reconstitute the sample in a solvent appropriate for your chromatography method (e.g., 95:5 Acetonitrile:Water for HILIC).
-
Workflow Diagram: Biphasic Extraction
Caption: Biphasic extraction workflow for polar metabolites.
Key Considerations & Best Practices
| Parameter | Recommendation | Rationale |
| Sample Collection | Minimize time between collection and quenching. | To prevent enzymatic alteration of the metabolome.[23] |
| Washing (Cells) | Use ice-cold 0.9% NaCl, not PBS. | PBS contains phosphates which can interfere with MS analysis and act as a substrate for enzymes.[7] |
| Quenching Temperature | Use solvents pre-chilled to at least -20°C. | Ensures rapid and effective inactivation of enzymes.[24] |
| Extraction Solvents | Use high-purity, LC-MS grade solvents. | To avoid introducing contaminants that can interfere with analysis. |
| pH Control | Consider adding a small amount of acid (e.g., formic acid) to the extraction solvent. | Can improve the stability of certain metabolites and aid in positive mode ionization for LC-MS.[13][19] |
| Internal Standards | Spike in a non-endogenous, isotopically labeled standard early in the process. | To control for variability in extraction efficiency and instrument response.[20] |
| Storage | Store extracts at -80°C. | To ensure long-term stability of metabolites.[7][18] |
Troubleshooting Decision Tree
Sources
- 1. scispace.com [scispace.com]
- 2. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rockefeller.edu [rockefeller.edu]
- 8. agilent.com [agilent.com]
- 9. Metabolomics Sample Preparation: How Solvent Choice Affects Results [arome-science.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 13. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor recovery of dihydrouracil from plasma
Welcome to the technical support guide for the analysis of dihydrouracil (DHU) in plasma. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalytical workflows, with a primary focus on addressing poor analyte recovery.
As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
PART 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most immediate and critical questions regarding dihydrouracil analysis. Many perceived "low recovery" issues originate from pre-analytical sample handling.
Q1: My dihydrouracil recovery is low and inconsistent. What's the first thing I should check?
A1: The very first aspect to investigate is your sample handling procedure, specifically the time and temperature between blood collection and plasma processing. Dihydrouracil and its precursor, uracil, are highly unstable in whole blood and plasma at room temperature.[1][2][3][4] Enzymatic activity can continue ex vivo, leading to changes in analyte concentrations, which can be misinterpreted as poor extraction recovery.[1][4]
Key Recommendations:
-
Time is Critical: Process blood samples to plasma as quickly as possible. A maximum of 1 hour at room temperature between collection and centrifugation is strongly recommended to ensure reliable results.[1][2][3]
-
Temperature Matters: If immediate processing is not possible, store whole blood at 2-8°C for up to 4-5 hours.[3][5] Once separated, plasma should be frozen at -20°C or lower if not analyzed immediately. Dihydrouracil is stable in plasma for at least 3 weeks at -20°C.[1][2]
Q2: Can my choice of anticoagulant in the collection tube affect my results?
A2: While the literature focuses more on temperature and time, the choice of anticoagulant can influence the final plasma matrix. Most validated methods for uracil and dihydrouracil analysis utilize EDTA plasma. It is crucial to maintain consistency in the anticoagulant used across all study samples, calibrators, and quality controls to avoid introducing variability.
Q3: I see uracil levels increasing in my samples over time. Is this related to my dihydrouracil problem?
A3: Yes, this is a key indicator of pre-analytical instability. Uracil is the metabolic precursor to dihydrouracil. Enzymes present in blood can continue to form uracil ex vivo from precursors like uridine.[1][4] This can subsequently impact the concentration of dihydrouracil. Observing a rise in uracil is a strong sign that sample processing needs to be faster and colder.[1][2]
PART 2: Troubleshooting Guide for Poor Dihydrouracil Recovery
Low recovery can stem from issues at multiple stages of the analytical process. This guide provides a logical workflow to identify and resolve the root cause.
Troubleshooting Workflow Diagram
Below is a decision tree to guide your troubleshooting process.
Caption: A workflow for troubleshooting poor dihydrouracil (DHU) recovery.
Step 1: Investigate Pre-Analytical Variables
As highlighted in the FAQs, analyte stability is paramount. Before modifying your extraction or analytical method, confirm that your sample handling is not the source of variability.
-
Action: Conduct a stability test. Aliquot a fresh plasma pool and leave it on the bench at room temperature. Process and analyze aliquots at T=0, 1h, 2h, and 4h.
-
Expected Outcome: If you observe a significant change in dihydrouracil concentration over time, your sample handling protocol is the likely culprit.
-
Solution: Implement stricter time and temperature controls as outlined in the FAQs. Ensure all personnel involved in sample collection and processing adhere to these guidelines.[3]
Step 2: Optimize the Sample Preparation Protocol
If pre-analytical stability is confirmed, the next step is to scrutinize your sample extraction procedure. The goal is to efficiently separate dihydrouracil from plasma proteins and other interfering components.[6]
Issue: Inefficient Protein Precipitation (PPT)
Protein precipitation is a common, rapid method for sample cleanup.[7] However, incomplete precipitation or co-precipitation of the analyte can lead to low recovery.
-
Causality: Organic solvents like acetonitrile (ACN) or methanol (MeOH) work by disrupting the hydration shell around proteins, causing them to aggregate and precipitate.[8] If the solvent-to-plasma ratio is too low, precipitation will be incomplete. The choice of solvent also matters, as it affects both precipitation efficiency and the solubility of dihydrouracil in the resulting supernatant.
-
Troubleshooting:
-
Increase Solvent Ratio: Most protocols recommend a 3:1 or 4:1 ratio of organic solvent to plasma.[8][9] If you are using a lower ratio, try increasing it.
-
Test Different Solvents: Acetonitrile is generally considered more effective at precipitating proteins than methanol.[8] Compare the recovery from ACN, MeOH, and a 50:50 mix. One validated method for uracil and DHU uses a methanol:acetonitrile (50:50) mixture for precipitation.[1]
-
Ensure Thorough Mixing: Vortex vigorously (e.g., for 30-60 seconds) immediately after adding the solvent to ensure all proteins are exposed to the precipitant.[9]
-
Optimize Incubation: A short incubation period at a low temperature (e.g., -20°C for 20 minutes) can enhance protein precipitation.[9]
-
Consider Salting Out: Some methods add solid ammonium sulfate before extraction with an organic solvent mixture (e.g., ethyl acetate-isopropanol) to improve protein removal and analyte partitioning.[10][11]
-
| Precipitating Agent | Typical Ratio (Solvent:Plasma) | Advantages | Considerations |
| Acetonitrile (ACN) | 3:1 to 4:1 | High protein removal efficiency.[9] | May cause analyte to crash out if not optimized. |
| Methanol (MeOH) | 3:1 to 4:1 | Keeps analytes in solution. | Less efficient for protein removal than ACN.[8] |
| Trichloroacetic Acid (TCA) | Varies (e.g., 10% final conc.) | Effective protein removal. | Harsh acidic conditions can degrade some analytes.[7][12] |
| Zinc Sulfate / Hydroxide | Varies | Minimal sample dilution, neutral pH.[12] | May not be suitable for all analytes; recovery must be tested.[12] |
Issue: Suboptimal Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than PPT but requires more careful method development.[13] Poor recovery in SPE is often due to incorrect selection of the stationary phase or solvents.[6][14]
-
Causality: SPE relies on the differential affinity of the analyte and matrix components for a solid sorbent. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. A failure at any step can result in analyte loss.[14]
-
Troubleshooting:
-
Sorbent Conditioning: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer).[14] Inadequate conditioning is a primary cause of poor analyte retention and inconsistent results.[14]
-
Sample pH: Dihydrouracil is a polar compound. The pH of the sample load solution can affect its charge state and, therefore, its retention on ion-exchange sorbents or its interaction with reversed-phase sorbents. Adjust the sample pH to maximize retention.
-
Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to leave the dihydrouracil bound to the sorbent. If recovery is low, your wash step may be eluting the analyte prematurely. Test a weaker wash solvent.
-
Elution Solvent Strength: The elution solvent must be strong enough to fully desorb the dihydrouracil from the sorbent. Try a stronger solvent or a different solvent with a different selectivity.
-
Flow Rate: A slow flow rate during sample loading allows for maximum interaction between the analyte and the sorbent, improving retention.[14]
-
Step 3: Evaluate the Analytical Method (LC-MS/MS)
If sample preparation seems robust, the issue may lie with the LC-MS/MS analysis itself. The most common problem is the matrix effect.
-
Causality: Matrix effect is the suppression or enhancement of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[15][16] This can cause the instrument response for a sample to be lower than for a clean standard, appearing as low recovery.[17][18]
-
Troubleshooting:
-
Diagnose Matrix Effect: The standard method is a post-extraction spike comparison. Compare the peak area of an analyte spiked into a blank, extracted plasma matrix with the peak area of the same analyte spiked into the final mobile phase. A significant difference indicates the presence of matrix effects.
-
Improve Chromatographic Separation: The best way to mitigate matrix effects is to chromatographically separate dihydrouracil from the interfering compounds. Modify your gradient, try a different column chemistry (e.g., HILIC for polar compounds), or simply increase the run time to achieve better separation.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹³C,¹⁵N₂-Dihydrouracil) is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way, allowing for accurate quantification.[5]
-
Reduce Sample Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, thereby lessening the matrix effect.
-
PART 3: Recommended Experimental Protocols
These protocols are based on validated methods reported in the scientific literature and provide a robust starting point for your experiments.
Protocol 1: Protein Precipitation with Acetonitrile/Methanol
This method is rapid and effective for dihydrouracil extraction.[1][5]
Caption: Workflow for Protein Precipitation (PPT) of dihydrouracil from plasma.
Step-by-Step Methodology:
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add your internal standard solution.
-
Add 400 µL of ice-cold precipitation solvent (e.g., Acetonitrile:Methanol, 50:50 v/v).[1][9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation.[9]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant, avoiding the protein pellet.
-
(Optional but recommended for concentration) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for reversed-phase SPE, which is suitable for cleaning up polar analytes like dihydrouracil.[19][20]
Step-by-Step Methodology:
-
Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of an aqueous buffer (e.g., 2% phosphoric acid) to adjust pH and reduce viscosity.
-
Condition SPE Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.[14]
-
Load Sample: Slowly load the pre-treated plasma sample onto the SPE cartridge. A slow flow rate is crucial for good retention.[14]
-
Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and other highly polar interferences.
-
Elute: Elute the dihydrouracil with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol before analysis.
References
-
Jiang, H., Jiang, J., Hu, P., & Hu, Y. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 169-176. [Link]
- Grem, J. L., et al. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma.
-
Knikman, J. E., Rosing, H., Guchelaar, H. J., Cats, A., & Beijnen, J. H. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257-266. [Link]
- Ben-Fredj, N., et al. (2012). The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil.
-
Jacobs, B. A. W., Rosing, H., de Vries, N., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 129-135. [Link]
-
Knikman, J. E., Rosing, H., Guchelaar, H. J., Cats, A., & Beijnen, J. H. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed. [Link]
-
Letellier, A., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology, 86(4), 762-771. [Link]
-
Robin, T., Saint-Marcoux, F., Toinon, D., Tafzi, N., Marquet, P., & El Balkhi, S. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1142, 122038. [Link]
-
ResearchGate. (n.d.). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate. [Link]
-
ResearchGate. (n.d.). Assay performance and stability of uracil and dihydrouracil in clinical practice. ResearchGate. [Link]
-
Linden, R., et al. (2015). Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. Clinical Biochemistry, 48(12), 772-777. [Link]
- van Staveren, M. C., et al. (2008). HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma. Clinical Chemistry, 54(9), 1573-1576.
-
Phenomenex. (n.d.). Protein Precipitation Method. Phenomenex. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
- Rovira Puig, M. (2017). Study of matrix effects in the determination of drugs in plasma by liquid chromatography with mass spectrometric detection.
- Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Utrecht University Repository.
-
Phenomenex. (n.d.). Sample Preparation. Phenomenex. [Link]
-
Fonsi, M., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 26(1), 193. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
- Cesar, I. C., et al. (2012). A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring, 34(1), 58-65.
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
- Zhang, Y., et al. (2017). Online Solid Phase Extraction and Liquid Chromatography-Mass Spectrometric Determination of Nucleoside Drugs in Plasma. Journal of Analytical Methods in Chemistry, 2017, 8132402.
-
Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]
-
Al-Tannak, N. M., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022, 5529119. [Link]
-
Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology, 3(8), 1-10. [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - BR [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ub.edu [ub.edu]
- 16. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Isotopically Labeled Nucleosides
Welcome to the Technical Support Center for Isotopically Labeled Nucleosides. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled (SIL) nucleosides in their experiments. Ensuring the chemical purity and isotopic integrity of these critical reagents is paramount for generating reliable and reproducible data. This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you maintain the stability of your labeled nucleosides over the long term.
Core Principles of Labeled Nucleoside Stability
Isotopically labeled nucleosides are molecules where one or more atoms have been replaced with a stable, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Unlike their radiolabeled counterparts, they do not undergo radioactive decay.[1][2] However, their stability is governed by chemical and physical factors that can lead to degradation or loss of the isotopic label.[1] The primary concerns are:
-
Chemical Degradation: The breakdown of the nucleoside molecule into impurities. This is influenced by factors like temperature, pH, light, moisture, and oxygen.[1]
-
Isotopic Exchange: The loss of the stable isotope label and its replacement with the naturally abundant isotope from the surrounding environment. This is a significant concern for deuterium-labeled compounds, especially when the label is on a heteroatom (O, N) or an acidic carbon.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of isotopically labeled nucleosides.
Q1: What are the optimal long-term storage temperatures for solid and dissolved isotopically labeled nucleosides?
A1: For long-term storage, most isotopically labeled nucleosides, whether in solid form or dissolved in a suitable solvent, should be stored at low temperatures, typically between -20°C and -80°C.[1] Storing at these low temperatures significantly slows down chemical degradation processes.[1] While many solid compounds may be stable for shorter periods at room temperature, this is generally not recommended for long-term storage without specific stability data.[1]
Q2: What are the best solvents for storing labeled nucleosides?
A2: The choice of solvent is critical and depends on the type of isotopic label.
-
For ¹³C and ¹⁵N-labeled nucleosides , both aprotic (e.g., acetonitrile) and protic (e.g., methanol, water) solvents can be used. The stability is high, and degradation is primarily dependent on the chemical stability of the nucleoside itself in that solvent.[1][]
-
For ²H (deuterium)-labeled nucleosides , aprotic solvents are preferred to minimize the risk of hydrogen-deuterium (H/D) exchange.[1] If a protic solvent must be used, it should be at a neutral pH, as acidic or basic conditions can significantly increase the rate of H/D exchange, especially for labels on heteroatoms or acidic carbons.[1]
Q3: How does the type of isotopic label (¹³C, ¹⁵N, ²H) affect the stability of the nucleoside?
A3:
-
¹³C and ¹⁵N labels are incorporated into the carbon-nitrogen backbone of the nucleoside. These covalent bonds are very stable, and the risk of losing the label is minimal. The stability of these compounds is almost entirely dictated by the chemical stability of the parent molecule.[]
-
²H (deuterium) labels are more susceptible to exchange, particularly if they are attached to oxygen or nitrogen atoms (hydroxyl, amino groups) or to carbon atoms that can be easily deprotonated (e.g., alpha to a carbonyl group).[1] This is due to the potential for exchange with protons from the solvent or other molecules.
Q4: What is the expected shelf-life of isotopically labeled nucleosides?
A4: The shelf-life is highly dependent on the specific nucleoside, the type and position of the isotopic label, the storage conditions (temperature, solvent), and the purity of the compound. With proper storage at -20°C or -80°C in a suitable solvent, many labeled nucleosides can be stable for years.[4] However, it is crucial to periodically assess the purity and isotopic enrichment, especially for deuterium-labeled compounds stored in protic solvents.
Q5: Should I be concerned about repeated freeze-thaw cycles?
A5: While many oligonucleotides have been shown to be stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[4] This minimizes the number of times the main stock is exposed to temperature fluctuations and potential contaminants like moisture and nucleases.[4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Chemical Degradation of the Labeled Nucleoside
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Reduced peak area of the parent compound over time.
-
Decreased performance in downstream applications.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Supporting Evidence/Reference |
| Improper Storage Temperature | Store compounds at or below -20°C for long-term stability. For highly sensitive compounds, -80°C is recommended. | Temperature is a critical factor that accelerates chemical degradation.[1] |
| Hydrolytic Degradation | For compounds susceptible to hydrolysis, such as cytidine derivatives which can deaminate to uridine, store in a dry, aprotic solvent if possible.[5][6] Avoid acidic or basic aqueous solutions. | Cytidine deaminases catalyze the hydrolytic deamination of cytidine to uridine.[5][7] This can also occur non-enzymatically under certain pH and temperature conditions.[6] |
| Oxidation | For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents for preparing solutions. | Exposure to oxygen can lead to oxidative degradation of sensitive functional groups.[1] |
| Photodegradation | Store photosensitive compounds in amber vials or protect them from light by wrapping the container in foil. | Exposure to UV and visible light can cause degradation of light-sensitive molecules.[1] |
Issue 2: Isotopic Exchange (Primarily for ²H-Labeled Nucleosides)
Symptoms:
-
Decrease in the isotopic enrichment over time, as determined by mass spectrometry.
-
Shift in the mass spectrum towards lower masses.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Supporting Evidence/Reference |
| Storage in Protic Solvents | Store deuterium-labeled compounds in aprotic solvents (e.g., acetonitrile, DMSO) whenever possible. | Protic solvents (water, methanol) contain exchangeable protons that can replace deuterium labels.[1] |
| Acidic or Basic Conditions | If an aqueous solution is necessary, ensure the pH is neutral. Avoid storing in acidic or basic buffers. | Acidic or basic conditions can catalyze the H/D exchange reaction.[1] |
| Labile Deuterium Position | Be aware of the position of the deuterium label. Labels on O-D and N-D bonds are highly labile. Labels on carbons adjacent to carbonyls can also be susceptible to exchange. | The lability of a deuterium atom is dependent on its chemical environment within the molecule.[1] |
Issue 3: Low Incorporation into DNA/RNA in Metabolic Labeling Experiments
Symptoms:
-
Low or no signal in downstream detection methods (e.g., fluorescence microscopy, mass spectrometry).[8]
Root Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Supporting Evidence/Reference |
| Degraded Nucleoside Stock | Verify the purity and concentration of your labeled nucleoside stock solution using HPLC-UV or LC-MS before starting the experiment. | If the stock solution has degraded, the effective concentration of the active compound will be lower than expected. |
| Insufficient Cellular Uptake | Many modified nucleosides have poor cellular permeability.[9] Consider optimizing the concentration and incubation time.[8] For nucleotides, specialized delivery methods may be required as they are generally cell-impermeable.[10] | The efficiency of cellular uptake can be a limiting factor in metabolic labeling experiments.[8][9] |
| Cytotoxicity of the Labeled Nucleoside | High concentrations of nucleoside analogs can be toxic to cells, affecting their metabolism and viability.[10][11] Perform a dose-response experiment to determine the optimal, non-toxic concentration. | Nucleoside analogs can interfere with normal cellular processes, leading to cytotoxicity.[10] |
| Competition with Endogenous Nucleosides | The labeled nucleoside competes with the endogenous pool of natural nucleosides for incorporation.[12] Consider methods to reduce the endogenous pool, if compatible with your experimental system. | Cellular salvage pathways recycle endogenous nucleosides, which can dilute the labeled analog.[12][13] |
Experimental Protocols for Stability Assessment
To ensure the quality of your isotopically labeled nucleosides, periodic stability assessment is recommended.
Protocol 1: Assessing Chemical Purity by HPLC-UV
Objective: To determine the chemical purity of the labeled nucleoside and identify any degradation products.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the labeled nucleoside and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).[1]
-
Chromatography: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase gradient that can separate the parent compound from potential impurities.[1]
-
Detection: Use a UV detector set to the wavelength of maximum absorbance for the nucleoside.
-
Quantification: Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.[1]
Protocol 2: Assessing Isotopic Enrichment by Mass Spectrometry
Objective: To determine the isotopic enrichment of the labeled nucleoside and check for any isotopic exchange.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the labeled nucleoside in a solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument.[1][14]
-
Data Acquisition: Acquire a high-resolution full scan mass spectrum of the molecular ion.[1]
-
Analysis:
Visualizing Degradation Pathways and Workflows
Deamination of Cytidine
A common degradation pathway for cytidine and its derivatives is hydrolytic deamination to form uridine.[5][7][16] This can be catalyzed by enzymes or occur under certain chemical conditions.[5][6]
Caption: Hydrolytic deamination of cytidine.
Troubleshooting Workflow for Low Incorporation
This workflow provides a systematic approach to diagnosing issues with low incorporation of labeled nucleosides in metabolic labeling experiments.
Caption: Troubleshooting low nucleoside incorporation.
Summary of Recommended Storage Conditions
| Isotope Type | Solvent Type | Storage Temperature | pH | Key Considerations |
| ¹³C, ¹⁵N | Aprotic or Protic | -20°C to -80°C | Neutral | High stability. Degradation is primarily dependent on the compound's chemical stability.[1] |
| ²H (Deuterium) | Aprotic (e.g., Acetonitrile) | -20°C to -80°C | N/A | Isotopic stability is generally good. The primary risk is chemical degradation of the parent molecule.[1] |
| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Neutral | Risk of H/D exchange, especially for labels on heteroatoms (O, N) or acidic carbons.[1] |
| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Acidic or Basic | High risk of H/D exchange. These conditions should be avoided for long-term storage.[1] |
References
-
Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides. (2023-02-03). Science. [Link]
-
Fate of Nucleic Acids: Nucleotide Degradation. University of Texas at Dallas. [Link]
-
DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]
-
Nucleic acid metabolism. Wikipedia. [Link]
-
Biosynthesis and Degradation of Nucleotides. Biology LibreTexts. [Link]
-
Degradation of Nucleotides & Integration of metabolism. Doctor 2023. [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
DECOMPOSITION OF TRITIUM-LABELLED ORGANIC COMPOUNDS. OSTI.GOV. [Link]
-
Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. PMC. [Link]
-
Enhancing radiolytic stability upon concentration of tritium-labeled pharmaceuticals utilizing centrifugal evaporation. PubMed. [Link]
-
THE SELF-DECOMPOSITION OF RADIOACTIVELY LABELLED COMPOUNDS. INIS-IAEA. [Link]
-
Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. PMC. [Link]
-
Nitric Oxide-induced Deamination of Cytosine and Guanine in Deoxynucleosides and Oligonucleotides. ResearchGate. [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]
-
Decay technique. Wikipedia. [Link]
-
Stable Isotope Labeled Compounds: Enhancing Analytical Precision in Research. Medium. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]
-
Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research. [Link]
-
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
Safe use of radiochemicals. Cytiva. [Link]
-
Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC. [Link]
-
Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. PNAS. [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
Synthesizing Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]
-
6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Moravek. [Link]
-
The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. University of Toronto. [Link]
-
Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decay technique - Wikipedia [en.wikipedia.org]
- 4. idtdna.com [idtdna.com]
- 5. Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Scientist's Guide to Robust Bioanalytical Method Validation: A Comparative Study Featuring 5,6-Dihydro Uracil-¹³C,¹⁵N₂
Introduction: The Imperative of Rigorous Validation in Bioanalysis
In the landscape of drug development and clinical research, the generation of reliable and reproducible data is paramount. Bioanalytical method validation is the cornerstone of this process, providing documented evidence that a method is fit for its intended purpose.[1][2] For quantitative assays, particularly those employing the high sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is not merely a suggestion but a necessity for achieving accuracy and precision.[3] An IS is a compound added at a constant concentration to all samples, calibrators, and quality controls, serving to correct for variability throughout the analytical process.[3][4]
This guide moves beyond a simple recitation of validation steps. It provides an in-depth, comparative analysis of internal standard selection, focusing on the "gold standard"—stable isotope-labeled (SIL) internal standards. We will specifically explore the unique advantages of using 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and provide a comprehensive, step-by-step framework for validating a robust bioanalytical method. This document is intended for researchers, scientists, and drug development professionals who seek not only to meet regulatory expectations but to build truly reliable and defensible bioanalytical methods.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme
The ideal internal standard co-elutes with the analyte and experiences identical effects during sample extraction, processing, and ionization.[4][5] This is where SIL internal standards, such as 5,6-Dihydro Uracil-¹³C,¹⁵N₂, excel. These are compounds in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[6][7] Because the chemical and physical properties are nearly identical to the unlabeled analyte, a SIL IS behaves in a very similar manner from sample preparation to detection.[7]
The primary function of a SIL IS is to normalize the analyte's response, effectively mitigating two of the most significant challenges in LC-MS/MS bioanalysis: sample preparation variability and matrix effects.
-
Matrix Effects: These are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[8][9][10] This phenomenon can drastically alter the analyte's signal intensity, leading to inaccurate quantification.[11] A SIL IS, being physicochemically identical to the analyte, experiences the same ionization suppression or enhancement, allowing the ratio of analyte-to-IS response to remain constant and accurate.[12]
-
Recovery Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is nearly impossible to achieve 100% and perfectly consistent recovery of the analyte across all samples.[6][13] By adding the SIL IS at the very beginning of the sample preparation process, any loss of the analyte will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final concentration measurement.[14]
Comparative Analysis: Choosing the Right Internal Standard
While SIL internal standards are ideal, other options exist. Understanding their limitations highlights the superior performance of compounds like 5,6-Dihydro Uracil-¹³C,¹⁵N₂.
| Feature | 5,6-Dihydro Uracil-¹³C,¹⁵N₂ (SIL IS) | Deuterated Analog (e.g., -d₄) | Structural Analog (Non-Isotopic) |
| Co-elution | Virtually identical chromatographic retention time. | Potential for slight chromatographic separation (isotopic effect), which can lead to differential matrix effects.[15] | Often has a different retention time, guaranteeing it will experience different matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring it tracks matrix effects perfectly.[12] | Very similar, but can sometimes exhibit minor differences. | Can have significantly different ionization efficiency, making it a poor surrogate for matrix effects. |
| Extraction Recovery | Identical recovery to the analyte. | Generally identical recovery. | May have different recovery properties due to differing polarity or solubility. |
| Label Stability | ¹³C and ¹⁵N labels are extremely stable and do not undergo back-exchange.[7] | Deuterium labels, especially on heteroatoms or acidic carbons, can be prone to back-exchange with protons from the solvent.[7] | Not applicable. |
| Cost & Availability | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive than ¹³C/¹⁵N labeled standards. | Typically the least expensive and most readily available option. |
| Overall Reliability | Excellent. Considered the "gold standard" for quantitative bioanalysis.[3] | Good to Very Good. A widely accepted and effective choice, but with some potential pitfalls. | Poor to Fair. Use is discouraged by regulatory bodies when a SIL IS is available due to its inability to properly correct for matrix effects. |
A Step-by-Step Guide to Method Validation with 5,6-Dihydro Uracil-¹³C,¹⁵N₂
This section outlines the core experiments required for full bioanalytical method validation, adhering to guidelines from the FDA, EMA, and ICH.[2][16][17][18] For each parameter, we describe the purpose and a practical experimental protocol.
Stock Solutions and Sample Preparation
The foundation of any validation is the accurate preparation of stock solutions.
-
Protocol:
-
Prepare separate primary stock solutions of the analyte (your compound of interest) and the internal standard (5,6-Dihydro Uracil-¹³C,¹⁵N₂) in a suitable organic solvent.
-
From these primary stocks, create independent working solutions for preparing Calibration Standards (CS) and Quality Control (QC) samples. Using separate stock preparations for CS and QCs is a critical cross-check of weighing and dilution accuracy.[18][19]
-
Prepare a working solution of the internal standard at a concentration that will yield a robust and consistent signal in the mass spectrometer after being added to the samples.
-
Specificity and Selectivity
Purpose: To ensure that the method can unequivocally measure the analyte and IS without interference from endogenous matrix components, metabolites, or other concomitant medications.[16][17]
-
Protocol:
-
Obtain at least six different lots of blank biological matrix (e.g., human plasma) from individual donors.[20]
-
Process each blank lot with and without the addition of the IS.
-
Process one blank lot spiked only with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze the processed samples.
-
Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. Any interference at the retention time of the IS should be less than 5% of its mean response in the calibration standards and QCs.[20]
-
Linearity and Calibration Curve
Purpose: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrument's response ratio (analyte peak area / IS peak area) over a defined range.[16][17]
-
Protocol:
-
Prepare a series of Calibration Standards (CS) by spiking blank matrix with the analyte working solution. A typical curve consists of a blank sample, a zero sample (spiked with IS only), and 6-8 non-zero concentrations covering the expected study range.[20]
-
Process and analyze the CS.
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Apply a linear, weighted (commonly 1/x or 1/x²) regression analysis.
-
Accuracy and Precision
Purpose: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter or variability in repeated measurements (precision).[16][17] This is the most critical test of method performance.
-
Protocol:
-
Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC: Within three times the LLOQ.
-
Mid QC: Near the center of the calibration range.
-
High QC: At approximately 75% of the Upper Limit of Quantitation (ULOQ).
-
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates on at least three different days.
-
Acceptance Criteria: For both intra- and inter-day analyses, the mean calculated concentration (accuracy) for each QC level must be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of variation (CV%), or precision, must not exceed 15% (20% for the LLOQ).[18]
-
Matrix Effect
Purpose: To quantitatively assess the degree of ion suppression or enhancement on the analyte and IS caused by the biological matrix. The use of a co-eluting SIL IS like 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is designed to compensate for this, but the effect must still be evaluated.
-
Protocol:
-
Obtain at least six different lots of blank biological matrix.
-
Prepare two sets of samples at low and high concentrations:
-
Set A: Analyte and IS spiked into the solvent used for final sample reconstitution.
-
Set B: Blank matrix is extracted first, and then the analyte and IS are spiked into the final extracted supernatant.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-normalized MF: (MF of Analyte) / (MF of IS).
-
Acceptance Criteria: The CV% of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[21] This demonstrates that while matrix effects may be present, the SIL IS is effectively and consistently correcting for them.
-
Stability
Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions likely to be encountered during actual study sample handling.
-
Protocol:
-
Analyze low and high QC samples that have been subjected to specific conditions and compare their measured concentrations against freshly prepared standards and QCs.
-
Freeze-Thaw Stability: Subject QCs to at least three freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep QCs at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean measured concentration of the stability-tested QCs should be within ±15% of their nominal concentration.
-
Conclusion: Building Confidence in Your Data with the Right Tools
The validation of a bioanalytical method is a rigorous, multi-faceted process that underpins the reliability of pharmacokinetic, toxicokinetic, and biomarker data. While regulatory guidelines provide a necessary framework, true scientific integrity comes from understanding the principles behind each step. The choice of an internal standard is one of the most critical decisions in method development.
As we have demonstrated, a stable isotope-labeled internal standard like 5,6-Dihydro Uracil-¹³C,¹⁵N₂ is the superior choice for quantitative LC-MS/MS analysis. Its ability to co-elute and behave identically to the analyte provides unparalleled correction for the inevitable variabilities of sample extraction and the pernicious effects of the sample matrix.[7][12] By investing in the appropriate tools and meticulously executing the validation experiments outlined in this guide, researchers can ensure their methods are not just compliant, but robust, reliable, and capable of generating the high-quality data essential for advancing scientific research and drug development.
References
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
-
Li, W., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Available at: [Link]
-
SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]
-
Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. Available at: [Link]
-
Murugan, S., et al. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Bergeron, M., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available at: [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. Available at: [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available at: [Link]
-
Liu, G., et al. (2014). Automated non-stepwise preparation of bioanalytical calibration standards and quality controls using an ultra-low volume digitizing liquid dispenser. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
Wikipedia. Internal standard. Available at: [Link]
-
International Council for Harmonisation. ICH Quality Guidelines. Available at: [Link]
-
Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
DNAmod. 5,6-dihydrouracil. Available at: [Link]
-
Scriven, E. F. V., & Suschitzky, H. (2009). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. National Institutes of Health (NIH). Available at: [Link]
-
Biology Stack Exchange. (2014). 5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA?. Available at: [Link]
-
Udayakumar, D., et al. (2020). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. Available at: [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. fda.gov [fda.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. nebiolab.com [nebiolab.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pmda.go.jp [pmda.go.jp]
- 21. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to 13C,15N2-Dihydrouracil and Deuterated Internal Standards
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that profoundly impacts data accuracy, precision, and reliability. While deuterated standards have historically been a common choice due to their wider availability and lower cost, their inherent physicochemical differences from the analyte can introduce significant analytical challenges. This guide provides an in-depth comparison of ¹³C,¹⁵N-labeled internal standards, exemplified by 13C,15N2-dihydrouracil , against their deuterated counterparts, offering experimental insights and protocols for researchers, scientists, and drug development professionals.
The Imperative for an Ideal Internal Standard
The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to mimic the behavior of the analyte throughout the entire analytical process—from sample extraction and handling to ionization and detection.[1][2] By doing so, it compensates for variations in sample preparation, matrix effects, and instrument response, ensuring robust and accurate quantification.[3][4] A stable isotope-labeled (SIL) internal standard, where one or more atoms are replaced with their heavier, non-radioactive isotopes, is considered the gold standard for this purpose.[5] However, not all SIL internal standards are created equal.
The Deuterium Dilemma: Unmasking the Isotope Effect
Deuterium (²H or D), a heavy isotope of hydrogen, is a common choice for labeling internal standards.[6] Despite its utility, the significant mass difference between protium (¹H) and deuterium can lead to a phenomenon known as the "chromatographic isotope effect."[7] This effect can cause the deuterated standard to elute at a slightly different retention time than the native analyte in reversed-phase chromatography.[3][8]
This seemingly minor shift can have profound consequences. If the analyte and its deuterated internal standard do not perfectly co-elute, they may be subjected to different regions of ion suppression or enhancement from co-eluting matrix components.[3][9] This "differential matrix effect" undermines the very purpose of the internal standard, leading to inaccurate and imprecise results.[3] Furthermore, deuterium atoms, particularly those at labile positions, can be susceptible to back-exchange with protons from the solvent, compromising the stability and integrity of the internal standard.[6][10]
The ¹³C,¹⁵N Advantage: Ensuring Analytical Fidelity
In contrast, internal standards labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) exhibit physicochemical properties that are virtually identical to the analyte.[8][11] The smaller relative mass difference between these isotopes and their lighter counterparts results in negligible chromatographic isotope effects.[11] This ensures near-perfect co-elution with the analyte, providing a more accurate and reliable correction for matrix effects.[8][9]
13C,15N2-Dihydrouracil serves as an exemplary case. Dihydrouracil is a critical biomarker for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of fluoropyrimidine-based chemotherapies.[12][13] Accurate quantification of dihydrouracil is crucial for identifying patients at risk of severe toxicity.[11] The use of a ¹³C,¹⁵N-labeled dihydrouracil internal standard, as demonstrated in validated UPLC-MS/MS methods, provides the necessary analytical rigor for such critical clinical applications.[12][14]
Comparative Analysis: 13C,15N2-Dihydrouracil vs. Deuterated Dihydrouracil
| Feature | 13C,15N2-Dihydrouracil | Deuterated Dihydrouracil | Rationale & Implications |
| Chromatographic Co-elution | Near-perfect co-elution with native dihydrouracil. | Potential for retention time shifts (earlier elution in reversed-phase LC).[3][8] | Identical physicochemical properties of ¹³C and ¹⁵N isotopes minimize chromatographic separation, ensuring both analyte and IS experience the same matrix environment.[9] |
| Matrix Effect Compensation | Superior and more reliable compensation for ion suppression/enhancement.[8][9] | Susceptible to differential matrix effects, leading to potential inaccuracies.[3] | Co-elution is paramount for accurate matrix effect correction. Any separation can lead to the IS failing to track the analyte's ionization behavior.[14] |
| Isotopic Stability | Highly stable; ¹³C and ¹⁵N labels are not prone to exchange.[3] | Risk of back-exchange of deuterium with protons, especially under certain pH and temperature conditions.[6][10] | Stable labeling ensures the integrity of the IS throughout sample storage and analysis, preventing skewed quantification. |
| Regulatory Compliance | Aligns with the highest standards for bioanalytical method validation as recommended by the FDA and EMA.[5][15] | May require additional validation to demonstrate lack of isotope effects and stability, potentially raising regulatory scrutiny.[12] | Regulatory bodies emphasize the importance of using an appropriate IS to ensure data integrity. The stability and co-elution of ¹³C,¹⁵N-labeled standards provide greater confidence. |
Experimental Protocols
To ensure the scientific integrity of your bioanalytical method, rigorous validation is essential. The following are detailed, step-by-step methodologies for key experiments to assess the performance of your chosen internal standard.
Protocol 1: Assessment of Matrix Effects
This protocol is adapted from the post-extraction spike method, a widely accepted approach for quantitatively evaluating matrix effects.[14]
Objective: To determine if co-eluting matrix components suppress or enhance the ionization of the analyte and internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the analytical mobile phase or a reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma from at least six different sources) is extracted first, and then the analyte and IS are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%. An IS-normalized MF close to 1.0 indicates that the IS effectively compensates for the matrix effect.[14]
Protocol 2: Evaluation of Isotopic Stability (for Deuterated Standards)
Objective: To assess the potential for back-exchange of deuterium atoms on the internal standard.
Procedure:
-
Prepare IS Solutions: Prepare solutions of the deuterated IS in various relevant media, including:
-
Mobile phase at the initial and final compositions of the gradient.
-
Reconstitution solvent.
-
Extracted blank biological matrix.
-
-
Incubate under Stress Conditions: Incubate the solutions at different temperatures (e.g., room temperature and 40°C) and for various durations (e.g., 0, 4, 8, and 24 hours).
-
Analyze by High-Resolution Mass Spectrometry (HRMS): Analyze the incubated samples by LC-HRMS.
-
Monitor for Mass Shifts: Look for the appearance and increase of a signal corresponding to the mass of the IS with one or more deuterium atoms replaced by hydrogen.
-
Acceptance Criteria: The peak area of the back-exchanged species should be negligible (e.g., <0.1%) compared to the main deuterated IS peak under all tested conditions.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical bioanalytical workflow and highlights the critical role of the internal standard.
Caption: Bioanalytical workflow using an internal standard.
The Logic of Co-elution and Matrix Effect Compensation
The following diagram illustrates the importance of co-elution for accurate matrix effect compensation.
Sources
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. myadlm.org [myadlm.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application [pubmed.ncbi.nlm.nih.gov]
- 11. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Cross-Validation of Dihydropyrimidine Dehydrogenase (DPD) Deficiency Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for DPD Deficiency Screening
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors.[1][2] However, their efficacy is shadowed by a significant risk of severe, and sometimes fatal, toxicity.[1][3] A primary driver of these adverse reactions is a deficiency in the dihydropyrimidine dehydrogenase (DPD) enzyme, the rate-limiting step in fluoropyrimidine catabolism.[3][4][5] This genetic condition, present in up to 9% of the population in the form of partial deficiency, impairs the body's ability to break down these drugs, leading to their accumulation and life-threatening side effects like neutropenia, mucositis, and severe diarrhea.[1][3][4]
The clinical significance of DPD deficiency is so profound that major regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now recommend or mandate pre-treatment screening to identify at-risk patients.[2][6][7][8][9][10] This guide provides an in-depth comparison of the primary DPD deficiency assays and outlines a framework for their cross-validation, ensuring the highest level of confidence in patient risk stratification.
The Landscape of DPD Deficiency Assays: Three Pillars of Investigation
Detecting DPD deficiency is not a one-size-fits-all endeavor. The available methodologies can be broadly categorized into three distinct approaches, each interrogating a different aspect of the DPD metabolic pathway.
-
DPYD Genotyping: Examines the patient's DNA for specific genetic variants in the DPYD gene known to cause reduced or absent enzyme function.[11][12]
-
Phenotyping (Indirect): Measures the functional consequence of DPD activity by quantifying the levels of its natural substrate, uracil (U), and its metabolite, dihydrouracil (UH2), in the blood.[3][11][13]
-
Phenotyping (Direct): Directly measures the DPD enzyme's metabolic activity in a patient's peripheral blood mononuclear cells (PBMCs).[11][13]
The choice of assay, or combination thereof, has significant implications for accuracy, turnaround time, and clinical interpretation.
Caption: High-level overview of the three main DPD deficiency testing methodologies.
Assay Deep Dive 1: DPYD Genotyping
Scientific Principle
Genotyping predicts DPD enzyme function based on an individual's genetic makeup.[11] Germline variants in the DPYD gene can lead to the production of a non-functional or partially functional DPD enzyme.[1][14] Clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), assign an "activity score" to each DPYD allele (e.g., 1 for normal function, 0.5 for decreased function, 0 for no function).[6][14] The sum of the scores for both alleles determines the patient's predicted phenotype: normal metabolizer (score of 2), intermediate metabolizer (score of 1 or 1.5), or poor metabolizer (score of 0 or 0.5).[1][6]
Methodologies and Key Variants
The most common approach is targeted genotyping via real-time PCR, which screens for a panel of the most prevalent and clinically significant variants. Full gene sequencing using Next-Generation Sequencing (NGS) offers a more comprehensive analysis, capable of identifying rare and novel variants.[12][14]
Four variants are widely recognized as critical for testing in Caucasian populations:
Experimental Protocol: Targeted DPYD Variant Analysis
-
Sample Collection: Collect 2-4 mL of whole blood in an EDTA (purple-top) tube.
-
DNA Extraction: Isolate genomic DNA from whole blood using a commercially available kit (e.g., spin column-based or magnetic bead-based). Quantify DNA and assess purity (A260/A280 ratio).
-
Assay Preparation: Prepare a real-time PCR reaction mix containing a TaqMan™ genotyping master mix, sequence-specific primers, and fluorescently labeled probes for both the wild-type and variant alleles for each of the four target variants.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument. The instrument's software will plot the fluorescence signals to generate allele discrimination plots.
-
Data Analysis: Assign a genotype (e.g., homozygous wild-type, heterozygous, or homozygous variant) for each of the four variants based on the clustering in the allele discrimination plot.
-
Interpretation: Calculate the patient's DPD activity score based on the identified genotype and determine the predicted metabolizer status according to CPIC guidelines.[15]
Caption: Standard workflow for targeted DPYD genotyping.
Assay Deep Dive 2: Phenotyping via Uracil (U) and Dihydrouracil (UH2) Analysis
Scientific Principle
This method provides a real-time snapshot of DPD enzyme function. DPD is the primary enzyme responsible for the breakdown of endogenous uracil.[4] When DPD activity is impaired, uracil cannot be efficiently converted to UH2, leading to an accumulation of uracil in the plasma and a corresponding decrease in the UH2/U ratio.[11][13] Elevated plasma uracil is therefore a direct indicator of reduced DPD function.
Methodology and Interpretation
The gold-standard for measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[16] Simpler UPLC-UV methods are also being developed for routine screening.[16]
Established Clinical Cut-offs:
Experimental Protocol: Plasma Uracil Measurement by LC-MS/MS
-
Sample Collection & Processing: Collect whole blood in an EDTA tube. Crucially , plasma must be separated by centrifugation (e.g., 1500 x g for 10 min at 4°C) within 1-2 hours of collection and immediately frozen at -20°C or below to prevent artifactual changes in uracil levels.
-
Sample Preparation: Thaw plasma samples. Perform a protein precipitation step by adding a solvent (e.g., methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Uracil) to a small volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The LC system separates uracil from other plasma components. The mass spectrometer is set to monitor specific mass transitions for uracil and the internal standard for accurate quantification.
-
Data Analysis: Generate a calibration curve using standards of known uracil concentrations. Quantify the uracil concentration in the patient samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Interpretation: Compare the measured plasma uracil concentration to the established clinical cut-offs (16 ng/mL and 150 ng/mL) to determine the patient's DPD phenotype.
Caption: Workflow for plasma uracil-based DPD phenotyping.
The Rationale for Cross-Validation: A Self-Validating System
Neither genotyping nor phenotyping alone is infallible. Genotyping can only identify the variants it is designed to detect, potentially missing patients with rare or novel DPYD mutations or those with non-genetic causes of DPD impairment.[4][5] Conversely, phenotyping is a functional measure but can be susceptible to pre-analytical errors, circadian variation, and patient-specific factors like renal impairment, which can lead to false positives.[11][13][17]
A robust, trustworthy diagnostic system relies on cross-validation, using a second, orthogonal method to confirm initial findings, especially in ambiguous cases. This approach creates a self-validating workflow that maximizes patient safety.
Sources
- 1. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. Universal DPYD Testing Prior to 5-FU and Capecitabine Therapy - NCODA [ncoda.org]
- 3. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 4. The European Medicines Agency (EMA) recommends dihydropyrimidine dehydrogenase testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine - Generi Biotech [generi-biotech.com]
- 5. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 6. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. Implementation of dihydropyrimidine dehydrogenase deficiency testing in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 11. oxjournal.org [oxjournal.org]
- 12. oxjournal.org [oxjournal.org]
- 13. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 16. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Dihydrouracil Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the quantification of dihydrouracil (DHU). It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable study.
Introduction: The Clinical Imperative for Standardized Dihydrouracil Measurement
Dihydrouracil (DHU) is the direct metabolic product of endogenous uracil, catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD). The activity of DPD is critical, as it is the rate-limiting enzyme responsible for the breakdown of fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU) and its prodrug, capecitabine.[1][2] A significant portion of the population has partial or complete DPD deficiency, placing them at high risk for severe, life-threatening toxicity if administered standard doses of these drugs.[2][3][4]
Consequently, regulatory bodies such as the European Medicines Agency (EMA) now recommend pre-treatment testing for DPD deficiency.[3][5] Phenotypic screening, which involves measuring the plasma concentrations of uracil and DHU, is a primary method for assessing DPD activity.[2][6] Given the direct impact on patient safety and therapeutic dosing, ensuring that DHU quantification is accurate and reproducible across different analytical laboratories is of paramount clinical importance. This guide establishes a framework for achieving that standardization.
Analytical Methodologies: Why LC-MS/MS is the Gold Standard
While various techniques could be theorized for DHU quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard.[1][7][8]
-
Causality Behind the Choice : The superiority of LC-MS/MS lies in its exceptional specificity and sensitivity . Specificity is achieved through Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the molecular weight of DHU) and a specific product ion generated after fragmentation. This process effectively filters out interfering compounds from the complex biological matrix, a significant challenge for less specific techniques.[7] Sensitivity is crucial because endogenous DHU levels can be low, and precise measurement is necessary to calculate the clinically relevant Uracil/DHU ratio.[8][9]
The primary challenge in quantifying an endogenous analyte like DHU is the lack of a true "blank" matrix for creating calibrators.[10][11] This is overcome by using a surrogate matrix (e.g., charcoal-stripped plasma) or, more effectively, by employing stable isotope-labeled (SIL) internal standards.[8][10] A SIL-DHU behaves almost identically to the endogenous DHU during sample extraction and ionization, correcting for variability and ensuring accuracy.[8][9]
Designing a Robust Inter-Laboratory Comparison Study
A successful comparison study is built on meticulous planning that minimizes pre-analytical and analytical variability, allowing for a true assessment of inter-laboratory performance.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for an Inter-Laboratory Dihydrouracil Comparison Study."
Key Pillars of the Study Design:
-
Harmonized Protocol : While labs will use their own validated LC-MS/MS systems, critical parameters must be harmonized. This includes defining the acceptable range for calibration curves, setting acceptance criteria for Quality Control (QC) samples, and specifying the data reporting format.
-
Standardized Materials : The cornerstone of the study is the distribution of identical, centrally prepared materials to all participating labs. This includes:
-
Calibration Standards : A set of standards at defined concentrations.
-
Quality Control (QC) Samples : At least three levels (Low, Medium, High) prepared from a pooled plasma source. The concentrations should be unknown to the participants.
-
Blinded Samples : Patient-derived or spiked samples with concentrations unknown to the labs to simulate real-world analysis.
-
-
Pre-Analytical Control : Instructions for sample handling are critical. For DHU, stability in whole blood can be poor at ambient temperatures.[8][12] The protocol must mandate immediate centrifugation and freezing of plasma, or storage at 2-8°C for no more than four hours before processing, to prevent metabolic activity from altering analyte concentrations.[8][12]
Model Experimental Protocol: LC-MS/MS Quantification of DHU
This protocol is a self-validating system, incorporating essential QC checks and referencing established bioanalytical guidelines from the FDA and EMA.[13][14][15]
dot graph TD { graph [splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Core LC-MS/MS Analytical Workflow for DHU Quantification."
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Causality : Add 10 µL of the stable isotope-labeled internal standard (SIL-DHU) working solution to every tube (except blanks). Adding the IS early ensures it undergoes the exact same extraction process as the analyte, providing the most accurate correction for any sample loss.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds, then centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Conditions
-
System : UPLC/HPLC system (e.g., Acquity UPLC).
-
Column : A reversed-phase column suitable for polar analytes, such as an Acquity UPLC HSS T3 column.[8][9]
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).
-
Run Time : A rapid gradient of ~5 minutes is typically sufficient.[8][9]
-
-
Mass Spectrometry Conditions
-
System : Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : DHU is typically analyzed in positive ion mode.[8]
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for both DHU and SIL-DHU. These must be optimized for the specific instrument used.
-
-
Run Acceptance Criteria
-
Calibration Curve : The correlation coefficient (r²) must be >0.99. At least 75% of the non-zero calibrators must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Quality Controls : At least 67% of the QC samples must be within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.
-
Data Analysis and Interpretation
The goal is to assess the agreement between laboratories. Raw concentration data from all participants for the shared QC and blinded samples should be collected.
Statistical Approach:
-
Calculate Descriptive Statistics : For each sample and each laboratory, calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
-
Identify Outliers : Use statistical methods like the Grubbs' test or Cochran's C test to identify and potentially exclude statistical outliers from individual labs.[16]
-
Assess Performance with Z-Scores : The robust Z-score is a highly effective tool for inter-laboratory comparison.[17][18] It normalizes performance based on the overall distribution of results. A Z-score is calculated for each lab's result on a given sample:
-
Z = (x - X) / σ
-
Where x is the lab's result, X is the robust mean of all results, and σ is the robust standard deviation.
-
Interpretation :
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance (warning signal)
-
|Z| ≥ 3: Unsatisfactory performance (action signal)
-
-
Hypothetical Comparison Data
The table below illustrates how results from a comparison study might be summarized. Three hypothetical labs analyze three shared QC samples.
| Sample ID | Target Value (ng/mL) | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Overall Mean | Overall %CV |
| QC-Low | 20.0 | 19.5 | 22.1 | 18.9 | 20.2 | 8.5% |
| QC-Mid | 100.0 | 98.7 | 104.5 | 95.5 | 99.6 | 4.5% |
| QC-High | 500.0 | 510.2 | 475.8 | 495.1 | 493.7 | 3.5% |
In this hypothetical case, Lab B shows a slight positive bias, particularly at the low end, while Labs A and C are closer to the target values. All labs, however, would likely fall within an acceptable performance range based on Z-score analysis.
Conclusion and Best Practices
A successful inter-laboratory comparison for dihydrouracil quantification hinges on a meticulously planned study that controls for pre-analytical variability and harmonizes key analytical parameters. The use of LC-MS/MS with stable isotope-labeled internal standards is non-negotiable for achieving the required accuracy and precision. By employing robust statistical tools like Z-scores, study organizers can objectively evaluate laboratory performance and identify sources of bias. Ultimately, such comparison studies are essential for ensuring that DPD deficiency screening is reliable and consistent, directly contributing to the safety and efficacy of fluoropyrimidine-based cancer therapies.
References
-
Jiang, H., Jiang, J., Hu, P., & Hu, Y. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 169–176. [Link]
-
Li, W., Cohen, L., & Geng, L. (2014). Overcome the Endogenous Levels in Biomarker Quantitation Using LC-MS. In Bioanalytical Chemistry and Diagnostics. ResearchGate. [Link]
-
Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
-
Jacobs, B. A. W., Rosing, H., van Kuilenburg, A. B. P., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 120–126. [Link]
-
Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., & Lowes, S. (2019). STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Mass Spectrometry Reviews, 40(1), 31-52. [Link]
-
Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Frontiers in Pharmacology, 10, 131. [Link]
-
Andrés-Zayas, C., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]
-
Utrecht University Repository. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. [Link]
-
Request PDF. (n.d.). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. ResearchGate. [Link]
-
Lee, A. M., & Kasi, A. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 14(13), 3209. [Link]
-
Bioanalysis Zone. (2022). Challenges with biomarker assay evaluation: endogenous analyte detectability vs assay sensitivity. [Link]
-
Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. [Link]
-
Bioanalysis Zone. (2015). Challenges and approaches in biomarker assays for mitigating variability with improved accuracy and precision. [Link]
-
Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
ACS Publications. (2022). The Origin-Adjusted Approach for Reliable Quantification of Endogenous Analytes in Mass Spectrometric Bioanalysis. ACS Omega. [Link]
-
ResearchGate. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
-
European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Robin, T., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 1142, 122038. [Link]
-
Pallet, N., et al. (2022). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers, 14(13), 3209. [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? [Link]
-
Canada's Drug Agency. (n.d.). Dihydropyrimidine Dehydrogenase Deficiency Testing for Patients Treated With 5-Fluorouracil and Capecitabine. [Link]
-
Oxford Academic. (2012). Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Chromatographic Science. [Link]
-
Pharmacy Times. (2025). DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. [Link]
-
PubMed. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]
-
Request PDF. (n.d.). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. ResearchGate. [Link]
Sources
- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic studies and clinical diagnostics, the choice of an internal standard (IS) is a critical determinant of data reliability. This guide provides an in-depth technical comparison of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard (SIL-IS), against other common internal standards for the quantification of uracil and its metabolite, dihydrouracil. We will delve into the mechanistic rationale, present comparative experimental data, and provide actionable protocols, all grounded in the principles of scientific integrity and regulatory expectations.
The Rationale: Why a Stable Isotope-Labeled Internal Standard?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "gold standard" for internal standards is a SIL analog of the analyte.[1] The fundamental principle is that a SIL-IS has nearly identical physicochemical properties to the analyte, differing only in mass.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample recovery and matrix effects.[1] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the importance of using an appropriate internal standard to ensure the accuracy and precision of the data.[2]
The selection of 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard is particularly relevant in the context of dihydropyrimidine dehydrogenase (DPD) activity assessment. DPD is the rate-limiting enzyme in the catabolism of uracil to dihydrouracil.[3] Monitoring the levels of uracil and dihydrouracil is crucial for identifying patients at risk of toxicity from fluoropyrimidine-based chemotherapies like 5-fluorouracil.[4]
Comparative Performance: 5,6-Dihydro Uracil-¹³C,¹⁵N₂ vs. Alternatives
To objectively evaluate the performance of 5,6-Dihydro Uracil-¹³C,¹⁵N₂, we will compare validation data from a method employing this SIL-IS with a method that utilizes a structural analog internal standard, 5-Bromo-uracil.
Scenario 1: Stable Isotope-Labeled Internal Standard (5,6-Dihydrouracil-¹³C₄,¹⁵N₂ and Uracil-¹⁵N₂)
A study by Jacobs et al. (2016) describes a validated UPLC-MS/MS method for the simultaneous quantification of uracil and dihydrouracil in human plasma using their respective stable isotope-labeled internal standards.[4]
Table 1: Performance Data with Stable Isotope-Labeled Internal Standards [4]
| Analyte | Internal Standard | Concentration Range | Inter-assay Bias (%) | Inter-assay Precision (CV%) |
| Uracil | Uracil-¹⁵N₂ | 1 - 100 ng/mL | ±2.8 | ≤12.4 |
| Dihydrouracil | 5,6-Dihydrouracil-¹³C₄,¹⁵N₂ | 10 - 1000 ng/mL | ±2.9 | ≤7.2 |
The data demonstrates high accuracy (bias within ±2.9%) and precision (CV ≤12.4%) across the validated concentration ranges. The use of SIL-IS effectively minimizes the impact of matrix effects, as both the analyte and the IS are subject to the same degree of ion suppression or enhancement.[5]
Scenario 2: Structural Analog Internal Standard (5-Bromo-uracil)
In contrast, a study by Coudore et al. (2012) validated a UPLC-MS/MS method for uracil and dihydrouracil using 5-Bromo-uracil as the internal standard.[6]
Table 2: Performance Data with a Structural Analog Internal Standard [6]
| Analyte | Internal Standard | Concentration Range | Inter-batch Accuracy (%) | Inter-batch Precision (CV%) |
| Uracil | 5-Bromo-uracil | 0.625 - 160.0 ng/mL | ≤ 17 | ≤ 8.6 |
| Dihydrouracil | 5-Bromo-uracil | 0.625 - 160.0 ng/mL | ≤ 17 | ≤ 8.6 |
While this method also meets regulatory acceptance criteria, the reported accuracy (≤ 17% deviation) is wider compared to the method using SIL-IS. Structural analogs, while chemically similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, making them less effective at compensating for analytical variability.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a bioanalytical workflow using 5,6-Dihydro Uracil-¹³C,¹⁵N₂ as an internal standard, based on the principles outlined in the referenced literature.
Sample Preparation and Extraction
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting : Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of the internal standard working solution (containing 5,6-Dihydro Uracil-¹³C,¹⁵N₂ and Uracil-¹⁵N₂) to each tube.
-
Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile or methanol) to each tube. Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : Depending on the required sensitivity, the supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System : A UPLC system equipped with a suitable column (e.g., Acquity UPLC® HSS T3).[4]
-
Mobile Phase : A gradient elution using appropriate mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometer : A tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification. The specific precursor-to-product ion transitions for uracil, dihydrouracil, and their respective SIL-IS are monitored.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Bioanalytical workflow for uracil and dihydrouracil quantification.
Caption: Catabolic pathway of uracil.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The experimental evidence strongly supports the superiority of stable isotope-labeled internal standards, such as 5,6-Dihydro Uracil-¹³C,¹⁵N₂, for the accurate and precise quantification of uracil and dihydrouracil in biological matrices. While methods using structural analogs can be validated, the inherent physicochemical similarities of SIL-IS provide a more robust system for compensating for analytical variability, leading to higher accuracy and precision. For researchers and drug development professionals, the investment in a high-quality SIL-IS is a critical step towards ensuring the integrity and reliability of bioanalytical data, in alignment with global regulatory standards.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation. [Link]
-
Matsumoto, K., et al. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 63(5), 556-566. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 75-82. [Link]
-
Coudore, F., et al. (2012). Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 899, 59-65. [Link]
-
Svobaite, R., et al. (2018). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace@NKI. [Link]
-
Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257-266. [Link]
-
Guichard, C., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Uracil and Dihydrouracil Analysis: A Comparative Review of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Uracil and Dihydrouracil in Personalized Medicine
The quantification of endogenous uracil (U) and its metabolite, dihydrouracil (UH₂), has emerged as a critical tool in the era of personalized medicine, particularly in oncology. These two molecules are integral to the pyrimidine catabolism pathway, which is also the primary route for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and its prodrug, capecitabine. The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).
A deficiency in DPD activity, present in a significant portion of the population, can lead to severe and often life-threatening toxicity upon administration of standard doses of fluoropyrimidines.[1] Therefore, the accurate measurement of uracil and dihydrouracil levels in plasma or serum serves as a crucial phenotypic marker for DPD activity, enabling clinicians to identify at-risk patients and tailor chemotherapy dosing accordingly.[2][3] This guide provides an in-depth comparison of the primary analytical methodologies for uracil and dihydrouracil analysis, offering field-proven insights to aid researchers and clinicians in selecting the most appropriate method for their needs.
The Dihydropyrimidine Dehydrogenase (DPD) Pathway and Its Clinical Significance
The DPD enzyme is responsible for converting uracil to dihydrouracil. In individuals with DPD deficiency, this conversion is impaired, leading to an accumulation of uracil in the body. This same enzyme is responsible for metabolizing over 80% of administered 5-FU. Consequently, DPD-deficient patients are unable to effectively clear the drug, resulting in a significantly increased risk of severe adverse reactions.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for uracil and dihydrouracil quantification is a critical decision that impacts the accuracy, reliability, and clinical utility of the results. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Each method possesses a unique set of advantages and disadvantages that must be carefully considered.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has become the reference method for the quantification of uracil and dihydrouracil in clinical and research settings due to its high sensitivity, specificity, and robustness.[4][5]
Principle: This technique separates analytes based on their physicochemical properties using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The high specificity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions for each analyte, minimizing the risk of interference from other matrix components.
A widely adopted approach involves a simple protein precipitation followed by UPLC-MS/MS analysis.[6][7][8][9]
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard solution (e.g., stable isotope-labeled uracil and dihydrouracil).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3) is commonly used. The choice of a C18 column is based on its ability to retain and separate these polar analytes from the more polar matrix components.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The formic acid helps to improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is common for UPLC systems.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes. Uracil is typically detected in negative mode, while dihydrouracil is often more sensitive in positive mode.[6][7][8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for uracil, dihydrouracil, and their respective internal standards, ensuring high specificity.
-
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | Uracil: 0.5-5 ng/mL; Dihydrouracil: 5-10 ng/mL | [3][5] |
| Linearity (r²) | >0.99 | [5][6][7][8][9] |
| Intra- and Inter-assay Precision (%CV) | <15% | [3][5][6][7][8][9] |
| Accuracy (%Bias) | Within ±15% | [3][6][7][8][9] |
| Analysis Time per Sample | 3-5 minutes | [6][7][8][9] |
Causality Behind Experimental Choices: The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision. Protein precipitation is a rapid and effective sample cleanup method for this application, though more extensive techniques like liquid-liquid extraction or solid-phase extraction can be employed for enhanced cleanup if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful but More Demanding Alternative
GC-MS is another powerful technique for the quantification of small molecules. However, its application to uracil and dihydrouracil analysis is more complex due to the low volatility of these compounds, necessitating a derivatization step.
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Similar to LC-MS, the separated analytes are then detected by a mass spectrometer. To make uracil and dihydrouracil suitable for GC analysis, they must first be chemically modified to increase their volatility. Silylation is a common derivatization technique for this purpose.[1][10][11][12]
-
Sample Preparation and Derivatization:
-
Extract uracil and dihydrouracil from the plasma/serum sample using a suitable method (e.g., solid-phase extraction).
-
Evaporate the extract to complete dryness under a stream of nitrogen. It is critical to ensure the absence of water, as silylation reagents are moisture-sensitive.[1][10]
-
Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a catalyst if needed.[11]
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of the silylated derivatives.
-
Injection: A split/splitless injector is commonly used.
-
Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized analytes.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized uracil and dihydrouracil.
-
| Parameter | Typical Value | Reference |
| Sensitivity | High, comparable to LC-MS/MS | [13] |
| Specificity | High, especially with high-resolution MS | [13] |
| Throughput | Lower than LC-MS/MS due to derivatization | [4] |
| Complexity | High, requires expertise in derivatization | [1][10][11][12] |
| Cost | Instrument cost is generally lower than LC-MS/MS, but reagent and labor costs can be higher | [14] |
Causality Behind Experimental Choices: Derivatization is a necessary step to overcome the inherent non-volatility of uracil and dihydrouracil, making them amenable to GC analysis. The choice of silylation reagent and reaction conditions is critical for achieving complete and reproducible derivatization.
Immunoassays: A High-Throughput but Potentially Less Specific Approach
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often more cost-effective alternative to chromatography-mass spectrometry techniques. However, the development of specific antibodies for small molecules like uracil and dihydrouracil can be challenging, and cross-reactivity with structurally similar compounds is a potential concern.
Principle: Immunoassays utilize the highly specific binding between an antibody and its target antigen. In a competitive ELISA format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
While specific commercial ELISA kits for uracil and dihydrouracil are not widely available, the general performance characteristics of immunoassays can be considered.
| Parameter | General Expectation | Reference |
| Sensitivity | Can be high, but may be lower than MS methods | [15] |
| Specificity | Potential for cross-reactivity with similar molecules | [15] |
| Throughput | Very high, suitable for large-scale screening | [15] |
| Complexity | Relatively simple and amenable to automation | [15] |
| Cost | Generally lower cost per sample compared to MS methods | [14][16][17][18] |
Challenges in Immunoassay Development: The small size of uracil and dihydrouracil makes it difficult to generate highly specific antibodies. There is a risk of cross-reactivity with other endogenous pyrimidines and purines, which could lead to inaccurate results. Thorough validation, including cross-reactivity studies, is essential for any immunoassay used for clinical decision-making.
Trustworthiness and Self-Validating Systems: The Importance of Pre-Analytical Considerations
The accuracy of uracil and dihydrouracil measurements is highly dependent on proper sample handling and pre-analytical procedures. Both analytes are known to be unstable in whole blood at room temperature, with uracil concentrations, in particular, showing a significant increase over time. This is due to the continued enzymatic activity in the blood after collection.
Key Pre-analytical Guidelines:
-
Sample Collection: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Temperature and Time: Samples should be placed on ice immediately after collection and centrifuged to separate plasma or serum within one hour.
-
Storage: Plasma or serum should be frozen at -20°C or -80°C as soon as possible after separation if not analyzed immediately.
Failure to adhere to these pre-analytical guidelines can lead to falsely elevated uracil levels, potentially resulting in the misclassification of a patient's DPD status and inappropriate dose adjustments.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical methodology for uracil and dihydrouracil analysis depends on a balance of factors including the required sensitivity and specificity, sample throughput, available instrumentation and expertise, and cost considerations.
-
LC-MS/MS stands as the undisputed gold standard, offering the highest level of sensitivity, specificity, and reliability. It is the method of choice for clinical diagnostic laboratories and for research applications requiring accurate and precise quantification.
-
GC-MS is a viable alternative that can provide high-quality data, but the additional complexity of the derivatization step makes it less suitable for high-throughput clinical environments.
-
Immunoassays hold the potential for rapid, cost-effective, and high-throughput screening. However, the lack of commercially available and thoroughly validated kits for uracil and dihydrouracil, coupled with the inherent risk of cross-reactivity, currently limits their application in this field.
As the importance of DPD deficiency testing continues to grow, the demand for accurate and reliable methods for uracil and dihydrouracil analysis will undoubtedly increase. While LC-MS/MS currently leads the way, further developments in other analytical technologies may provide new and valuable tools for clinicians and researchers in the future.
References
- Brooks, E., et al. (2022). A cost-effectiveness analysis of DPD testing. PubMed.
-
Cost Implications of Reactive Versus Prospective Testing for Dihydropyrimidine Dehydrogenase Deficiency in Patients With Colorectal Cancer: A Single-Institution Experience. (2020). NIH. [Link]
-
Cost-effectiveness of DPYD genotyping prior to fluoropyrimidine-based adjuvant chemotherapy for colon cancer. (n.d.). NIH. [Link]
-
Cost effectiveness of DPYD genotyping to screen for dihydropyrimidine dehydrogenase (DPD) deficiency prior to adjuvant chemotherapy for colon cancer. (2021). ASCO Publications. [Link]
-
Cost effectiveness of DPYD genotyping to screen for dihydropyrimidine dehydrogenase (DPD) deficiency prior to adjuvant chemotherapy for colon cancer. | Request PDF. (n.d.). ResearchGate. [Link]
-
LC-MS/MS in the Clinical Laboratory – Where to From Here? (2011). PMC - NIH. [Link]
-
GC Derivatization. (n.d.). Regis Technologies. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). PMC - NIH. [Link]
-
Jiang, H., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 169-176. [Link]
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). ResearchGate. [Link]
-
Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. (2019). PubMed. [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in... (2016). DSpace. [Link]
-
Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. (2016). PubMed. [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]
-
Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. (2022). PubMed Central. [Link]
-
Technical Comparison of Immunoassay and Mass Spectrometry. (n.d.). MedicalLab Management Magazine. [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. [Link]
-
Automatic quantification of uracil and dihydrouracil in plasma. (2020). PubMed. [Link]
-
Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. (2015). PubMed. [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Cost-effectiveness of DPYD genotyping prior to fluoropyrimidine-based adjuvant chemotherapy for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Cost Implications of Reactive Versus Prospective Testing for Dihydropyrimidine Dehydrogenase Deficiency in Patients With Colorectal Cancer: A Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. イムノアッセイ試薬およびキット | Thermo Fisher Scientific [thermofisher.com]
- 18. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different isotopic labeling for uracil
An In-Depth Guide to Isotopic Labeling of Uracil for Researchers
A Comparative Analysis of ¹³C, ¹⁵N, ²H, and ³H Labeling Strategies
For researchers, scientists, and drug development professionals, the precise tracking and analysis of biomolecules are fundamental to discovery. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, is a cornerstone technique that provides unparalleled insight into metabolic pathways, molecular structures, and drug pharmacokinetics. Uracil, a key nucleobase in RNA, is a frequent target for such labeling due to its central role in gene expression, cellular metabolism, and its utility as a building block in RNA-based therapeutics.
This guide provides a comparative analysis of different isotopic labeling strategies for uracil, moving beyond a simple list of methods to explain the causality behind experimental choices. As a senior application scientist, my goal is to equip you with the knowledge to select the most effective labeling strategy for your research, ensuring technical accuracy and trustworthy, self-validating results. We will explore the applications of stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), as well as the radioactive isotope Tritium (³H), supported by experimental workflows and data-driven comparisons.
The Foundation: Why Isotopic Labeling?
Isotopic labeling allows researchers to distinguish introduced molecules from their endogenous counterparts. By incorporating "heavy" stable isotopes or radioactive isotopes, we can follow the journey of uracil and its derivatives through complex biological systems. This is primarily achieved using two powerful analytical techniques:
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. Isotopic labeling introduces a predictable mass shift, enabling precise quantification and tracking of labeled molecules. Isotope-dilution mass spectrometry, where a known quantity of a labeled standard is added to a sample, is considered a gold-standard for exact quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR exploits the magnetic properties of atomic nuclei. While DNA and RNA analysis by NMR can be challenging due to spectral crowding and broad linewidths, the incorporation of isotopes like ¹³C, ¹⁵N, and ²H enhances spectral resolution and sensitivity, making it possible to determine the three-dimensional structures and dynamics of nucleic acids.[2][3]
Stable Isotope Labeling: The Non-Radioactive Workhorse
Stable isotopes are non-radioactive, making them inherently safer and easier to handle than their radioactive counterparts.[4] They do not decay, offering a permanent label for long-term studies.[5] The primary stable isotopes used for uracil labeling are ¹³C, ¹⁵N, and ²H.
Carbon-13 (¹³C): Tracing the Carbon Backbone
¹³C labeling is invaluable for metabolic flux analysis, allowing researchers to trace the carbon atoms of a substrate like glucose as they are incorporated into downstream metabolites, including the building blocks of uracil.[6][7] This provides a dynamic snapshot of cellular metabolism.[8]
-
Applications:
-
Causality in Experimental Choice: Choose ¹³C labeling when your primary question involves the carbon source or pathway for uracil biosynthesis. For NMR, ¹³C labeling is essential for applying advanced multi-dimensional experiments that are impossible with unlabeled RNA.[12]
Nitrogen-15 (¹⁵N): Probing Structure and Nitrogen Metabolism
With a very low natural abundance (0.37%), ¹⁵N provides a clear signal with minimal background interference in both MS and NMR experiments.[] This makes it an excellent choice for high-sensitivity applications.
-
Applications:
-
RNA Structure and Dynamics: ¹⁵N labeling is a powerful tool for studying the structure, dynamics, and interactions of RNA molecules via NMR spectroscopy.[2][14]
-
Metabolic Labeling: Uracil-¹⁵N₂ can be introduced into cell culture to track the synthesis and degradation rates of RNA, providing crucial data on RNA half-lives and turnover.[15]
-
Quantitative Proteomics (via SILAC): While not direct uracil labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) uses ¹⁵N-labeled amino acids to study proteins that interact with nucleic acids.[16][17]
-
-
Causality in Experimental Choice: Select ¹⁵N labeling when studying RNA-protein interactions or when quantifying RNA synthesis and decay rates.[15] Its low natural abundance makes it ideal for quantitative MS experiments where a high signal-to-noise ratio is critical.[] However, for MS-based quantification, it's important to note that using ¹⁵N labeling alone in organisms like E. coli may result in a mass shift for uridine of only 2 Daltons, which can be insufficient due to the natural abundance of ¹³C.[18]
Deuterium (²H): Simplifying Spectra and In Vivo Imaging
Deuterium (²H) labeling is a unique strategy primarily used to simplify complex NMR spectra or for in vivo metabolic imaging.
-
Applications:
-
NMR of Large RNAs: Replacing protons with deuterium in certain positions reduces the number of signals and simplifies crowded ¹H NMR spectra, which is crucial for studying larger RNA molecules.[11][19]
-
Deuterium Metabolic Imaging (DMI): This emerging technique uses deuterated substrates to non-invasively investigate tissue metabolism in vivo, offering a powerful alternative to other imaging methods like PET.[20][21]
-
-
Causality in Experimental Choice: Deuterium is the label of choice when NMR spectral overlap becomes a limiting factor for structural analysis of large RNAs. However, researchers must consider the Kinetic Isotope Effect (KIE) , where the heavier deuterium atom can slow down enzyme-catalyzed reactions, potentially altering metabolic rates.[22] Additionally, the potential for ²H label loss through exchange reactions must be evaluated.[20]
Radioisotopic Labeling: The High-Sensitivity Tracer
Radioisotopes offer exceptional sensitivity, allowing for the detection of minute quantities of a labeled compound. Tritium (³H), a low-energy beta emitter, is the most common radioisotope for labeling uracil and other drug candidates.
Tritium (³H): The Gold Standard for ADME Studies
Tritium labeling is a cornerstone of drug discovery and development, prized for its high specific activity and the ability to track compounds in vivo without altering their chemical properties.[23][24]
-
Applications:
-
ADME Studies: Tritium-labeled compounds are essential for tracking the Absorption, Distribution, Metabolism, and Excretion of drug candidates in preclinical and clinical studies.[25]
-
Receptor Binding Assays: Used to determine the affinity and selectivity of a drug for its biological target.[24]
-
Autoradiography: Provides a visual map of where a radiolabeled compound is distributed within tissues or whole organisms.[23]
-
-
Causality in Experimental Choice: Choose ³H labeling when ultimate sensitivity is required, particularly for in vivo pharmacokinetic and distribution studies where concentrations are very low.[25] The primary drawbacks are the safety precautions and infrastructure required for handling radioactive materials and the potential for the tritium label to be lost through hydrolysis or metabolic exchange.[25][26]
Comparative Summary of Uracil Isotopic Labeling Strategies
The following table provides a quantitative and qualitative comparison to guide your selection process.
| Feature | ¹³C-Uracil | ¹⁵N-Uracil | ²H-Uracil | ³H-Uracil |
| Isotope Type | Stable | Stable | Stable | Radioactive (β-emitter) |
| Primary Analysis | Mass Spectrometry, NMR | Mass Spectrometry, NMR | NMR, Mass Spectrometry | Scintillation, Autoradiography |
| Key Applications | Metabolic flux, NMR structure | RNA turnover, NMR structure | NMR of large RNA, Metabolic imaging | ADME, Receptor binding |
| Pros | Traces carbon backbone, versatile for MS/NMR | High S/N ratio in MS, excellent for RNA dynamics | Simplifies NMR spectra | Highest sensitivity, established for in vivo studies |
| Cons | Higher natural abundance (1.1%) vs. ¹⁵N | Potential for small mass shift (MS) | Kinetic Isotope Effect, label exchange | Radioactive, requires special handling/disposal |
Decision Framework for Selecting the Appropriate Isotope
To streamline the selection process, the following decision-making workflow can be used to match the experimental goal with the most suitable isotopic label for uracil.
Sources
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. isotope.com [isotope.com]
- 12. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. openmedscience.com [openmedscience.com]
- 25. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of ¹³C vs. ²H Labeled Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard, a practice strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) to compensate for analytical variability.[1] Among the available SIL-ISs, carbon-13 (¹³C) and deuterium (²H) labeled compounds are the most common. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental evidence, to empower you in making the most informed choice for your bioanalytical assays.
The fundamental principle behind using a SIL-IS is that it should behave identically to the analyte of interest throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[2] By adding a known amount of the SIL-IS to every sample, standard, and quality control, it serves as a proxy to normalize for variations in sample preparation, injection volume, and, most critically, matrix effects that can suppress or enhance the analyte signal.[3][4][5][6] However, the seemingly subtle difference between substituting a hydrogen atom with deuterium versus a carbon atom with ¹³C can lead to significant disparities in analytical performance.
The Isotope Effect: A Tale of Two Labels
The primary differentiator between ²H and ¹³C labeled standards lies in the magnitude of the "isotope effect." This phenomenon arises from the difference in mass between the isotope and the element it replaces. The relative mass difference between deuterium (²H) and protium (¹H) is approximately 100%, whereas the difference between ¹³C and ¹²C is only about 8%. This substantial mass difference for deuterium leads to a stronger C-²H bond compared to a C-¹H bond, which in turn influences the physicochemical properties of the molecule.[7][8]
A significant consequence of the deuterium isotope effect is the potential for chromatographic separation between the deuterated standard and the native analyte, particularly in high-resolution liquid chromatography systems like UPLC.[9] Deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[10][11] This separation, even if only by a few seconds, can be detrimental to accurate quantification. If the analyte and the internal standard elute at different times, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components, thereby defeating the primary purpose of the internal standard.[3][9]
In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte.[10] This results in near-perfect co-elution, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more effective and reliable compensation.[3][9][12] Studies have consistently demonstrated that ¹³C-labeled analogues co-elute with their native forms under various chromatographic conditions, while ²H-labeled analogues show slight separation.[3][12]
Comparative Performance Data
The following table summarizes the key performance characteristics of ¹³C versus ²H labeled standards based on published experimental data.
| Performance Characteristic | ¹³C-Labeled Standards | ²H-Labeled (Deuterated) Standards | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the native analyte.[3][8][12] | Variable to Poor: Often elutes slightly earlier than the native analyte. The separation increases with the number of deuterium substitutions.[8][10][12] | Co-elution is critical for accurate compensation of matrix effects. Separation can lead to differential ion suppression and inaccurate quantification.[13][14][15] |
| Matrix Effect Compensation | Superior: Due to co-elution, it provides more accurate compensation for ion suppression/enhancement.[3][9] | Sub-optimal: The chromatographic shift can result in incomplete compensation for matrix effects, leading to reduced accuracy and precision.[7][15] | The primary function of an internal standard is to mitigate matrix effects. ¹³C standards perform this function more reliably. |
| Isotopic Stability | High: The ¹³C-C bond is exceptionally stable. The label remains intact throughout all analytical stages.[10] | Moderate: Risk of H/D back-exchange, especially if the label is at an exchangeable position (e.g., on an -OH or -NH group).[10][16] | Label instability can lead to a loss of the isotopic signature and compromise the integrity of the standard, leading to quantification errors. |
| Chemical Synthesis | Generally more complex and expensive. | Generally simpler and less expensive, leading to wider availability.[17] | Cost and availability are practical considerations, but should be weighed against the potential for compromised data quality with ²H standards. |
| MS/MS Fragmentation | Negligible difference in fragmentation patterns compared to the native analyte. | May require different collision energies for optimal fragmentation, especially with a high number of deuterium substitutions.[12] | While manageable, this adds a layer of complexity to method development. |
Experimental Workflow: Validating Your Internal Standard
To ensure the suitability of your chosen internal standard, a rigorous validation process is essential. The following protocol outlines a self-validating system for assessing the performance of a SIL-IS, in line with regulatory expectations.[18][19]
Protocol: Assessment of Chromatographic Co-elution and Matrix Effects
-
Objective: To verify the co-elution of the analyte and internal standard and to assess the internal standard's ability to compensate for matrix effects.
-
Materials:
-
Analyte and SIL-IS (both ¹³C and ²H labeled if comparing).
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare Solutions:
-
Solution A (Neat): Analyte and IS in a clean solvent.
-
Solution B (Post-extraction Spike): Blank matrix is extracted/processed first, and then the analyte and IS are added to the final extract.
-
-
Chromatographic Evaluation:
-
Inject a solution containing both the analyte and the IS.
-
Overlay the chromatograms for the analyte and the IS.
-
Acceptance Criterion: For a ¹³C-IS, the retention times should be identical. For a ²H-IS, carefully measure and document any difference in retention time.
-
-
Matrix Factor (MF) Calculation:
-
Analyze Solutions A and B from all six matrix sources.
-
Calculate the Matrix Factor for the analyte and the IS:
-
MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Calculate the IS-Normalized MF for each matrix source:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Data Analysis:
-
Calculate the coefficient of variation (CV%) for the IS-Normalized MF across the six matrix sources.
-
Acceptance Criterion (as per FDA M10 Guidance): The CV% of the IS-Normalized MF should not exceed 15%.
-
-
-
Interpretation:
-
A low CV% indicates that the internal standard is effectively tracking and compensating for the variability in matrix effects between different sources.
-
If a ²H-labeled standard shows a significant chromatographic shift and a high CV% for the IS-Normalized MF, it suggests that it is not adequately compensating for matrix effects, and a ¹³C-labeled standard should be considered the superior choice.
-
Visualizing the Performance Difference
The choice between ¹³C and ²H labeled standards has a direct impact on the analytical workflow and data integrity. The following diagrams illustrate these key concepts.
Caption: Impact of co-elution on matrix effect compensation.
Caption: Decision workflow for internal standard selection.
Conclusion and Recommendations
While both ¹³C and ²H labeled internal standards can be used to achieve accurate quantification in mass spectrometry, the evidence strongly supports the superiority of ¹³C-labeled standards. Their key advantage is the negligible isotope effect, which ensures co-elution with the native analyte. This property is paramount for effectively compensating for matrix effects, which remains one of the most significant challenges in bioanalysis.[3][20]
For drug development professionals and scientists working in regulated environments, the use of a ¹³C-labeled internal standard provides a more robust and reliable analytical system, minimizing the risk of data rejection and ensuring the highest level of data integrity. While deuterated standards may be more readily available and less costly, the potential for chromatographic separation and sub-optimal matrix effect compensation necessitates thorough validation and carries a higher analytical risk.[10][15]
Therefore, it is the recommendation of this guide to prioritize the use of ¹³C-labeled internal standards whenever possible to ensure the accuracy, precision, and robustness of quantitative bioanalytical methods.
References
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9346–9353. [Link]
-
Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and sample matrices. Rapid Communications in Mass Spectrometry, 18(1), 49–58. [Link]
-
Sangster, T., Spence, M., & Sinclair, P. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Liquid Chromatography & Related Technologies, 27(13), 2063-2076. [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 24(7). [Link]
-
Berg, T., Strand, D. H., & Stenberg, U. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1344, 83–90. [Link]
-
Zhang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 633-647. [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52). [Link]
-
Souza, L. M., & Chaar, J. S. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 74(5-6), 401-409. [Link]
-
Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6527–6534. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
myADLM.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Le, H. H., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
ResearchGate. (2022). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 345. [Link]
-
Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3323-3332. [Link]
-
Jaber, M. A., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3323-3332. [Link]
-
Hasenour, C. M., et al. (2015). Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. American Journal of Physiology-Endocrinology and Metabolism, 309(3), E293-E306. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Chromatography Forum. (2010). About internal standard. [Link]
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukisotope.com [ukisotope.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myadlm.org [myadlm.org]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fda.gov [fda.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Validating Metabolic Flux Models with 13C and 15N Tracers
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, metabolic flux analysis (MFA) stands as a cornerstone technique. It provides a quantitative snapshot of the rates of metabolic reactions, offering profound insights into cellular physiology in both health and disease. The use of stable isotope tracers, particularly Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is central to this methodology. This guide offers an in-depth, objective comparison of ¹³C and ¹⁵N tracers for validating metabolic flux models, complete with supporting experimental data and detailed protocols. Our aim is to equip you with the expertise to not only perform these experiments but also to critically evaluate the outputs, ensuring the robustness and reliability of your metabolic models.
The Bedrock of Belief: Why Isotope Tracing is Essential for Flux Model Validation
Metabolic flux models, at their core, are mathematical representations of the complex network of biochemical reactions within a cell. While these models can be constructed based on genomic and proteomic data, they remain theoretical frameworks until validated by experimental evidence. Intracellular fluxes, the actual rates of these reactions, cannot be directly measured.[1] Isotope-assisted metabolic flux analysis (iMFA) provides a powerful solution by tracing the journey of labeled atoms from a substrate through the metabolic network.[2] The resulting distribution of these isotopes in downstream metabolites serves as a set of constraints to solve for the unknown flux values, thereby bringing the model from a theoretical construct to a validated representation of cellular reality.
The Workhorses of MFA: A Comparative Analysis of ¹³C and ¹⁵N Tracers
The choice of isotopic tracer is a critical decision in the design of an MFA experiment, directly impacting the precision and scope of the resulting flux map. Carbon and nitrogen are the elemental backbones of metabolism, making ¹³C and ¹⁵N the most informative tracers.
Carbon-13 (¹³C): The Gold Standard for Mapping Central Carbon Metabolism
¹³C-MFA is the most established and widely used method for quantifying intracellular metabolic fluxes.[3] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, researchers can track the flow of carbon atoms through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4]
Advantages of ¹³C Tracers:
-
Direct Interrogation of Carbon Backbone: ¹³C tracers directly probe the core pathways of energy and biomass production.
-
Rich Isotopic Information: The scrambling of carbon atoms in central metabolic pathways generates complex labeling patterns in metabolites, providing a wealth of information for precise flux estimation.
-
Well-Established Methodologies and Tools: A plethora of software packages and established protocols are available for designing, analyzing, and interpreting ¹³C-MFA experiments.[5][6][7][8]
Limitations of ¹³C Tracers:
-
Indirect Information on Nitrogen Metabolism: While carbon and nitrogen metabolism are interconnected, ¹³C tracers provide only indirect insights into nitrogen fluxes.
-
Potential for Isotopic Dilution: The presence of unlabeled carbon sources can dilute the isotopic enrichment, potentially affecting the accuracy of flux calculations.
Nitrogen-15 (¹⁵N): Unraveling the Intricacies of Nitrogen Metabolism
Nitrogen is a fundamental component of amino acids, nucleotides, and other essential biomolecules. ¹⁵N-MFA is indispensable for directly quantifying the fluxes through nitrogen assimilation and utilization pathways.[9] Tracers like ¹⁵N-labeled glutamine or ammonium chloride are used to track the fate of nitrogen atoms.
Advantages of ¹⁵N Tracers:
-
Direct Quantification of Nitrogen Fluxes: Provides unparalleled insight into amino acid biosynthesis, transamination reactions, and nucleotide synthesis.
-
Complementary to ¹³C-MFA: Offers a distinct and complementary dataset to validate and refine metabolic models, particularly at the interface of carbon and nitrogen metabolism.
Limitations of ¹⁵N Tracers:
-
Less Information Content for Central Carbon Fluxes: The flow of nitrogen is often less complex than that of carbon in central metabolism, leading to less intricate labeling patterns and potentially lower resolution for some carbon-based fluxes.[1]
-
Requirement for More Advanced Analytical and Computational Approaches: Quantifying nitrogen fluxes can be more challenging due to the lower natural abundance of ¹⁵N and the need for specialized analytical methods and modeling frameworks.[1][10]
Head-to-Head Comparison: ¹³C vs. ¹⁵N Tracers
| Feature | ¹³C Tracers | ¹⁵N Tracers |
| Primary Application | Quantification of central carbon metabolism (glycolysis, PPP, TCA cycle) | Quantification of nitrogen metabolism (amino acid and nucleotide biosynthesis) |
| Information Richness | High, due to extensive carbon scrambling in central pathways. | Moderate to high, depending on the complexity of nitrogen trafficking. |
| Resolution for Carbon Fluxes | High | Indirect and generally lower |
| Resolution for Nitrogen Fluxes | Indirect and low | High |
| Established Protocols | Extensive and well-documented | Growing, but less standardized than ¹³C-MFA |
| Software Availability | Numerous mature software packages available | Fewer specialized tools, often integrated into broader MFA software |
| Cost of Labeled Substrates | Varies, but common tracers are readily available | Can be more expensive for specific labeled compounds |
The Power of Synergy: Simultaneous ¹³C and ¹⁵N Metabolic Flux Analysis
The limitations of using a single tracer can be overcome by employing a dual-labeling approach, where both ¹³C and ¹⁵N-labeled substrates are introduced simultaneously.[1][5][11] This powerful technique, often referred to as ¹³C¹⁵N-MFA, allows for the concurrent quantification of both carbon and nitrogen fluxes, providing a more comprehensive and robust validation of the metabolic model.[1][5][10][11]
Key Advantages of Simultaneous ¹³C¹⁵N-MFA:
-
Comprehensive Flux Map: Generates a unified flux map that integrates both carbon and nitrogen metabolism.[1][10]
-
Increased Accuracy and Precision: The additional constraints provided by the ¹⁵N labeling data can significantly improve the accuracy and reduce the confidence intervals of the estimated fluxes.
-
Elucidation of Interconnected Pathways: Provides unique insights into the interplay between carbon and nitrogen metabolism, such as the contributions of different carbon sources to amino acid synthesis.
Experimental Workflow: A Step-by-Step Guide
The successful execution of an isotope tracing experiment is paramount for obtaining high-quality data for MFA. The following diagram and protocol outline the key steps involved.
Figure 1: A generalized workflow for metabolic flux analysis using stable isotope tracers. MIDs refer to Mass Isotopomer Distributions.
Protocol: Isotope Labeling and Sample Preparation for MFA
-
Experimental Design:
-
Define the biological question and the metabolic pathways of interest.
-
Select the appropriate isotopic tracer(s) (e.g., [U-¹³C]-glucose, [U-¹⁵N]-glutamine) based on the pathways to be interrogated.[12]
-
Determine the optimal labeling duration to achieve isotopic steady state. This is a critical step, as assuming isotopic steady state when it has not been reached can lead to erroneous flux estimations. For systems that do not reach a steady state, isotopically non-stationary MFA (INST-MFA) is a more appropriate approach.[13]
-
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure precise control over nutrient availability.
-
Introduce the ¹³C or ¹⁵N-labeled substrate into the culture medium.
-
Monitor cell growth and substrate consumption to ensure the cells are in a metabolic steady state.
-
-
Rapid Quenching:
-
Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen or a cold methanol/water mixture.
-
-
Metabolite Extraction:
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Analytical Measurement (MS or NMR):
-
Analyze the metabolite extracts using either mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.[14]
-
-
Data Analysis and Flux Estimation:
-
Model Validation:
Data in Action: A Hypothetical Case Study
To illustrate the comparative power of ¹³C and ¹⁵N tracers, consider a hypothetical experiment investigating the metabolic reprogramming of a cancer cell line.
Experimental Setup:
-
Condition 1: Cells cultured with [U-¹³C]-glucose.
-
Condition 2: Cells cultured with [U-¹⁵N]-glutamine.
-
Analysis: GC-MS analysis of key metabolites in central carbon and amino acid metabolism.
Expected Outcomes (Illustrative Data):
| Pathway | Flux Measurement with [U-¹³C]-glucose (relative units) | Flux Measurement with [U-¹⁵N]-glutamine (relative units) | Interpretation |
| Glycolysis | 100 ± 5 | Not directly measured | High glycolytic rate is confirmed. |
| Pentose Phosphate Pathway | 15 ± 2 | Not directly measured | Flux towards nucleotide synthesis is quantified. |
| TCA Cycle (Citrate Synthase) | 40 ± 4 | Indirectly estimated | Carbon entry into the TCA cycle from glucose is determined. |
| Glutamine Anaplerosis | Indirectly estimated | 80 ± 7 | High reliance on glutamine to replenish TCA cycle intermediates is quantified. |
| Transamination (e.g., Alanine) | Inferred from ¹³C labeling of alanine | 95 ± 6 | Direct measurement of nitrogen transfer from glutamine to alanine. |
This hypothetical data demonstrates how ¹³C-glucose provides precise measurements of fluxes in glycolysis and the PPP, while ¹⁵N-glutamine offers direct quantification of anaplerotic and transamination fluxes. The combination of both datasets provides a more complete and validated picture of the cancer cell's metabolic phenotype.
Visualizing the Flow: Central Carbon and Nitrogen Metabolism
The following diagram illustrates the key pathways interrogated by ¹³C and ¹⁵N tracers.
Figure 2: Simplified representation of central carbon and nitrogen metabolism, highlighting the primary pathways traced by ¹³C and ¹⁵N isotopes. Solid lines indicate major metabolic flows, while dashed lines represent points of intersection. PDH: Pyruvate Dehydrogenase, GLS: Glutaminase, GDH: Glutamate Dehydrogenase.
Conclusion: A Multi-faceted Approach to Model Validation
The validation of metabolic flux models is not a one-size-fits-all process. The choice between ¹³C and ¹⁵N tracers, or the decision to use them in tandem, should be guided by the specific biological questions being addressed. ¹³C-MFA remains the cornerstone for elucidating the intricacies of central carbon metabolism, providing a wealth of information for model validation. ¹⁵N-MFA offers a crucial and complementary perspective, directly quantifying the fluxes of nitrogenous compounds that are central to cellular growth and proliferation.
For the most rigorous validation and a truly comprehensive understanding of cellular metabolism, the simultaneous use of ¹³C and ¹⁵N tracers is the gold standard. By integrating data from both carbon and nitrogen tracing experiments, researchers can construct and validate metabolic models with a high degree of confidence, paving the way for novel discoveries in basic research and the development of innovative therapeutic strategies.
References
- Allen, D. K., & Shachar-Hill, Y. (2009). Probing the metabolic network of developing soybean embryos using complementary labeling experiments. Journal of Biological Chemistry, 284(39), 26496-26507.
-
Beste, D. J. V., Laing, E., Bonde, B., Avignone-Rossa, C., & McFadden, J. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11099. [Link]
- BenchChem. (2025). Application Notes and Protocols for Metabolic Flux Analysis Using ¹⁵N-Labeled Cystine. BenchChem.
-
Beste, D. J. V., Nöh, K., & McFadden, J. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. [Link]
- Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C-metabolic flux analysis. Current opinion in biotechnology, 24(6), 1015–1022.
- Grotkjær, T., Åkesson, M., Christensen, B., Gombert, A. K., & Nielsen, J. (2004). Impact of Transamination Reactions and Protein Turnover on Labeling Dynamics in 13C-Labeling Experiments. Biotechnology and Bioengineering, 86(2), 209-216.
-
Haverkorn van Rijsewijk, B. R., Nanchen, A., Nallet, S., Kleijn, R. J., & Portais, J. C. (2011). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 7(4), e1002012. [Link]
- Laing, E., & Beste, D. J. V. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11099.
-
MassHunter VistaFlux Software. (n.d.). Agilent. Retrieved from [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]
- Nanchen, A., Fu, P., & Sauer, U. (2007). Validation-based model selection for 13C metabolic flux analysis.
-
Millard, P., Cahoreau, E., Heuillet, M., Portais, J. C., & Lippens, G. (2017). ¹⁵N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical chemistry, 89(4), 2481–2488. [Link]
- Metallo, C. M., & Vander Heiden, M. G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Methods in enzymology, 477, 149–174.
- BenchChem. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BenchChem.
-
Agilent. (n.d.). MassHunter VistaFlux Software: Track Metabolic Flux. Agilent. Retrieved from [Link]
- De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26033–26053.
- Haverkom van Rijsewijk, B. R., Nanchen, A., Nallet, S., Kleijn, R. J., & Portais, J. C. (2011). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
-
Fan, T. W. M., & Lane, A. N. (2016). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 39, 137–144. [Link]
- Ohno, S., Uematsu, S., & Kuroda, S. (2021). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 71, 1-7.
-
Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2015). Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic engineering, 28, 151–158. [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly.
-
Fiehn Lab. (n.d.). Flux-analysis. Fiehn Lab. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to 13C Tracers in Metabolic Flux Analysis. BenchChem.
- Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current opinion in biotechnology, 24(6), 1023–1029.
- Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A. N., ... & Luchinat, C. (2019). NMR Based Methods for Metabolites Analysis. Analytical Chemistry, 91(1), 32-61.
- Bi, Y., Kent, K. C., & Thelen, J. J. (2022). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv.
- Fan, T. W. M., & Lane, A. N. (2016). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 39, 137–144.
-
Kaste, J. A., & Shachar-Hill, Y. (2013). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites, 3(2), 364–385. [Link]
-
Hasenour, C. M., Ridley, D. E., & Young, J. D. (2015). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 34, 111–118. [Link]
-
Gouw, J. W., Tops, B. B., & Krijgsveld, J. (2011). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology (Clifton, N.J.), 753, 29–42. [Link]
-
Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology (Clifton, N.J.), 1549, 219–229. [Link]
- Bi, Y., Kent, K. C., & Thelen, J. J. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
- Wang, Y., Su, X., & Wondisford, F. E. (2020). Commonly used software tools for metabolic flux analysis (MFA).
- BenchChem. (n.d.). Accuracy and precision of Choline chloride-15N in metabolic flux analysis. BenchChem.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 18, 10–16. [Link]
-
Young, J. D. (2013). Isotopically nonstationary 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 985, 367–390. [Link]
-
Dai, Z., & Locasale, J. W. (2017). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. Metabolic engineering, 43, 94–102. [Link]
- Jämtgård, S., Näsholm, T., & Huss-Danell, K. (2010). Advances in metabolic flux analysis toward genome-scale profiling of higher organisms. Current opinion in plant biology, 13(3), 323–329.
- Rahim, N. A. A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 937691.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Rahim, N. A. A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 937691.
- Marchanka, A., & Torbeev, V. Y. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in molecular biosciences, 8, 735071.
Sources
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynsis.com [biosynsis.com]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 8. OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 14. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Proficiency Testing for Laboratories Measuring Dihydropyrimidine Dehydrogenase (DPD) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of DPD Activity in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are cornerstones in the treatment of various solid tumors. The efficacy and toxicity of these chemotherapeutic agents are significantly influenced by the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in their catabolism.[1] DPD deficiency, a pharmacogenetic condition, can lead to severe and sometimes fatal toxicities in patients receiving standard doses of fluoropyrimidines. Consequently, accurate measurement of DPD activity is paramount for personalized medicine, enabling dose adjustments to mitigate adverse drug reactions.
This guide provides an in-depth comparison of proficiency testing (PT) and external quality assessment (EQA) options for laboratories measuring DPD activity. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select appropriate PT schemes and to understand the nuances of different analytical methodologies, thereby ensuring the reliability and accuracy of their DPD activity measurements.
The Imperative of Proficiency Testing in DPD Activity Measurement
Proficiency testing is an essential component of a laboratory's quality management system. It provides an objective assessment of a laboratory's performance by comparing its results with those of other laboratories and with established reference values.[2] For DPD activity measurement, which directly impacts patient safety, participation in a robust PT/EQA program is not merely a matter of compliance but a critical element of ensuring the validity of clinical decisions based on these test results.
The primary goals of PT/EQA for DPD activity measurement are to:
-
Assess the accuracy and reliability of a laboratory's testing procedures.
-
Identify potential systematic errors in analytical methods.
-
Evaluate the impact of pre-analytical variables on test results.
-
Provide a mechanism for continuous quality improvement.
-
Ensure comparability of results across different laboratories and methodologies.
Comparing Approaches to DPD Status Assessment: Genotyping vs. Phenotyping
Two primary methodologies are employed to assess a patient's DPD status: genotyping and phenotyping.
-
Genotyping: This approach involves the analysis of the DPYD gene to identify specific genetic variants known to be associated with reduced or absent DPD enzyme activity.
-
Phenotyping: This method directly or indirectly measures the enzymatic activity of DPD. A common surrogate for DPD activity is the measurement of endogenous plasma concentrations of uracil and its metabolite, dihydrouracil.[1][3][4]
While genotyping is widely used, it may not identify all patients with DPD deficiency due to the presence of rare or uncharacterized DPYD variants. Phenotyping, on the other hand, provides a functional measure of DPD activity, reflecting the combined effects of genetic and other physiological factors. However, phenotyping is susceptible to pre-analytical and analytical variability.[4][5]
Proficiency Testing for DPYD Genotyping: An Established Landscape
A number of reputable organizations offer PT/EQA schemes for DPYD genotyping. These programs typically provide laboratories with well-characterized DNA samples containing various DPYD alleles and require the participating laboratories to identify the correct genotypes.
Key Providers of DPYD Genotyping PT/EQA:
| Provider | Scheme Highlights |
| College of American Pathologists (CAP) | Offers a Pharmacogenomics (PGx) program that includes DPYD genotyping. |
| European Molecular Genetics Quality Network (EMQN) | Provides a dedicated Pharmacogenetics scheme that assesses genotyping, interpretation, and reporting for DPYD and other pharmacogenes.[6] |
| Reference Institute for Bioanalytics (RfB), Germany | Offers EQA schemes for molecular genetics, including DPYD genotyping, and has seen a significant increase in participation following EMA recommendations.[6] |
| Genomic Quality Assessment (GenQA) | Provides EQA for a range of genomic tests, including those for inborn errors of metabolism which can encompass DPD deficiency.[7] |
These programs are crucial for ensuring the analytical validity of DPYD genotyping and for promoting standardization in the reporting and interpretation of results.
Proficiency Testing for DPD Phenotyping: A More Complex Terrain
In contrast to the well-established landscape for genotyping, dedicated, routine PT/EQA schemes for DPD phenotyping (i.e., measurement of uracil and dihydrouracil) are less readily identifiable from major commercial providers. This presents a significant challenge for laboratories performing these assays.
While some broad Therapeutic Drug Monitoring (TDM) or Clinical Chemistry PT programs offered by organizations like CAP and UK NEQAS exist, it is often unclear if uracil and dihydrouracil are included as routine analytes.[2][8][9][10]
A promising avenue for laboratories seeking external quality assessment for DPD phenotyping lies with organizations specializing in inborn errors of metabolism. ERNDIM (European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited Disorders of Metabolism) provides a range of EQA schemes, including "Diagnostic Proficiency Testing in urine" and quantitative schemes for various metabolites.[11][12][13][14] Given that DPD deficiency is an inherited metabolic disorder, these schemes may offer a suitable framework for assessing a laboratory's ability to accurately measure relevant metabolites, including uracil.
The scarcity of dedicated commercial PT programs for DPD phenotyping underscores the importance of inter-laboratory comparison studies and the use of certified reference materials to ensure the accuracy and comparability of results.
Comparative Analysis of Analytical Methodologies for DPD Phenotyping
The most common analytical methods for the quantitative determination of uracil and dihydrouracil in plasma are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, allowing for the detection of low analyte concentrations. |
| Specificity | Susceptible to interference from co-eluting compounds. | High specificity due to the detection of specific mass transitions. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate. | Higher initial instrument cost and requires more specialized expertise. |
| Throughput | Can be lower due to longer run times. | Can offer higher throughput with optimized methods. |
Experimental data from comparative studies have consistently demonstrated the superior sensitivity and specificity of LC-MS/MS for the measurement of uracil and dihydrouracil.[15] However, a well-validated HPLC-UV method can be a cost-effective and reliable alternative for routine clinical use, provided that careful attention is paid to chromatographic separation to avoid interferences.[3][15]
Workflow for Establishing a Self-Validating DPD Phenotyping Protocol
Given the limited availability of commercial PT schemes for DPD phenotyping, it is incumbent upon laboratories to establish a robust, self-validating system. The following workflow outlines the key steps in this process.
Caption: Workflow for a self-validating DPD phenotyping protocol.
Experimental Protocol: Sample Preparation and Analysis by LC-MS/MS
The following is a representative protocol for the determination of uracil and dihydrouracil in human plasma by LC-MS/MS.
1. Materials and Reagents:
-
Uracil and dihydrouracil analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma (for calibration and quality control)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
4. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of uracil and dihydrouracil in the unknown samples based on the peak area ratios of the analytes to their respective internal standards.
Conclusion: A Call for Standardization in DPD Phenotyping Proficiency Testing
The accurate measurement of DPD activity is a critical component of personalized medicine for patients undergoing fluoropyrimidine chemotherapy. While robust PT/EQA schemes are well-established for DPYD genotyping, the landscape for DPD phenotyping is less defined. This guide highlights the available avenues for external quality assessment and provides a framework for laboratories to establish self-validating analytical protocols.
There is a clear and pressing need for the development and widespread availability of dedicated PT/EQA schemes for the measurement of uracil and dihydrouracil. Such programs would be instrumental in harmonizing laboratory practices, improving the accuracy and reliability of DPD phenotyping, and ultimately, enhancing patient safety. In the interim, laboratories must remain vigilant in their internal quality control and actively seek out opportunities for inter-laboratory comparison to ensure the highest standards of testing.
References
-
Birmingham Quality. (2026, January 7). Clinical Chemistry (Fortnightly). Retrieved from [Link]
-
College of American Pathologists. (n.d.). CHEMISTRY/THERAPEUTIC DRUG MONITORING-CZ. CAP eStore. Retrieved from [Link]
-
College of American Pathologists. (n.d.). THERAPEUTIC DRUG MONITORING CVL-LN3. CAP eStore. Retrieved from [Link]
-
ERNDIM. (n.d.). EQA Scheme Information. Retrieved from [Link]
-
Mathis, D., Croft, J., Chrastina, P., Fowler, B., Vianey-Saban, C., & Ruijter, G. J. G. (2022). The role of ERNDIM Diagnostic Proficiency Schemes in improving the quality of diagnostic testing for Inherited Metabolic Diseases. Journal of Inherited Metabolic Disease, 45(5), 835-844. [Link]
-
GenQA. (n.d.). Inborn Errors of Metabolism (IEM). Retrieved from [Link]
-
The Path to Clinical Implementation of DPYD Pharmacogenetic Testing: Long-Term Experience from an External Quality Assessment Provider and a University Testing Center. (2025, June 30). Oncology Research and Treatment. Karger Publishers. [Link]
-
UK NEQAS. (n.d.). Home. Retrieved from [Link]
-
Mathis, D., Croft, J., Chrastina, P., Fowler, B., Vianey-Saban, C., & Ruijter, G. J. G. (2022). The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases. Journal of inherited metabolic disease, 45(5), 835–844. [Link]
-
College of American Pathologists. (2019). CAP PT Survey Master Activity List - 2019. Scribd. [Link]
-
UKAS. (2025, July 28). 7860Proficiency Testing Single. [Link]
-
Mathis, D., Croft, J., Chrastina, P., Fowler, B., Vianey-Saban, C., & Ruijter, G. J. G. (2022). The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases. JIMD reports, 63(3), 121–131. [Link]
-
Diasio, R. B., & Offer, S. M. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 14(13), 3236. [Link]
-
Birmingham Quality. (2026, January 7). Clinical Chemistry (Fortnightly). [Link]
-
UK NEQAS. (n.d.). Home. Retrieved from [Link]
-
White, J. R., & Johnson, J. A. (2021). A Critical Analysis of DPYD Testing. The Oxonian Review, (45). [Link]
-
College of American Pathologists. (2019). 2019 Surveys Catalog. [Link]
-
eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from [Link]
-
Bullock, D. G. (1995). External quality assessment schemes for clinical chemistry in the United Kingdom. Annali dell'Istituto superiore di sanita, 31(1), 61–69. [Link]
-
Birmingham Quality. (n.d.). Clinical Chemistry (Monthly). Retrieved from [Link]
-
Deenen, M. J., Meulendijks, D., Cats, A., Sechterberger, M. K., Severens, J. L., Schellens, J. H., ... & Beijnen, J. H. (2016). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. The Journal of clinical pharmacology, 56(2), 169–176. [Link]
-
Ciccolini, J., Mercier, C., Dahan, L., & Evrard, A. (2018). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Clinical and translational science, 11(4), 373–378. [Link]
-
Meulendijks, D., Henricks, L. M., van Kuilenburg, A. B. P., Jacobs, B. A. W., Aliev, A., Rozeman, L., ... & Beijnen, J. H. (2017). securing fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency. Medical Oncology, 34(7), 1-9. [Link]
-
Guedes, J., & de Souza, A. (2009). The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil. Pathologie-biologie, 57(6), 470-476. [Link]
-
Henricks, L. M., Kienhuis, E., van der Stoep, M., van den Broek, D., van der Heiden, I., de Vries, N., ... & Beijnen, J. H. (2021). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Clinical Pharmacology & Therapeutics, 109(6), 1543-1550. [Link]
-
van Staveren, M. C., van Kuilenburg, A. B., & Guchelaar, H. J. (2016). Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. British journal of clinical pharmacology, 81(3), 553–561. [Link]
Sources
- 1. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 2. THERAPEUTIC DRUG MONITORING CVL-LN3 [estore.cap.org]
- 3. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. genqa.org [genqa.org]
- 8. CHEMISTRY/THERAPEUTIC DRUG MONITORING-CZ [estore.cap.org]
- 9. Clinical Chemistry (Fortnightly) [birminghamquality.org.uk]
- 10. Clinical Chemistry (Monthly) [birminghamquality.org.uk]
- 11. pure.eur.nl [pure.eur.nl]
- 12. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EQA Scheme Information - Erndim [erndim.org]
- 15. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5,6-Dihydro Uracil-13C,15N2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,6-Dihydro Uracil-13C,15N2. Our goal is to furnish you with the necessary procedural guidance to ensure safe handling, from initial receipt to final disposal, thereby fostering a secure and productive research environment.
The stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are non-radioactive and do not emit radiation, posing no radiological risk.[1] Consequently, the safety protocols for this compound are dictated by the chemical properties of the 5,6-Dihydrouracil molecule itself.[1] The unlabeled form of 5,6-Dihydrouracil is not classified as a hazardous material, and its toxicological properties have not been fully investigated.[2][3] Therefore, it is prudent to handle this compound with the care and respect afforded to all laboratory chemicals.
Section 1: Core Safety Directives and Personal Protective Equipment (PPE)
Adherence to established laboratory safety standards is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about chemical hazards and protected from exposure.[4][5] A comprehensive Chemical Hygiene Plan (CHP) should be in place for your laboratory.[4]
1.1 Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is the correct use of PPE.[6][7] Below is a summary of recommended PPE for handling this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical safety goggles[3][8] | Nitrile gloves[9] | Standard lab coat[9] | Recommended to handle in a fume hood or use a dust mask to prevent inhalation of fine particles[8][9] |
| Solution Preparation and Handling | Safety glasses with side shields or chemical safety goggles[3][8] | Nitrile gloves[9] | Standard lab coat[9] | Not generally required if handled in a well-ventilated area[3] |
| Storage and Transport within Lab | Safety glasses | Not generally required | Lab coat | Not required |
| Spill Cleanup | Chemical safety goggles[8] | Nitrile gloves[9] | Lab coat | Dust mask (for powder spills)[9] |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
1.2 Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Ventilation: Always work in a well-ventilated laboratory.[1] For procedures that may generate dust, such as weighing, it is highly recommended to use a chemical fume hood.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]
Section 2: Operational Plan - A Step-by-Step Workflow
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1 Receiving and Initial Inspection
-
Upon receipt, visually inspect the package for any signs of damage.
-
Transport the unopened package to the designated laboratory area.
-
Before opening, don the appropriate PPE as outlined in Table 1.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any hazard warnings.[5][10]
2.2 Storage
Proper storage is crucial for maintaining the integrity of the compound.
-
Temperature: Store the compound at room temperature, away from light and moisture.[11] Some suppliers may recommend storage at -20°C.[12] Always follow the storage instructions provided by the manufacturer.
-
Container: Keep the container tightly closed to prevent contamination.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
2.3 Handling and Preparation of Solutions
-
Preparation: Before handling, ensure your work area is clean and uncluttered.[13]
-
Weighing: To minimize the generation of airborne dust, weigh the compound in a chemical fume hood or a designated weighing enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[10]
Below is a visual representation of the handling workflow:
Section 3: Emergency Procedures and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.[6]
3.1 Spill and Exposure Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing any contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spills: For small powder spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3] Clean the spill area with soap and water.
3.2 Disposal Plan
The disposal of stable isotope-labeled compounds is generally governed by the same regulations as their unlabeled counterparts.[14][]
-
Waste Classification: this compound is not classified as a hazardous waste. However, it should be disposed of as chemical waste in accordance with your institution's and local regulations.[2]
-
Waste Collection: Collect waste material, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled chemical waste container.[16]
-
Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.[17] Do not mix with general laboratory waste.[14]
Section 4: Conclusion
By adhering to the guidelines outlined in this document, researchers can safely handle this compound. The principles of good laboratory practice, including the consistent use of appropriate PPE, proper engineering controls, and a thorough understanding of emergency procedures, are the cornerstones of a safe research environment.
References
-
Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. Retrieved from [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved from [Link]
-
Material Safety Data Sheet - 5,6-Dihydrouracil, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safe Storage and Handling of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. (n.d.). Needle.Tube. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
-
Personal Protective Equipment. (2023). Occupational Safety and Health Administration. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved from [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). MetwareBio. Retrieved from [Link]
-
Laboratory Decommissioning & Relocation Guidelines. (n.d.). University of Georgia Office of Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. ipgsf.com [ipgsf.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. needle.tube [needle.tube]
- 11. isotope.com [isotope.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. moravek.com [moravek.com]
- 16. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 17. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
